Product packaging for 5-(Methylsulfonyl)-1H-indazole(Cat. No.:CAS No. 1268816-48-3)

5-(Methylsulfonyl)-1H-indazole

Cat. No.: B3022871
CAS No.: 1268816-48-3
M. Wt: 196.23
InChI Key: VLCCXHFNVCNWPU-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-1H-indazole is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2S B3022871 5-(Methylsulfonyl)-1H-indazole CAS No. 1268816-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCCXHFNVCNWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Methylsulfonyl)-1H-indazole CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Methylsulfonyl)-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Privileged Indazole Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The indazole ring system is a quintessential example of such a scaffold.[1][2] As a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, indazole is a versatile bioisostere of native purines, enabling it to serve as a potent hinge-binding motif in various protein kinases.[3]

This guide provides a comprehensive technical overview of a specific, functionally rich derivative: This compound . The introduction of the methylsulfonyl (-SO₂CH₃) group at the 5-position significantly modulates the electronic properties and solubility of the indazole core, making it a highly valuable building block for drug discovery programs. This document, intended for researchers, chemists, and drug development professionals, will delve into the core properties, synthesis, analytical validation, and strategic applications of this compound, grounded in established scientific principles.

PART 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a solid material whose identity and characteristics are summarized below.

Chemical Identifiers
PropertyValueSource
CAS Number 1268816-48-3[4][5][6]
Molecular Formula C₈H₈N₂O₂S[4][5]
Molecular Weight 196.23 g/mol [4]
IUPAC Name This compound[4]
Synonyms 5-methylsulfonyl-1H-indazole[4]
InChI Key VLCCXHFNVCNWPU-UHFFFAOYSA-N[4]
SMILES CS(=O)(=O)C1=CC2=C(C=C1)NN=C2[4]
Physicochemical Data

The methylsulfonyl group, a potent electron-withdrawing group and hydrogen bond acceptor, imparts distinct physicochemical properties critical for its role as a pharmaceutical intermediate.

PropertyValueRemarksSource
Appearance White to brown solidVisual inspection of typical batches.[4]
Melting Point Not availableData not consistently reported in public literature. Experimental determination via DSC or melting point apparatus is required.[4]
Boiling Point Not availableLikely to decompose at high temperatures before boiling under atmospheric pressure.[4]
Solubility Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol)The crystalline nature and aromatic core limit aqueous solubility, while the polar sulfonyl group enhances solubility in organic solvents.General chemical principles
pKa ~13.8 (N-H proton)Estimated based on the parent indazole (pKa = 13.86). The electron-withdrawing sulfonyl group may slightly decrease this value.[7]

PART 2: Synthesis and Analytical Validation

The synthesis of substituted indazoles is a well-established field, though the preparation of specific regioisomers requires careful strategic planning. The following sections detail a robust synthetic route and the necessary analytical protocols for validation.

Proposed Synthetic Pathway

A common and effective strategy for constructing the 5-substituted indazole core involves the cyclization of an appropriately substituted o-toluidine derivative. The pathway below outlines a logical sequence starting from commercially available materials.

Synthetic Pathway for this compound cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Cyclization cluster_4 Final Product A 4-Chloro-2-nitrotoluene B 4-(Methylthio)-2-nitrotoluene A->B  NaSMe, DMF (Sodium thiomethoxide) C 4-(Methylsulfonyl)-2-nitrotoluene B->C  m-CPBA or Oxone® (Oxidation of sulfide) D 5-(Methylsulfonyl)-2-methylaniline C->D  Fe / NH₄Cl or H₂, Pd/C (Reduction of nitro group) E This compound D->E  1. NaNO₂, aq. HCl 2. Heat (Davis-Beirut reaction analog)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should perform their own optimization and safety assessments.

  • Step 1: Synthesis of 4-(Methylthio)-2-nitrotoluene.

    • Rationale: The chloro-substituent in 4-chloro-2-nitrotoluene is activated towards nucleophilic aromatic substitution by the ortho-nitro group. Sodium thiomethoxide serves as a potent and selective nucleophile to install the required methylthio group.

    • Procedure: To a solution of 4-chloro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS. Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Step 2: Synthesis of 4-(Methylsulfonyl)-2-nitrotoluene.

    • Rationale: The sulfide must be oxidized to the sulfone. m-Chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective oxidizing agents that selectively convert sulfides to sulfones without affecting other functional groups under controlled conditions.

    • Procedure: Dissolve the crude 4-(methylthio)-2-nitrotoluene (1.0 eq) in dichloromethane (DCM). Cool to 0 °C and add m-CPBA (2.2 eq) portion-wise. Stir at room temperature for 4-6 hours. A white precipitate of m-chlorobenzoic acid will form. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry, and concentrate to afford the sulfone.

  • Step 3: Synthesis of 5-(Methylsulfonyl)-2-methylaniline.

    • Rationale: The nitro group must be reduced to an amine to enable the subsequent diazotization and cyclization. Catalytic hydrogenation (H₂, Pd/C) is a clean method, while metal-acid systems like iron in ammonium chloride are robust and cost-effective alternatives.

    • Procedure: To a mixture of 4-(methylsulfonyl)-2-nitrotoluene (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.5 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC. After completion, cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol. Concentrate the filtrate and partition between ethyl acetate and water. The organic layer contains the desired aniline.

  • Step 4: Synthesis of this compound.

    • Rationale: This is a classical indazole synthesis.[8] The aniline is converted to a diazonium salt using sodium nitrite under acidic conditions. Gentle heating of the diazonium intermediate promotes intramolecular cyclization to form the stable aromatic indazole ring.

    • Procedure: Dissolve the aniline (1.0 eq) in a mixture of acetic acid and propionic acid. Cool to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature. Allow the reaction to warm slowly to room temperature and then heat to 60-70 °C for 1 hour. Cool, neutralize with a base (e.g., NaOH solution), and extract the product with ethyl acetate. Purify by column chromatography on silica gel to obtain this compound.

Analytical and Quality Control Workflow

Validation of the final product's identity and purity is non-negotiable. A standard workflow combines chromatographic and spectroscopic techniques.[9]

Analytical Workflow Start Synthesized Crude Product HPLC HPLC Analysis Start->HPLC PurityCheck Purity ≥ 98%? HPLC->PurityCheck Purify Column Chromatography PurityCheck->Purify No NMR ¹H & ¹³C NMR Spectroscopy PurityCheck->NMR Yes Purify->Start MS Mass Spectrometry (LC-MS) NMR->MS StructureConfirm Structure Confirmed? MS->StructureConfirm Final Release for Use StructureConfirm->Final Yes Fail Re-evaluate Synthesis StructureConfirm->Fail No

Caption: Standard analytical workflow for product validation.

Protocol: Purity Assessment by HPLC
  • Objective: To determine the purity of the synthesized compound.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Analysis: Integrate the peak area of the main component and calculate the area percentage purity. The target is typically ≥98%.

PART 3: Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.

The Indazole Core as a Kinase Inhibitor Motif

Protein kinases are a major class of drug targets, especially in oncology. They all possess a binding site for adenosine triphosphate (ATP). Many kinase inhibitors are designed to be "ATP-competitive," meaning they occupy the ATP binding site and prevent the kinase from performing its function. The 1H-indazole scaffold is an excellent mimic of the adenine portion of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of the kinase active site.[3] FDA-approved drugs like Pazopanib and Axitinib leverage this exact interaction.[1]

Role of the 5-Methylsulfonyl Group

The -SO₂CH₃ group is not a passive substituent. It serves several critical functions:

  • Vector for Growth: It provides a synthetic handle and a point for further chemical elaboration, allowing chemists to build out larger molecules that can occupy adjacent pockets in the active site, thereby increasing potency and selectivity.

  • Solubility Enhancement: As a polar, aprotic group, it can improve the aqueous solubility of the parent molecule, a crucial parameter for drug candidates.

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, forming additional stabilizing interactions with amino acid residues in the target protein.

Caption: Indazole core binding to a kinase hinge region.

PART 4: Safety, Handling, and Storage

GHS Hazard Profile (Inferred)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[10]
Skin IrritationCategory 2H315: Causes skin irritation.[10][11]
Eye IrritationCategory 2H319: Causes serious eye irritation.[10][11]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[11]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Keep away from strong oxidizing agents.[11]

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through established chemical transformations, and its structure is ideally suited for creating potent and selective kinase inhibitors. The indazole core provides the essential hinge-binding anchor, while the 5-methylsulfonyl group fine-tunes its properties for improved drug-like characteristics. By understanding its synthesis, analytical profile, and the causal logic behind its application, researchers can effectively leverage this powerful building block to advance the frontiers of drug discovery.

References

An In-depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and critical considerations for the preparation of 5-(Methylsulfonyl)-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the chemical principles and practical methodologies required for its successful synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a wide range of biological targets.[3] The introduction of a methylsulfonyl (-SO₂CH₃) group at the 5-position significantly modulates the molecule's polarity, solubility, and metabolic stability, often enhancing its drug-like properties. Consequently, this compound serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent kinase inhibitors used in oncology.[4] This guide details a robust and commonly employed synthetic route from a commercially available precursor.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic strategy. The target molecule can be disconnected at the sulfur-carbon bond, identifying the sulfone as being derived from the oxidation of a more readily accessible thioether (methylthio) precursor. This intermediate, 5-(methylthio)-1H-indazole, can in turn be synthesized from a common starting material, 5-nitro-1H-indazole, via a diazonium salt intermediate.

This multi-step approach is advantageous as it utilizes well-established, high-yielding chemical transformations and starts from an inexpensive, readily available material.

G Target This compound Intermediate2 5-(Methylthio)-1H-indazole Target->Intermediate2 Oxidation Intermediate1 1H-Indazol-5-amine Intermediate2->Intermediate1 Sandmeyer-type Thiolation StartingMaterial 5-Nitro-1H-indazole Intermediate1->StartingMaterial Reduction

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Experimental Protocols

The synthesis is typically performed in a three-step sequence starting from 5-nitro-1H-indazole. Each step is detailed below with explanations for key procedural choices.

Step 1: Reduction of 5-Nitro-1H-indazole to 1H-Indazol-5-amine

The foundational step is the reduction of the nitro group to a primary amine. This transformation is critical for the subsequent introduction of the sulfur moiety.

  • Rationale: Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency, clean conversion, and environmentally benign nature, typically producing water as the only byproduct. Palladium on carbon (Pd/C) is a highly effective and robust catalyst for this purpose.

Protocol:

  • To a solution of 5-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol (EtOH) or methanol (MeOH), carefully add 10% Palladium on carbon (5-10 mol%).

  • The reaction vessel is purged with hydrogen gas (H₂) and the mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield 1H-indazol-5-amine, which is often used in the next step without further purification.

Step 2: Synthesis of 5-(Methylthio)-1H-indazole via Diazotization-Thiolation

This step employs a Sandmeyer-type reaction, a cornerstone of aromatic chemistry, to convert the amino group into the desired methylthio group.

  • Rationale: The amino group is first converted into a diazonium salt, which is an excellent leaving group (N₂ gas). This highly reactive intermediate can then be trapped by a sulfur nucleophile. Dimethyl disulfide (DMDS) is an effective and readily available source for the methylthio group.

Protocol:

  • 1H-Indazol-5-amine (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, a solution containing dimethyl disulfide (DMDS) (2.0-3.0 eq) and a copper catalyst (e.g., CuBr) is prepared.

  • The cold diazonium salt solution is slowly added to the DMDS mixture. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford pure 5-(methylthio)-1H-indazole.[5]

Step 3: Oxidation of 5-(Methylthio)-1H-indazole to this compound

The final step is the oxidation of the thioether to the corresponding sulfone. This transformation imparts the desired electronic and physical properties to the final molecule.

  • Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and highly effective oxidant for this purpose. It is relatively safe to handle and provides clean conversion with predictable stoichiometry. The reaction proceeds through a sulfoxide intermediate. Using a slight excess of the oxidant ensures complete conversion to the sulfone.

Protocol:

  • Dissolve 5-(methylthio)-1H-indazole (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (approximately 2.2 eq) portion-wise, ensuring the temperature remains low.

  • The reaction mixture is stirred and allowed to gradually warm to room temperature overnight.

  • The reaction is monitored by TLC for the disappearance of the starting material and the intermediate sulfoxide.

  • Upon completion, the reaction is quenched by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts.

  • The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The resulting crude solid is purified by recrystallization or flash column chromatography to yield the final product, this compound.

Overall Synthetic Workflow and Key Transformations

The entire process can be visualized as a linear sequence transforming the functional group at the 5-position of the indazole core.

Caption: Key transformations in the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical yields and key characterization data for the intermediates and final product, compiled from analogous transformations in the literature. Actual results may vary based on scale and specific reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldMelting Point (°C)
1H-Indazol-5-amineC₇H₇N₃133.15>95%175-179
5-(Methylthio)-1H-indazoleC₈H₈N₂S164.2360-75%128-132
This compound C₈H₈N₂O₂S 196.23 85-95% 206-210

Conclusion

The synthesis of this compound can be reliably achieved through a robust three-step sequence starting from 5-nitro-1H-indazole. The described pathway, involving reduction, diazotization/thiolation, and oxidation, relies on well-understood and scalable chemical reactions. By carefully controlling reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable building block in high purity and good overall yield, facilitating its use in the development of novel therapeutic agents.

References

5-(Methylsulfonyl)-1H-indazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 5-(Methylsulfonyl)-1H-indazole: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. We will delineate its chemical structure, physicochemical properties, and a plausible, field-proven synthetic route. Furthermore, this guide will explore the established role of the indazole scaffold as a "privileged" structure in kinase inhibition and discuss the specific contributions of the 5-methylsulfonyl moiety to molecular interactions and drug design. Methodologies for synthesis and analytical characterization are presented to equip researchers with the practical knowledge required for its application.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for targeting ATP-binding sites in protein kinases.[2] Consequently, numerous FDA-approved drugs, such as the anticancer agents Axitinib and Pazopanib, feature an indazole core.[2]

The subject of this guide, this compound, incorporates a powerful electron-withdrawing and hydrogen-bond-accepting methylsulfonyl group onto this privileged scaffold. This functionalization is a common strategy in drug design to enhance binding affinity, modulate physicochemical properties like solubility, and improve metabolic stability. This guide serves as a comprehensive technical resource for researchers investigating this compound and its derivatives.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is the precise definition of its structure and properties.

Chemical Structure and IUPAC Name

The formal IUPAC name for the compound is This compound . Its structure consists of a standard 1H-indazole core with a methylsulfonyl (-SO₂CH₃) group attached at the C5 position of the benzene ring.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data for this compound is not widely published in peer-reviewed literature. The following table summarizes key identifiers and available data.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 5-methylsulfonyl-1H-indazole[3]
CAS Number 1268816-48-3[3]
Molecular Formula C₈H₈N₂O₂S[3]
Molecular Weight 196.23 g/mol [3]
Appearance White to brown solidVendor Data
Melting Point Not experimentally reportedN/A
Boiling Point Not experimentally reportedN/A
Solubility Not experimentally reportedN/A

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis is envisioned as a three-step process starting from a commercially available substituted aniline.

Diagram: Proposed Synthesis Workflow

G A 2-Methyl-4-(methylthio)aniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C In situ Cyclization (Jacobson Reaction) B->C D 5-(Methylthio)-1H-indazole C->D E Oxidation (m-CPBA, DCM) D->E F This compound E->F

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers should perform their own risk assessments and optimizations.

Step 1: Synthesis of 5-(Methylthio)-1H-indazole via Jacobson-Type Cyclization

The Jacobson reaction and its modifications provide a classic and reliable method for synthesizing indazoles from o-toluidine derivatives. The process involves nitrosation of the amine to form a diazonium salt, which then undergoes an intramolecular cyclization.

  • Rationale: This approach is well-precedented for indazole synthesis.[1] Starting with 2-methyl-4-(methylthio)aniline positions the reactive amino and methyl groups correctly for the desired 5-substituted product. Low-temperature diazotization is critical to prevent the premature decomposition of the unstable diazonium intermediate.[4]

  • Protocol:

    • To a stirred solution of 2-methyl-4-(methylthio)aniline (1.0 eq) in a suitable acidic medium (e.g., 3M HCl), cool the mixture to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours to facilitate the intramolecular cyclization.

    • Basify the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until pH ~8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-(Methylthio)-1H-indazole.

Step 2: Oxidation to this compound

The oxidation of the electron-rich sulfide (thioether) to the corresponding sulfone is a standard transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for this purpose.[5][6]

  • Rationale: m-CPBA is a commercially available, relatively safe peroxy acid that reliably oxidizes sulfides to sulfones.[7] Using slightly more than two equivalents ensures the complete conversion from the sulfide, through the intermediate sulfoxide, to the final sulfone. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and solubilizes both the starting material and the reagent.

  • Protocol:

    • Dissolve 5-(Methylthio)-1H-indazole (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise, monitoring the internal temperature to keep it below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer again with DCM.

    • Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography to yield pure this compound.

Analytical Characterization Protocol

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should confirm the presence of all protons. Expected signals include the N-H proton (a broad singlet, typically >10 ppm in DMSO-d₆), three distinct aromatic protons on the indazole ring, and a sharp singlet around 3.0-3.3 ppm for the methyl group of the sulfone.[8][9]

    • ¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The observed m/z for the molecular ion [M+H]⁺ should match the calculated value for C₈H₉N₂O₂S⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis should be used to determine the purity of the final compound, which should ideally be >98% for use in biological assays.

Application in Drug Discovery: A Potential Kinase Inhibitor

While specific biological data for this compound is scarce in public literature, its structure strongly suggests a role as a protein kinase inhibitor.

The Indazole Scaffold as a Hinge-Binder

The N1 and N2 atoms of the indazole's pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. This allows them to form key interactions with the "hinge region" of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.[10] This mimics the way the adenine base of ATP binds.

The Role of the 5-Methylsulfonyl Group

The methylsulfonyl group is a potent, non-ionizable hydrogen bond acceptor. Its two oxygen atoms can form strong hydrogen bonds with backbone N-H groups or side chains of residues (like lysine or arginine) within the kinase active site. This can significantly enhance binding affinity and selectivity for a target kinase.[11] Furthermore, its electron-withdrawing nature can influence the electronics of the entire ring system, and its polarity can improve the solubility and pharmacokinetic properties of the parent molecule.

Potential Target Pathway: PI3K/Akt Signaling

Given that many indazole-based compounds target protein kinases, and sulfonyl-containing molecules have shown efficacy against the PI3K/Akt pathway, this represents a logical hypothetical target class for this compound.[3] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Diagram: Simplified PI3K/Akt Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 5-(Methylsulfonyl) -1H-indazole (Hypothetical Target) Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt pathway.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery. It combines the privileged indazole scaffold, known for its role in kinase inhibition, with a strategically placed methylsulfonyl group that can enhance target binding and improve pharmacological properties. The synthetic route outlined in this guide is based on reliable, well-understood chemical transformations, providing a clear path for its preparation in a research setting. While further biological evaluation is needed to elucidate its precise mechanism of action and therapeutic utility, its structural features make it a compelling candidate for screening and development as a novel kinase inhibitor.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-(Methylsulfonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Methylsulfonyl)-1H-indazole, with a specific focus on its solubility and stability. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of these parameters is critical for the design and execution of preclinical and formulation studies. This document synthesizes established principles with field-proven methodologies to offer a practical framework for researchers. Detailed experimental protocols for solubility determination (both kinetic and thermodynamic) and stability assessment under forced degradation conditions are provided, underpinned by the scientific rationale for each procedural step. Visual workflows and data summary tables are included to facilitate comprehension and application in a laboratory setting. This guide is intended to serve as a valuable resource for scientists engaged in the development of therapeutic agents incorporating the this compound moiety.

Introduction to this compound

Indazole and its derivatives are recognized as privileged structures in drug discovery, appearing in a wide array of pharmacologically active compounds.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold for engaging with various biological targets. The introduction of a methylsulfonyl group at the 5-position of the indazole ring significantly influences the molecule's electronic properties, polarity, and potential for intermolecular interactions. The sulfonyl group is known to be a strong hydrogen bond acceptor and can impact metabolic stability and aqueous solubility.[2][3]

A foundational understanding of the solubility and stability of this compound is paramount for its successful progression through the drug development pipeline. Poor solubility can impede absorption and lead to variable in vivo exposure, while instability can compromise the safety and efficacy of the final drug product.[4] This guide provides the theoretical and practical framework for characterizing these critical attributes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1268816-48-3[5]
Chemical Formula C₈H₈N₂O₂S[5]
Molecular Weight 196.23 g/mol American Elements
Appearance White to brown solidAmerican Elements

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its suitability for various dosage forms. For this compound, its aromatic nature combined with the polar sulfonyl group suggests a complex solubility profile. It is anticipated to exhibit limited aqueous solubility but better solubility in organic solvents.

Theoretical Considerations

The overall solubility of this compound is a balance between the lipophilic indazole core and the hydrophilic methylsulfonyl group. The crystal lattice energy of the solid form will also play a significant role in its thermodynamic solubility. The presence of the sulfonyl group can enhance interactions with polar solvents; however, the planar, aromatic indazole ring system contributes to its lipophilicity.

Experimental Determination of Solubility

Two key types of solubility measurements are pertinent in a drug discovery and development context: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput assessment of the concentration at which a compound, typically dissolved in dimethyl sulfoxide (DMSO), precipitates when diluted into an aqueous buffer. It is a valuable tool in early discovery for rank-ordering compounds.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a more time-consuming measurement but is essential for formulation development.

This protocol outlines a general method for determining the kinetic solubility of this compound using nephelometry, which measures light scattering from precipitated particles.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution, using sonication if necessary.[6]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility and the biological assay system.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, various organic solvents)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that an equilibrium with the saturated solution is reached.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Quantification: Determine the concentration of this compound in the supernatant by comparing its peak area to a standard curve of known concentrations.

Expected Solubility Profile

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Water/Aqueous Buffers LowThe lipophilic indazole core is expected to dominate, leading to poor aqueous solubility.
Dimethyl Sulfoxide (DMSO) HighDMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[7]
Ethanol ModerateAs a polar protic solvent, ethanol should be able to solubilize the compound, although likely to a lesser extent than DMSO.
Methanol ModerateSimilar to ethanol, methanol is a polar protic solvent that should offer moderate solubility.
Acetonitrile Low to ModerateA polar aprotic solvent, but generally less effective at dissolving highly crystalline solids compared to DMSO.

Stability Assessment

Evaluating the chemical stability of this compound is crucial to ensure its integrity during storage, formulation, and administration. Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are a key component of the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.

  • Hydrolysis: The indazole ring itself is generally stable to hydrolysis. However, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or other degradative reactions.

  • Oxidation: The sulfonamide-like moiety and the electron-rich indazole ring could be susceptible to oxidative degradation.[9][10] Common oxidizing agents used in stress testing include hydrogen peroxide.

  • Photodegradation: Indazole derivatives are known to be susceptible to photolytic degradation. A common pathway is the phototransposition of indazoles into the more stable benzimidazole isomers upon exposure to UV radiation.[11][12]

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Diagram: Potential Degradation Pathways of this compound

G main This compound hydrolysis Hydrolytic Degradation (Acid/Base) main->hydrolysis H⁺ / OH⁻ Δ oxidation Oxidative Degradation (e.g., H₂O₂) main->oxidation [O] photo Photodegradation (UV Light) main->photo thermal Thermal Degradation (Heat) main->thermal Δ prod_h Ring-Opened Products (Potential) hydrolysis->prod_h prod_o Oxidized Products (e.g., N-oxides, Sulfonic Acid) oxidation->prod_o prod_p Benzimidazole Isomer (Likely) photo->prod_p prod_t Various Thermal Degradants thermal->prod_t G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (1N HCl, 60°C) prep->acid base Base Hydrolysis (1N NaOH, 60°C) prep->base oxid Oxidation (30% H₂O₂, RT) prep->oxid thermal Thermal (80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo analyze Analyze by Stability-Indicating HPLC-UV Method acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze report Identify & Quantify Degradants Assess Stability Profile analyze->report

References

The Core Mechanism of 5-(Methylsulfonyl)-1H-Indazole Derivatives: A Technical Guide to Pazopanib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(methylsulfonyl)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several potent protein kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of this class of compounds, with a primary focus on Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. We will dissect the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate the therapeutic effects of these derivatives.

Introduction: The Rise of Indazole Derivatives in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the indazole ring system has emerged as a key pharmacophore in the design of these targeted agents.

The this compound moiety, in particular, has proven to be a valuable component in the design of potent and selective kinase inhibitors. This guide will use Pazopanib as a case study to provide a comprehensive understanding of the mechanism of action of this important class of therapeutic agents.

Pazopanib: A Prototypical this compound Derivative

Pazopanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that has demonstrated significant clinical efficacy.[1][2] Its chemical structure features the characteristic this compound core.

Chemical structure of Pazopanib

Figure 1: Chemical Structure of Pazopanib.

Molecular Mechanism of Action: Targeting Key Angiogenic and Oncogenic Kinases

The primary mechanism of action of Pazopanib is the inhibition of multiple receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis and cell proliferation.[3][4] These include the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[5][6][7]

Binding to the ATP-Binding Pocket

Like most kinase inhibitors, Pazopanib functions as an ATP-competitive inhibitor. It binds to the intracellular tyrosine kinase domain of its target receptors, occupying the ATP-binding pocket. This prevents the binding of ATP, thereby inhibiting the autophosphorylation and activation of the kinase.[8]

While a crystal structure of Pazopanib directly bound to its targets is not publicly available, docking studies and the analysis of structurally related inhibitors bound to VEGFR2 provide insights into the key interactions. The indazole core is believed to form crucial hydrogen bonds with the hinge region of the kinase domain, a common feature for this class of inhibitors. Specifically, interactions with amino acid residues such as Lysine 868 in the VEGFR-2 binding site are thought to be critical for its inhibitory activity.[9]

Kinase Selectivity and Potency

Pazopanib exhibits a distinct kinase selectivity profile, with high potency against its primary targets. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating greater potency.

Target KinaseIC50 (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α71
PDGFR-β84
c-Kit74
FGFR-1140
c-Fms146
Table 1: In vitro kinase inhibitory activity of Pazopanib against a panel of key tyrosine kinases. Data compiled from multiple sources.[1][5][6][7]

This multi-targeted profile allows Pazopanib to simultaneously block multiple signaling pathways that contribute to tumor growth and angiogenesis.

Inhibition of Downstream Signaling Pathways

By inhibiting the phosphorylation of VEGFRs and PDGFRs, Pazopanib effectively blocks the initiation of downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, as well as the recruitment of perivascular cells.

VEGFR Signaling Cascade

The binding of VEGF to its receptors on endothelial cells is a critical step in angiogenesis. Pazopanib's inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, leads to the abrogation of several key downstream pathways:

  • PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.

  • PI3K-Akt Pathway: This pathway is a major driver of endothelial cell survival and permeability.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival & Permeability Akt->Survival

Diagram 1: Pazopanib's Inhibition of the VEGFR-2 Signaling Pathway.

PDGFR Signaling Cascade

PDGF and its receptors are primarily involved in the regulation of cell growth and division in mesenchymal cells, including pericytes and vascular smooth muscle cells, which are crucial for the maturation and stability of new blood vessels. By inhibiting PDGFR-β, Pazopanib disrupts the tumor microenvironment and further compromises the integrity of the tumor vasculature. Key downstream pathways of PDGFR include:

  • Ras-MAPK Pathway: Similar to VEGFR signaling, this pathway promotes cell proliferation and differentiation.

  • PI3K-Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis.

PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRb PDGFR-β Grb2_Sos Grb2/SOS PDGFRb->Grb2_Sos PI3K PI3K PDGFRb->PI3K PDGF PDGF PDGF->PDGFRb Binds Pazopanib Pazopanib Pazopanib->PDGFRb Inhibits (ATP-binding site) Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Diagram 2: Pazopanib's Inhibition of the PDGFR-β Signaling Pathway.

Experimental Validation of the Mechanism of Action

The mechanism of action of Pazopanib has been elucidated through a series of in vitro and in vivo experiments. These assays are crucial for characterizing the potency, selectivity, and cellular effects of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase

    • Poly (Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Pazopanib (serially diluted)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well white plates

  • Procedure:

    • Prepare serial dilutions of Pazopanib in the kinase assay buffer. A typical starting concentration would be 10 µM, with 1:3 serial dilutions.

    • Add 5 µL of the diluted Pazopanib or vehicle (DMSO) control to the wells of a 96-well plate.

    • Add 10 µL of a mixture containing the VEGFR-2 enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • The data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase in a controlled, cell-free environment. The use of a luminescence-based readout offers high sensitivity and a wide dynamic range.

Cellular Assays for Angiogenesis

Cell-based assays are essential to confirm that the biochemical activity of the compound translates into a desired cellular effect.

Protocol: Endothelial Cell Proliferation Assay

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for angiogenesis research.

  • Procedure:

    • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in endothelial growth medium.

    • After 24 hours, replace the medium with a basal medium containing a low concentration of serum and various concentrations of Pazopanib.

    • Stimulate the cells with a pro-angiogenic factor such as VEGF (e.g., 50 ng/mL).[10]

    • Incubate for 48-72 hours.

    • Assess cell viability and proliferation using a colorimetric assay such as the WST-1 or MTT assay, which measures the metabolic activity of viable cells.[10]

    • Calculate the IC50 value for the inhibition of cell proliferation.

Rationale: This assay demonstrates the compound's ability to inhibit the proliferation of endothelial cells, a key process in angiogenesis.

Protocol: Endothelial Cell Tube Formation Assay

  • Materials:

    • HUVECs

    • Basement membrane extract (e.g., Matrigel)

    • Pazopanib

    • VEGF

    • 96-well plate

  • Procedure:

    • Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.

    • Resuspend HUVECs in a basal medium containing VEGF and different concentrations of Pazopanib.

    • Seed the HUVEC suspension onto the Matrigel-coated wells.

    • Incubate for 6-18 hours at 37°C.

    • Visualize the formation of capillary-like tube structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Rationale: This assay mimics the later stages of angiogenesis, where endothelial cells differentiate and form three-dimensional capillary-like structures. It provides a functional readout of the compound's anti-angiogenic effects.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 KinaseAssay->IC50 ProliferationAssay Endothelial Cell Proliferation Assay (e.g., WST-1) KinaseAssay->ProliferationAssay Translates to CellularEffects Assess Anti-Angiogenic Effects ProliferationAssay->CellularEffects TubeFormationAssay Endothelial Cell Tube Formation Assay (Matrigel) TubeFormationAssay->CellularEffects

References

The Emergence of a Privileged Scaffold: A Technical Guide to 5-(Methylsulfonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Synthesis, Properties, and Critical Role in Modern Drug Discovery

Foreword: Unraveling the History of a Modern Medicinal Chemistry Mainstay

The precise moment of discovery for 5-(Methylsulfonyl)-1H-indazole, a seemingly unassuming heterocyclic compound, is not clearly documented in seminal, peer-reviewed literature. Its history is not one of a single, celebrated breakthrough, but rather a testament to its gradual and persistent emergence as a high-value scaffold in the pharmacopeia of the 21st century. While its CAS number, 1268816-48-3, now populates the catalogs of chemical suppliers and is cited in numerous patents, its origins remain somewhat obscure. This guide, therefore, deviates from a traditional historical narrative to present a more practical and, for the research scientist, more valuable perspective: an in-depth technical exploration of its synthesis, chemical rationale, and its undeniable impact on contemporary drug design, particularly in the realm of kinase inhibitors. We will delve into the likely synthetic pathways that have made this molecule readily accessible and explore the physicochemical properties imparted by the methylsulfonyl group that make it a "privileged" fragment in the eyes of medicinal chemists.

The Indazole Core: A Foundation of Biological Activity

The indazole ring system, a fusion of benzene and pyrazole, has long been recognized as a cornerstone in medicinal chemistry. First synthesized by Emil Fischer in the 1880s, this bicyclic heterocycle is a bioisostere of indole and is present in a number of biologically active compounds.[1] The inherent stability of the aromatic system, coupled with the presence of two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, provides a versatile framework for molecular recognition by biological targets.

The substitution pattern on the indazole ring dramatically influences its pharmacological profile. Functionalization at various positions can modulate properties such as solubility, metabolic stability, and target-binding affinity. The introduction of a methylsulfonyl group at the 5-position represents a key strategic modification that has propelled this particular derivative to prominence.

The Strategic Importance of the 5-Methylsulfonyl Moiety

The methylsulfonyl (-SO₂CH₃) group is a powerful tool in the medicinal chemist's arsenal. Its inclusion at the 5-position of the indazole ring imparts a unique combination of properties that enhance the drug-like characteristics of molecules that contain it.

Key Physicochemical Contributions:

  • Enhanced Solubility: The polar nature of the sulfone group can significantly improve the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.

  • Metabolic Stability: The sulfur atom in the sulfone group is in its highest oxidation state, rendering it generally resistant to oxidative metabolism. This can lead to improved pharmacokinetic profiles.

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone can act as hydrogen bond acceptors, providing additional points of interaction with biological targets and potentially increasing binding affinity and selectivity.

  • Modulation of Electronic Properties: As an electron-withdrawing group, the methylsulfonyl substituent can influence the pKa of the indazole ring and the overall electronic distribution of the molecule, which can be fine-tuned for optimal target engagement.

These attributes collectively contribute to the designation of this compound as a valuable building block for the development of potent and selective therapeutic agents.

Synthetic Pathways to this compound: A Practical Guide

Route A: Cyclization of a Pre-functionalized Aryl Precursor

This approach involves the formation of the indazole ring from an aromatic starting material that already bears the methylsulfonyl group. A common strategy is the reductive cyclization of an o-nitro-ketoxime.

Workflow for a Plausible Cyclization Synthesis

G A 2-Fluoro-5-(methylsulfonyl)benzonitrile C Cyclization A->C Reactant 1 B Hydrazine Hydrate B->C Reactant 2, Heat D This compound C->D Product

Figure 1. Plausible cyclization route to this compound.

Experimental Protocol (Representative):

  • Starting Material: A suitable starting material would be a 2-substituted benzene derivative containing the methylsulfonyl group at the 5-position, such as 2-fluoro-5-(methylsulfonyl)benzonitrile.

  • Reaction with Hydrazine: The 2-fluoro-5-(methylsulfonyl)benzonitrile is reacted with hydrazine hydrate in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Heating: The reaction mixture is heated to an elevated temperature (typically >150 °C) to facilitate the nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by intramolecular cyclization.

  • Work-up and Purification: Upon completion, the reaction is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

  • The choice of a 2-fluoro substituent is strategic as fluorine is a good leaving group for nucleophilic aromatic substitution.

  • Hydrazine hydrate serves as the source of the two nitrogen atoms required for the pyrazole ring of the indazole.

  • High temperatures are necessary to overcome the activation energy for both the substitution and cyclization steps.

Route B: Functionalization of a Pre-formed Indazole Ring

An alternative and often more convergent approach is to introduce the methylsulfonyl group onto a pre-existing indazole ring. This typically involves the oxidation of a corresponding methylthio-substituted indazole.

Workflow for a Plausible Functionalization Synthesis

G A 5-(Methylthio)-1H-indazole C Oxidation Reaction A->C Substrate B Oxidizing Agent (e.g., m-CPBA, Oxone®) B->C Reagent, Solvent (e.g., DCM, MeOH/H₂O) D This compound C->D Product

Figure 2. Plausible functionalization route to this compound.

Experimental Protocol (Representative):

  • Preparation of 5-(Methylthio)-1H-indazole: This precursor can be synthesized from 5-bromo-1H-indazole via a palladium-catalyzed cross-coupling reaction with sodium thiomethoxide.

  • Oxidation: The 5-(methylthio)-1H-indazole is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of methanol and water.

  • Addition of Oxidizing Agent: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), is added portion-wise to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude this compound is purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The oxidation of a thioether to a sulfone is a reliable and high-yielding transformation.

  • m-CPBA and Oxone® are commonly used, effective, and relatively safe oxidizing agents for this purpose.

  • Controlling the temperature during the addition of the oxidizing agent is important to manage the exothermicity of the reaction.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 1268816-48-3
Molecular Formula C₈H₈N₂O₂S
Molecular Weight 196.23 g/mol
Appearance White to off-white solid
IUPAC Name This compound

While a primary literature source for its full characterization is elusive, typical spectroscopic data would be expected as follows:

  • ¹H NMR: Resonances corresponding to the protons on the indazole ring and the methyl group of the sulfone. The aromatic protons would appear in the range of 7-8.5 ppm, and the methyl singlet would be observed around 3 ppm.

  • ¹³C NMR: Signals for the eight carbon atoms of the molecule, with the methyl carbon of the sulfone appearing upfield.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true significance of this compound lies in its widespread application as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, and the 5-methylsulfonyl group provides a vector for interaction with the solvent-exposed region, enhancing both affinity and selectivity.

Numerous patents from major pharmaceutical companies describe the use of this compound in the synthesis of inhibitors for a variety of kinases, including but not limited to:

  • Tyrosine Kinases: (e.g., VEGFR, PDGFR, c-Kit)

  • Serine/Threonine Kinases: (e.g., Akt, mTOR, CDKs)

Signaling Pathway Modulation

The general mechanism by which indazole-based kinase inhibitors function is through competitive inhibition at the ATP-binding site. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cell proliferation, survival, and angiogenesis.

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds E Phosphorylation of Downstream Substrates B->E Catalyzes C ATP C->B Binds to ATP pocket D This compound Derivative (Kinase Inhibitor) D->B Competitively Binds to ATP pocket D->E Inhibits F Cell Proliferation, Survival, Angiogenesis E->F Promotes G Inhibition

Figure 3. General mechanism of action for kinase inhibitors derived from this compound.

Conclusion and Future Perspectives

This compound stands as a prime example of a molecular scaffold that has gained prominence not through a singular, celebrated discovery, but through its proven utility in the demanding field of drug development. Its synthetic accessibility, combined with the favorable physicochemical properties imparted by the methylsulfonyl group, has solidified its position as a valuable building block for the creation of novel kinase inhibitors and other therapeutic agents.

While its historical origins may be somewhat opaque, its future in medicinal chemistry is bright. As our understanding of disease biology deepens and the demand for more selective and potent drugs grows, the strategic deployment of privileged scaffolds like this compound will undoubtedly continue to play a pivotal role in the discovery of the medicines of tomorrow. The ongoing exploration of new synthetic routes and the innovative incorporation of this moiety into novel molecular architectures will ensure its enduring legacy in the scientific literature and, ultimately, in clinical practice.

References

Spectroscopic Characterization of 5-(Methylsulfonyl)-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(Methylsulfonyl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of directly published spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from closely related, structurally analogous compounds to provide a robust, predictive characterization. The methodologies and interpretations presented herein are designed to assist researchers in the identification, verification, and structural elucidation of this compound.

Molecular Structure and Key Features

This compound possesses a core indazole scaffold, which is a bicyclic aromatic system composed of a fused benzene and pyrazole ring.[1] The key structural features influencing its spectroscopic properties are:

  • Indazole Ring System: The aromatic nature of this system will dominate the ¹H and ¹³C NMR spectra, exhibiting characteristic chemical shifts and coupling patterns. The presence of two nitrogen atoms and the N-H proton are also key features.[2]

  • Methylsulfonyl Group (-SO₂CH₃): This strong electron-withdrawing group significantly influences the electronic environment of the indazole ring, leading to predictable shifts in the NMR spectra.[3] It also has distinct vibrational modes that are readily identifiable in Infrared (IR) spectroscopy.

Below is a diagram illustrating the molecular structure and numbering of this compound.

References

An In-depth Technical Guide to the Biological Activity of 5-(Methylsulfonyl)-1H-indazole and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological significance of the 5-(methylsulfonyl)-1H-indazole scaffold, a key pharmacophore in modern medicinal chemistry. We will delve into its role as a privileged structure in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's mechanism of action, methodologies for its biological evaluation, and its potential in targeting key signaling pathways.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of bioactive molecules.[1][2][3] Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole, allow it to form key interactions with a variety of biological targets.[2] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in many pharmacologically active compounds.[1][3][4]

The versatility of the indazole scaffold is demonstrated by its presence in several FDA-approved drugs, including:

  • Axitinib and Pazopanib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[1][5]

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for certain types of ovarian, fallopian tube, and peritoneal cancer.[1][5]

  • Entrectinib: A kinase inhibitor for the treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors.[3]

  • Granisetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[2][6]

These examples underscore the indazole nucleus's status as a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets.[2] The addition of a methylsulfonyl group at the 5-position can significantly influence the molecule's physicochemical properties, such as solubility and electronic distribution, thereby modulating its biological activity and pharmacokinetic profile. While direct and extensive biological data on this compound itself is limited in publicly accessible literature, its structural motif is integral to more complex derivatives explored in drug discovery. This guide will, therefore, discuss the biological activities of the broader class of indazole derivatives, with a focus on those containing sulfonyl groups, to provide a robust framework for understanding the potential of this specific compound.

Biological Activities and Therapeutic Potential

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidepressant effects.[2][7][8][9][10] The primary focus of recent research, however, has been on their utility as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5]

Anticancer Activity: Kinase Inhibition

The indazole scaffold is a common feature in numerous kinase inhibitors.[5] Its nitrogen atoms can act as hydrogen bond donors and acceptors, enabling it to anchor within the ATP-binding pocket of various kinases. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction and inhibiting cancer cell proliferation and survival.

Key kinase families targeted by indazole derivatives include:

  • VEGFR-2 and EGFR: Novel 5-ethylsulfonyl-indazole-3-carboxamides have been synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 and Epidermal Growth Factor Receptor, showing antiproliferative effects.[11]

  • AXL Receptor Tyrosine Kinase: A fragment-based discovery approach identified indazole-based compounds as potent AXL inhibitors.[12] AXL overexpression is linked to poor prognosis and drug resistance in many cancers.[12]

  • Tpl2 Kinase (MAP3K8): Indazole derivatives have been identified as inhibitors of Tpl2 kinase, a key regulator of the inflammatory response and a potential target in oncology.[13]

  • Fibroblast Growth Factor Receptors (FGFRs): Substituted 1H-indazole derivatives have been developed as inhibitors of FGFRs, which are implicated in various cancers.[5]

  • BCR-ABL: 3-aminoindazole derivatives have shown potent inhibitory activity against the BCR-ABL fusion protein, including the challenging T315I mutant in chronic myeloid leukemia (CML).[14]

The general mechanism involves the indazole core forming hydrogen bonds with the hinge region of the kinase domain, a common feature observed in the binding modes of many kinase inhibitors.[6] The substituents on the indazole ring then explore different pockets of the ATP-binding site, determining the inhibitor's potency and selectivity.

Other Notable Biological Activities

Beyond kinase inhibition, the indazole nucleus is found in compounds with other therapeutic applications:

  • Antidepressant Activity: The indazole derivative FS-32 has shown thymoleptic (antidepressant) properties, potentially through the potentiation of catecholaminergic signaling and inhibition of norepinephrine uptake.[8]

  • Antibacterial Activity: Certain indazole derivatives have exhibited moderate to excellent antibacterial activity against strains like S. aureus, Bacillus subtilis, and E. coli.[9]

Methodologies for Biological Evaluation

A structured approach is essential for characterizing the biological activity of novel indazole derivatives like this compound. The following section outlines key experimental protocols.

In Vitro Antiproliferative and Cytotoxicity Assays

The initial step in evaluating a potential anticancer compound is to assess its effect on cancer cell viability and proliferation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[15][16][17]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, K562 leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][16][17]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like 5-fluorouracil).[6]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[16][17]

Causality and Self-Validation: This assay's trustworthiness lies in its direct measurement of mitochondrial activity, a fundamental indicator of cell health. The inclusion of positive and negative controls validates the assay's performance and ensures that the observed effects are due to the test compound. It is also crucial to test the compounds on a normal, non-cancerous cell line (e.g., HEK-293) to assess for general cytotoxicity and determine a selectivity index.[15][16]

Kinase Inhibition Assays

To confirm that the antiproliferative activity is due to the inhibition of a specific kinase, in vitro kinase assays are performed.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., LANCE Ultra)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 384-well plate, combine the kinase of interest, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the indazole compound to the reaction mixture.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

  • Detection: Add a europium-labeled antibody that specifically recognizes the phosphorylated substrate. The binding of this antibody to a ULight™-labeled streptavidin-biotinylated substrate brings the europium donor and ULight™ acceptor into close proximity, generating a FRET signal.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The inhibitor's potency is determined by the reduction in the FRET signal. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Causality and Self-Validation: This assay directly measures the enzymatic activity of the target kinase. The specificity of the antibody for the phosphorylated substrate ensures that the signal is directly proportional to the kinase activity. Running the assay in the absence of ATP or the kinase serves as a negative control to ensure signal specificity.

Target Engagement and Downstream Signaling Analysis

To confirm that the compound inhibits the target kinase within the cell and affects its downstream signaling pathway, a Western blot analysis is performed.

Experimental Protocol: Western Blot for Phosphorylated Proteins

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the indazole compound at various concentrations for a defined period. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate (e.g., phospho-ERK for the MAPK pathway). Also, probe for the total protein as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.

Causality and Self-Validation: A dose-dependent decrease in the phosphorylated protein, with no change in the total protein level, provides strong evidence of target engagement and inhibition of the signaling pathway within the cell.

Signaling Pathways and Data Visualization

Indazole-based kinase inhibitors often target key oncogenic signaling pathways. The diagram below illustrates a generalized representation of a receptor tyrosine kinase (RTK) signaling pathway commonly targeted by such inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates P1 Downstream Effector 1 (e.g., RAS) RTK->P1 Phosphorylates Indazole_Inhibitor 5-(Methylsulfonyl) -1H-indazole Indazole_Inhibitor->RTK Inhibits ATP Binding P2 Downstream Effector 2 (e.g., RAF) P1->P2 P3 Downstream Effector 3 (e.g., MEK) P2->P3 P4 Downstream Effector 4 (e.g., ERK) P3->P4 Transcription_Factors Transcription Factors P4->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generalized RTK signaling pathway inhibited by an indazole-based compound.

The following workflow diagram illustrates the process of evaluating a novel indazole compound.

Experimental_Workflow Start Compound Synthesis (5-(Methylsulfonyl) -1H-indazole) Cell_Viability In Vitro Cell Viability (MTT Assay) Start->Cell_Viability Kinase_Screen In Vitro Kinase Inhibition Assay Cell_Viability->Kinase_Screen Active compounds Western_Blot Target Engagement (Western Blot) Kinase_Screen->Western_Blot Potent inhibitors In_Vivo In Vivo Efficacy (Xenograft Models) Western_Blot->In_Vivo Confirmed target engagement Lead_Opt Lead Optimization In_Vivo->Lead_Opt Efficacious in vivo

Caption: High-level experimental workflow for the evaluation of a novel indazole compound.

Quantitative Data Summary

Compound Class/ExampleTarget(s)Cell Line/AssayIC50 Value (µM)Reference
1H-indazole-3-amine derivative (6o)AntitumorK5625.15[16][17]
1H-indazole-3-amine derivative (6o)CytotoxicityHEK-293 (Normal)33.2[16][17]
Indazole-curcumin analog (3b)AntitumorWiDr (Colon)27.20[15]
Indazole derivative (2f)Antitumor4T1 (Breast)0.23 - 1.15[18]
3-aminoindazole derivative (AKE-72)BCR-ABL (T315I mutant)Kinase Assay0.009[14]

Conclusion and Future Directions

The this compound core represents a valuable starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition for cancer treatment. The accumulated knowledge on the broader indazole class provides a clear roadmap for the biological evaluation of this specific scaffold. Future research should focus on the synthesis and comprehensive biological profiling of derivatives of this compound to explore its full therapeutic potential. Key areas of investigation should include its kinase selectivity profile, in vivo efficacy in relevant animal models, and its absorption, distribution, metabolism, and excretion (ADME) properties. The systematic application of the methodologies outlined in this guide will be crucial for advancing compounds from this chemical series toward clinical development.

References

The Strategic deployment of 5-(Methylsulfonyl)-1H-indazole in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole core has established itself as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[1][2] Its structural resemblance to purine bases allows it to function as an effective ATP-competitive inhibitor for a range of protein kinases, making it a cornerstone in the development of targeted cancer therapies and other therapeutic agents.[3][4] Among the vast array of substituted indazoles, 5-(Methylsulfonyl)-1H-indazole has emerged as a particularly valuable building block. The electron-withdrawing nature of the methylsulfonyl group at the 5-position significantly influences the electronic properties of the heterocyclic ring system, enhancing its binding affinity and modulating its reactivity. This guide provides an in-depth technical overview of the synthesis, reactivity, and strategic applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₈N₂O₂S
Molecular Weight 196.23 g/mol
CAS Number 1268816-48-3
Appearance White to brown solid
IUPAC Name 5-methylsulfonyl-1H-indazole

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is typically achieved through a multi-step sequence, commencing with the construction of a substituted indazole core, followed by the installation and oxidation of the sulfur-containing moiety. A representative and reliable synthetic route is outlined below.

Diagram: Synthetic Pathway to this compound

Synthetic Pathway A 4-Fluoro-3-methylaniline B 2-Bromo-4-fluoro-1-methylbenzene A->B Sandmeyer Reaction C 4-Fluoro-3-methylbenzenethiol B->C Thiolation D 5-Fluoro-1H-indazole C->D Diazotization & Cyclization E 5-(Methylthio)-1H-indazole D->E Nucleophilic Aromatic Substitution with Sodium Thiomethoxide F This compound E->F Oxidation (e.g., Oxone®) N-Alkylation Indazole This compound N1_Product N1-alkylated product Indazole->N1_Product NaH, THF (Kinetic control, steric hindrance at N2) N2_Product N2-alkylated product Indazole->N2_Product Cs2CO3, DMF (Thermodynamic control) Kinase Inhibitor IndazoleCore 5-(Methylsulfonyl)- 1H-indazole Linker Linker IndazoleCore->Linker SolubilityGroup Solubilizing Group/ Vector for further modification IndazoleCore->SolubilityGroup BindingGroup Pharmacophore for Kinase Hinge Binding Linker->BindingGroup

References

Methodological & Application

Strategic N-Alkylation of 5-(Methylsulfonyl)-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

The indazole scaffold is a privileged pharmacophore, integral to numerous therapeutic agents.[1][2] The regioselective N-alkylation of the indazole core is a critical and often challenging step in synthesizing active pharmaceutical ingredients, as the isomeric position of the alkyl substituent (N1 vs. N2) can dramatically alter biological activity and pharmacological properties. This document serves as a detailed guide for researchers, providing field-proven protocols for the selective N-alkylation of 5-(Methylsulfonyl)-1H-indazole. We delve into the mechanistic principles governing regioselectivity and present two robust, step-by-step protocols targeting the thermodynamic (N1) and kinetically-favored or reagent-directed (N2) products, respectively.

The Challenge of Regioselectivity in Indazole Alkylation

The N-alkylation of an indazole, such as this compound, presents a classic challenge of regioselectivity due to the presence of two nucleophilic nitrogen atoms. The reaction can yield a mixture of N1- and N2-alkylated isomers, complicating purification and reducing the yield of the desired product.[1][3]

The outcome of the alkylation is a delicate interplay between several factors:

  • Tautomeric Stability : The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][4] Reactions that allow for equilibration, often under thermodynamic control, tend to favor the N1-alkylated product.[4]

  • Reaction Conditions : The choice of base, solvent, and temperature dictates whether the reaction proceeds under kinetic or thermodynamic control.

    • Base : Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents often favor N1-alkylation.[2][4] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can lead to mixtures, with the outcome being highly dependent on the solvent and electrophile.[1][5]

    • Solvent : Polar aprotic solvents like DMF and THF are common. THF, when paired with NaH, is a well-established system for promoting high N1 selectivity.[2][3]

  • Substituent Effects : The electronic and steric nature of substituents on the indazole ring plays a crucial role. The 5-(methylsulfonyl) group is strongly electron-withdrawing, which increases the acidity of the N-H proton but does not impart significant steric hindrance to either nitrogen. While substituents at the C7 position are known to sterically block the N1 position and direct alkylation to N2[2][3][4], the C5-substituent's effect is primarily electronic.

The following diagram illustrates the key variables that a researcher must consider when planning an N-alkylation strategy for an indazole derivative.

G sub This compound cond Reaction Conditions sub->cond n1 N1-Alkylation (Thermodynamic Product) base Base (e.g., NaH, Cs₂CO₃) solv Solvent (e.g., THF, DMF) reag Reagent (e.g., R-X, Mitsunobu) n2 N2-Alkylation (Kinetic Product) ster Steric Hindrance (e.g., C7-substituent) cond->base cond->solv cond->reag cond->ster base->n1 NaH, THF solv->n1 NaH, THF reag->n1 R-Br, R-OTs reag->n2 Mitsunobu, Diazo ster->n2 High hindrance at N1

Caption: Key factors governing N1 vs. N2 regioselectivity in indazole alkylation.

Protocol 1: Selective N1-Alkylation via Thermodynamic Control

This protocol is optimized to achieve high regioselectivity for the N1 position by leveraging thermodynamically controlled conditions. The use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a well-documented and reliable method for selectively generating the more stable N1-alkylated indazole.[2][4][6]

Principle

Sodium hydride, a strong non-nucleophilic base, irreversibly deprotonates the indazole to form the indazolide anion. In a solvent like THF, this anion reacts with an alkyl halide or tosylate predominantly at the N1 position, which leads to the more thermodynamically stable product.[4][7]

Experimental Workflow: N1-Alkylation

G start Start: 5-(MeSO₂)-1H-indazole in Anhydrous THF deprotonate 1. Deprotonation Cool to 0 °C Add NaH (1.2 eq) start->deprotonate stir 2. Stir Warm to RT Stir for 30-60 min deprotonate->stir alkylate 3. Alkylation Add R-X (1.1 eq) Stir at RT or 50 °C stir->alkylate monitor 4. Monitor Reaction progress by TLC or LC-MS alkylate->monitor quench 5. Workup Quench with H₂O Extract with EtOAc monitor->quench purify 6. Purification Column Chromatography quench->purify end Product: N1-Alkyl-5-(MeSO₂)- 1H-indazole purify->end

Caption: Step-by-step workflow for the selective N1-alkylation of indazole.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥95%American Elements[8]
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarEMD Millipore
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeAcros Organics
Ethyl Acetate (EtOAc)ACS GradeFisher Chemical
Saturated aq. Ammonium Chloride (NH₄Cl)N/ALab-prepared
BrineN/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)N/AVWR Chemicals
Silica Gel60 Å, 230-400 meshSorbent Tech.
Step-by-Step Procedure
  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition : Add anhydrous THF to dissolve the starting material (typical concentration 0.1–0.2 M).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Caution: Hydrogen gas is evolved.

  • Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.

  • Alkylation : Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Partition the mixture between water and ethyl acetate.

  • Extraction : Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

For accessing the N2-isomer, conditions that bypass the thermodynamic landscape are required. The Mitsunobu reaction is a powerful and widely-cited method that shows a strong preference for producing the N2-regioisomer of indazoles.[1][2][7][9]

Principle

The Mitsunobu reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) to activate an alcohol for nucleophilic substitution.[10] In the case of indazoles, the reaction proceeds with a strong kinetic preference for attack at the N2 position, often yielding the N2-isomer as the major product.[1][7] This selectivity may be influenced by the formation of specific intermediates that favor N2 attack.[9][11]

Experimental Workflow: N2-Alkylation (Mitsunobu)

G start Start: Indazole, Alcohol (1.5 eq), PPh₃ (1.5 eq) in THF cool 1. Cool to 0 °C start->cool add_diad 2. Add DIAD/DEAD (1.5 eq) dropwise cool->add_diad react 3. React Warm to RT Stir overnight add_diad->react concentrate 4. Concentrate Remove solvent in vacuo react->concentrate purify 5. Purification Directly purify by Column Chromatography concentrate->purify end Product: N2-Alkyl-5-(MeSO₂)- 2H-indazole purify->end

Caption: Step-by-step workflow for the selective N2-alkylation via the Mitsunobu reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥95%American Elements[8]
Triphenylphosphine (PPh₃)99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)94-97%Acros Organics
or Diethyl azodicarboxylate (DEAD)40% in tolueneSigma-Aldrich
Primary or Secondary Alcohol (R-OH)Reagent GradeVWR Chemicals
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Dichloromethane (DCM)ACS GradeFisher Chemical
HexanesACS GradeFisher Chemical
Silica Gel60 Å, 230-400Sorbent Tech.
Step-by-Step Procedure
  • Preparation : In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[1]

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise via syringe. The solution may turn from colorless to yellow/orange.

  • Reaction : Remove the ice bath, allow the reaction to warm to room temperature, and stir overnight (12-18 hours).

  • Monitoring : Check for the consumption of the starting material by TLC or LC-MS.

  • Concentration : Remove the solvent under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification : Purify the crude mixture directly by flash column chromatography. A gradient elution (e.g., 0% to 50% ethyl acetate in hexanes) is typically effective for separating the N2-alkylated product from the byproducts and any minor N1-isomer.

Data Summary and Troubleshooting

The choice of protocol will directly impact the isomeric ratio and overall yield. The following table provides an expected summary based on extensive literature precedent for indazole alkylations.

ProtocolTarget IsomerKey ReagentsSolventTypical N1:N2 RatioExpected YieldKey Considerations
1 N1NaH, Alkyl HalideTHF>95:560-95%Requires strictly anhydrous conditions.[2][4][6]
2 N2PPh₃, DIAD/DEAD, AlcoholTHF<10:9050-85%Purification can be challenging due to byproducts.[1][7]
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Reaction Inactive NaH (Protocol 1); Insufficiently reactive electrophile; Low temperature.Use fresh NaH; switch from alkyl chloride to bromide or iodide; increase reaction temperature.
Poor Regioselectivity Use of suboptimal base/solvent combination (e.g., K₂CO₃ in DMF).[1]For N1, strictly adhere to the NaH/THF protocol. For N2, ensure the Mitsunobu conditions are followed precisely.
Formation of Byproducts Moisture in the reaction; Side reaction of the alkylating agent (e.g., elimination).Ensure all reagents and glassware are scrupulously dry. Use a less hindered base if elimination is an issue.
Difficult Purification Triphenylphosphine oxide byproduct from Mitsunobu reaction (Protocol 2).Precipitate PPh₃=O by adding a nonpolar solvent like ether or pentane before chromatography.

Conclusion

The regioselective N-alkylation of this compound is a controllable process when reaction conditions are chosen based on a sound mechanistic understanding. For high selectivity of the N1-isomer , a thermodynamically controlled protocol using sodium hydride in THF is the method of choice. Conversely, to obtain the N2-isomer , the Mitsunobu reaction provides a reliable, kinetically-driven pathway. By applying these detailed protocols, researchers can efficiently synthesize the desired indazole regioisomers, accelerating the development of novel chemical entities for drug discovery.

References

Application Notes and Protocols for 5-(Methylsulfonyl)-1H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. This bicyclic heteroaromatic system is present in numerous FDA-approved anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor)[1][2]. The versatility of the indazole core allows for strategic functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to create potent and selective inhibitors of key proteins involved in cancer progression[3][4].

This guide focuses on 5-(Methylsulfonyl)-1H-indazole , a key synthetic intermediate whose structural features make it an exceptionally valuable building block for a new generation of kinase inhibitors. The electron-withdrawing methylsulfonyl group at the 5-position can significantly influence the electronic properties of the indazole ring and serve as a crucial hydrogen bond acceptor, enhancing binding affinity and selectivity for specific kinase targets[5]. These notes provide a comprehensive framework for utilizing this intermediate in the synthesis of a representative vascular endothelial growth factor receptor (VEGFR) inhibitor and detail the subsequent protocols for its biological evaluation in a cancer research setting.

Part 1: Synthetic Application - From Intermediate to Potent Kinase Inhibitor

The primary application of this compound in oncology is as a starting material for the construction of more complex, biologically active molecules. Its structure is primed for elaboration, typically involving N-alkylation or N-arylation followed by functionalization at the C3 position.

Rationale for Synthetic Design

The proposed synthetic pathway illustrates the conversion of this compound into a hypothetical, yet representative, VEGFR inhibitor. The strategy involves three key steps:

  • N-H Protection: The indazole N-H is weakly acidic and requires protection to ensure regioselectivity in subsequent steps. A tetrahydropyranyl (THP) group is chosen for its stability under various reaction conditions and its ease of removal under mild acidic conditions.

  • C3-Position Iodination: Introduction of an iodine atom at the C3 position creates a reactive handle for palladium-catalyzed cross-coupling reactions, a common strategy in the synthesis of kinase inhibitors like Axitinib[6][7].

  • Suzuki Coupling: A Suzuki coupling reaction is employed to introduce an aryl or heteroaryl moiety at the C3 position. This is a robust and widely used method for forming C-C bonds. The chosen fragment is a pyridine derivative, a common feature in many kinase inhibitors that often engages in hydrogen bonding within the ATP-binding pocket of the target kinase.

  • Deprotection: The final step involves the removal of the THP protecting group to yield the final active compound.

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway A This compound B 1-(THP)-5-(Methylsulfonyl)-1H-indazole A->B DHP, p-TsOH (Protection) C 3-Iodo-1-(THP)-5-(Methylsulfonyl)-1H-indazole B->C I2, KOH (Iodination) D 3-(Pyridin-2-yl)-1-(THP)-5-(Methylsulfonyl)-1H-indazole C->D 2-(Tributylstannyl)pyridine, Pd(PPh3)4 (Stille Coupling) E Final Inhibitor: 3-(Pyridin-2-yl)-5-(Methylsulfonyl)-1H-indazole D->E HCl in Dioxane (Deprotection)

Caption: Proposed synthesis of a VEGFR inhibitor from this compound.

Protocol 1: Synthesis of 3-(Pyridin-2-yl)-5-(Methylsulfonyl)-1H-indazole

Objective: To synthesize a potential kinase inhibitor from this compound.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • 2-(Tributylstannyl)pyridine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 4M HCl in Dioxane

  • Ethyl acetate (EtOAc), Hexanes, Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Protection of the Indazole Nitrogen

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add 3,4-dihydro-2H-pyran (1.2 eq) followed by a catalytic amount of p-TsOH (0.05 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (Hexanes:EtOAc gradient) to yield 1-(THP)-5-(Methylsulfonyl)-1H-indazole .

Step 2: Iodination at C3-Position

  • Dissolve the protected indazole from Step 1 (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add powdered KOH (2.0 eq) and stir for 30 minutes.

  • Add a solution of Iodine (I₂) (1.5 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to yield 3-Iodo-1-(THP)-5-(Methylsulfonyl)-1H-indazole .

Step 3: Stille Cross-Coupling

  • In a flask purged with argon, dissolve the iodo-indazole from Step 2 (1.0 eq), 2-(Tributylstannyl)pyridine (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100°C and stir for 8-12 hours until TLC indicates completion.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash chromatography to yield 3-(Pyridin-2-yl)-1-(THP)-5-(Methylsulfonyl)-1H-indazole .

Step 4: Deprotection

  • Dissolve the product from Step 3 (1.0 eq) in a minimal amount of methanol.

  • Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction carefully with saturated aqueous NaHCO₃.

  • Extract the product with EtOAc (3x).

  • Combine organic layers, dry over MgSO₄, and concentrate.

  • Purify the final compound by flash chromatography or recrystallization to yield 3-(Pyridin-2-yl)-5-(Methylsulfonyl)-1H-indazole .

Part 2: Biological Evaluation - Assessing Anticancer Activity

Once synthesized, the novel indazole derivative must be evaluated for its intended biological activity. As many indazole-based drugs target VEGFR, the following protocols are designed to assess the compound's potential as a VEGFR inhibitor.

Mechanism of Action: Targeting VEGFR Signaling

VEGFRs are receptor tyrosine kinases that play a pivotal role in angiogenesis—the formation of new blood vessels.[2] Tumors require a dedicated blood supply to grow and metastasize, a process driven by growth factors like VEGF. When VEGF binds to its receptor on endothelial cells, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., MAPK, PI3K/Akt) that lead to cell proliferation, migration, and survival. Kinase inhibitors derived from indazole scaffolds are designed to bind to the ATP-binding site of the VEGFR kinase domain, preventing autophosphorylation and blocking downstream signaling, thereby inhibiting angiogenesis and starving the tumor of essential nutrients.[1][8]

G VEGF VEGF Ligand VEGFR VEGFR Dimer VEGF->VEGFR Binding & Dimerization Downstream Downstream Signaling (MAPK, PI3K/Akt) VEGFR->Downstream Autophosphorylation Blocked Inhibition of Angiogenesis VEGFR->Blocked Inhibitor Indazole Inhibitor (e.g., 3-(Pyridin-2-yl)-5-(Methylsulfonyl)-1H-indazole) Inhibitor->VEGFR Blocks ATP Binding ATP ATP ATP->VEGFR P P Response Angiogenesis (Proliferation, Migration, Survival) Downstream->Response

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based kinase inhibitor.

Protocol 2: In Vitro VEGFR2 Kinase Inhibition Assay

Objective: To determine the concentration at which the synthesized compound inhibits 50% of VEGFR2 kinase activity (IC₅₀).

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the recombinant human VEGFR2 kinase domain. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where light output is proportional to the amount of ATP remaining in the reaction.

Materials:

  • Recombinant Human VEGFR2 (KDR) kinase domain

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega) or similar

  • Poly-Glu,Tyr (4:1) substrate

  • ATP, DTT, MgCl₂

  • Synthesized inhibitor, Axitinib (positive control), DMSO (vehicle control)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor and Axitinib in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Prepare the kinase reaction buffer containing DTT and MgCl₂.

  • In a 96-well plate, add 5 µL of each inhibitor dilution (or DMSO for control).

  • Add 20 µL of a master mix containing the VEGFR2 enzyme and the Poly-Glu,Tyr substrate in reaction buffer to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration ~10 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and plot the results to determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

Protocol 3: Cell-Based Anti-Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of the synthesized inhibitor on a relevant cancer cell line.

Principle: The MTT or CellTiter-Glo® assay is used to measure cell viability.[8][9][10] Viable cells with active metabolism convert MTT into a purple formazan product or contain ATP that can be used in a luminescent reaction. The intensity of the color or luminescence is proportional to the number of viable cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or a VEGFR-dependent cancer cell line (e.g., A549 lung cancer, K562 leukemia)[3][11]

  • Appropriate cell culture medium and supplements (e.g., FBS, growth factors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[9][10]

  • Synthesized inhibitor, positive control drug (e.g., 5-Fluorouracil), DMSO

  • 96-well clear or opaque tissue culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle-only control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm.

  • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and read luminescence.[9][10]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Compound ExampleTarget KinaseIC₅₀ (nM)Cell LineReference
PazopanibVEGFR-230-[1]
AxitinibVEGFR-20.2-[2]
Compound 6o (Antiproliferative)5,150K562[3][11]
Compound 2f (Antiproliferative)230-1,150Various[2]
Table 1: Representative IC₅₀ values for indazole-based kinase inhibitors and antiproliferative agents.
Protocol 4: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the synthesized inhibitor in a living organism.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice.[12] Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time to assess the compound's efficacy.[7]

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or Nude mice)

  • A549 human lung cancer cells (or other suitable cell line)

  • Matrigel®

  • Synthesized inhibitor formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture A549 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[12]

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[12]

  • Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Group: Administer the formulation vehicle orally (e.g., by gavage) daily.

    • Treatment Group: Administer the synthesized inhibitor at a predetermined dose (e.g., 10-50 mg/kg) via the same route and schedule.

  • Data Collection:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12]

    • Record the body weight of each mouse at each measurement to monitor for toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

  • Analysis: At the end of the study, humanely euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting). Compare the tumor growth curves and final tumor weights between the treatment and vehicle groups to determine efficacy.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors in cancer research. The protocols outlined in this guide provide a robust framework for its synthetic elaboration into a potential VEGFR inhibitor and the subsequent comprehensive biological evaluation of the final compound. By leveraging the privileged indazole scaffold, researchers can continue to develop next-generation targeted therapies to address the ongoing challenges in oncology.

References

Application Note: Quantitative Analysis of 5-(Methylsulfonyl)-1H-indazole in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the accurate quantification of 5-(Methylsulfonyl)-1H-indazole, a key intermediate and potential active pharmaceutical ingredient (API) in drug development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and reliable methodologies for purity assessment, stability studies, and quality control. This document outlines detailed procedures for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), including a stability-indicating HPLC method crucial for assessing degradation products. The causality behind experimental choices is explained to provide a deeper understanding of the method development process, ensuring scientific integrity and trustworthiness.

Introduction

This compound is a heterocyclic compound of increasing interest in medicinal chemistry due to the prevalence of the indazole scaffold in a wide range of biologically active molecules.[1] The accurate quantification of this compound is paramount throughout the drug development lifecycle, from early-stage discovery and process optimization to final product quality control. The presence of the methylsulfonyl group and the indazole core presents unique analytical challenges that necessitate the development of specific and validated analytical methods.

This guide provides detailed protocols for the quantitative analysis of this compound, focusing on providing scientifically sound and reproducible methods.

Chemical Structure and Properties of this compound:

PropertyValueSource
Chemical Formula C₈H₈N₂O₂S[2]
Molecular Weight 196.23 g/mol [2]
CAS Number 1268816-48-3[2]
Appearance White to brown solid[2]

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reverse-phase HPLC with UV detection is a primary technique for the quantification of this compound due to its versatility, sensitivity, and specificity. The method described below is a starting point for routine analysis and purity determination.

Rationale for Method Design

The selection of a C18 stationary phase is based on the nonpolar nature of the indazole ring system, which allows for effective retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The pH of the buffer is controlled to ensure the consistent ionization state of the analyte. UV detection is chosen based on the chromophoric nature of the indazole ring, which exhibits strong absorbance in the UV region.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm C->D E Inject into HPLC D->E F Isocratic Elution E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample I->J

Caption: HPLC analysis workflow for this compound.

Detailed Protocol

2.3.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2.3.2. Equipment

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas before use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the standard stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter.

2.3.4. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Data Analysis and System Suitability
  • System Suitability: Inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.

  • Calibration Curve: Plot the peak area of the calibration standards against their corresponding concentrations. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample.

Rationale for Method Design

Given the relatively low volatility of this compound, a derivatization step is often necessary to improve its thermal stability and chromatographic behavior. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for compounds containing active hydrogens, such as the N-H group in the indazole ring.[3] The use of a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte and other potential impurities. Mass spectrometric detection provides high selectivity and allows for the identification of unknown impurities based on their fragmentation patterns.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Add Derivatizing Agent B->C D Heat to React C->D E Inject into GC-MS D->E F Temperature Programming E->F G Mass Spectrometry Detection F->G H Extract Ion Chromatograms G->H I Identify Peaks via Library Search H->I J Quantify using Internal Standard I->J

Caption: GC-MS analysis workflow for this compound.

Detailed Protocol

3.3.1. Reagents and Materials

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Internal Standard (e.g., 1H-Indazole)

  • Helium (carrier gas, 99.999% purity)

3.3.2. Equipment

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler

  • Heating block or oven

3.3.3. Preparation of Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1H-Indazole into a 10 mL volumetric flask and dilute to volume with pyridine.

  • Sample Preparation and Derivatization: Accurately weigh about 1 mg of the this compound sample into a vial. Add 100 µL of the internal standard stock solution and 200 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

3.3.4. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Data Analysis
  • Identification: Identify the derivatized this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation pattern of the parent compound is expected to show characteristic ions corresponding to the loss of methyl and sulfonyl groups.

  • Quantification: Quantify impurities relative to the main peak area or by using a response factor relative to the internal standard.

Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate and quantify this compound from its potential degradation products, which may form under stress conditions such as heat, light, acid, base, and oxidation.[4][5]

Rationale for Method Design

This method utilizes a gradient elution to ensure the separation of the parent compound from a wider range of potential degradation products with varying polarities. A photodiode array (PDA) detector is employed to assess peak purity and to identify the optimal detection wavelength for both the parent drug and its degradants. The forced degradation studies are performed according to ICH guidelines to demonstrate the method's specificity.

Experimental Workflow

Stability_Workflow cluster_stress Forced Degradation cluster_hplc HPLC-PDA Analysis cluster_data Data Analysis A Prepare Sample Solutions B Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) A->B C Neutralize/Dilute as Needed B->C D Inject Stressed Samples C->D E Gradient Elution D->E F PDA Detection E->F G Assess Peak Purity F->G H Quantify Degradants G->H I Determine Mass Balance H->I

Caption: Workflow for the stability-indicating HPLC method.

Detailed Protocol

4.3.1. Forced Degradation Study

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration with the mobile phase.

4.3.2. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detection PDA, 210-400 nm
Data Analysis
  • Specificity: The chromatograms of the stressed samples should show well-resolved peaks for the parent compound and its degradation products.

  • Peak Purity: The peak purity of this compound should be evaluated using the PDA detector to ensure no co-eluting peaks.

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, demonstrating that all degradation products have been accounted for.

Method Validation

All analytical methods developed for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods presented in this application note provide a robust framework for the accurate and reliable quantification of this compound. The detailed protocols for HPLC-UV, GC-MS, and a stability-indicating HPLC method are designed to be adaptable for various stages of drug development. Proper method validation in accordance with ICH guidelines is essential to ensure the integrity of the data generated. These methods will serve as valuable tools for researchers and scientists in ensuring the quality, purity, and stability of this important pharmaceutical compound.

References

Application Notes and Protocols for the Use of 5-(Methylsulfonyl)-1H-indazole in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Inflammation

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2][3] This has led to the development of numerous indazole-containing compounds with diverse therapeutic applications, including anti-cancer, anti-microbial, and notably, anti-inflammatory agents.[4][5] Marketed drugs such as benzydamine and bendazac validate the potential of the indazole core in treating inflammatory conditions.[4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers exploring the anti-inflammatory potential of a specific derivative, 5-(Methylsulfonyl)-1H-indazole, outlining its hypothesized mechanism of action and providing comprehensive protocols for its evaluation.

Hypothesized Mechanism of Action of this compound

While direct experimental data for this compound is limited, the well-established anti-inflammatory mechanisms of other indazole derivatives allow for the formulation of a strong hypothesis regarding its mode of action. The primary targets for many anti-inflammatory indazoles are key enzymes in inflammatory signaling cascades: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][6]

The methylsulfonyl (-SO2CH3) group is a key pharmacophore present in several selective COX-2 inhibitors. Its inclusion on the indazole scaffold is hypothesized to enhance the selective inhibition of COX-2 over the constitutive COX-1 isoform, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, the indazole core is a known hinge-binding motif for various protein kinases, including p38 MAPK. Inhibition of p38 MAPK is a promising strategy for controlling inflammatory diseases as it plays a central role in regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

A patent application has noted that indazoles with a methylsulfonyl-substituted alkyl group are being explored for the treatment of inflammatory disorders such as rheumatoid arthritis, lending weight to the potential of the methylsulfonyl group in this context.[7]

Signaling Pathways

The following diagram illustrates the proposed signaling pathways targeted by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Proinflammatory_Stimuli->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Indazole This compound Indazole->p38_MAPK Inhibition COX2 COX-2 Indazole->COX2 Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Proinflammatory_Genes Pro-inflammatory Gene Transcription Transcription_Factors->Proinflammatory_Genes Proinflammatory_Genes->Cytokines

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for Evaluation

A systematic approach is crucial for evaluating the anti-inflammatory potential of this compound. The following workflow outlines a logical progression from in vitro characterization to in vivo validation.

G A Synthesis & Purity Analysis of This compound B In Vitro Enzyme Inhibition Assays A->B C COX-1/COX-2 Inhibition Assay B->C D p38 MAPK Kinase Assay B->D E Cell-Based Assays C->E D->E F Cytokine Release Assay (LPS-stimulated Macrophages) E->F G Prostaglandin E2 (PGE2) Assay E->G H In Vivo Inflammation Models F->H G->H I Carrageenan-Induced Paw Edema (Rat or Mouse) H->I J LPS-Induced Systemic Inflammation (Mouse) H->J K Data Analysis & SAR I->K J->K

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Detailed Application Notes and Protocols

Part 1: Synthesis of this compound
Part 2: In Vitro Assays

Principle: This assay measures the ability of the test compound to inhibit the production of prostaglandins from arachidonic acid by recombinant human COX-1 and COX-2 enzymes. A common method is to use a commercially available inhibitor screening kit that measures the peroxidase activity of the COX enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • 96-well microplate

  • Microplate reader

  • This compound

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • DMSO (vehicle)

Procedure:

  • Prepare a stock solution of this compound and control inhibitors in DMSO.

  • In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add serial dilutions of the test compound or control inhibitors to the wells. Include a vehicle control (DMSO only).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Interpretation: A lower IC50 for COX-2 compared to COX-1 indicates selectivity. The selectivity index (SI) can be calculated as IC50(COX-1) / IC50(COX-2). A high SI is desirable for a selective COX-2 inhibitor.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by the p38 MAPK enzyme. This can be performed using various formats, including radiometric assays with [γ-³²P]ATP or non-radiometric assays using fluorescence or luminescence detection.

Materials:

  • Active recombinant p38 MAPKα enzyme

  • ATF2 (Activating Transcription Factor 2) or other suitable substrate

  • ATP

  • Kinase assay buffer

  • 96-well plate

  • This compound

  • SB203580 (p38 MAPK inhibitor control)

  • DMSO (vehicle)

  • Detection reagent (e.g., anti-phospho-ATF2 antibody for ELISA-based detection, or a luminescent kinase assay kit)

Procedure:

  • Prepare a stock solution of this compound and the control inhibitor in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the p38 MAPK enzyme, and the substrate (ATF2).

  • Add serial dilutions of the test compound or control inhibitor to the wells. Include a vehicle control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction and proceed with the detection method according to the manufacturer's instructions (e.g., add the detection reagent and measure luminescence).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Part 3: Cell-Based Assays

Principle: This assay measures the ability of the test compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS (from E. coli)

  • This compound

  • Dexamethasone (positive control)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • In a parallel plate, assess the cytotoxicity of the compound at the tested concentrations using a cell viability assay to ensure that the inhibition of cytokine release is not due to cell death.

  • Calculate the percentage of inhibition of cytokine release for each concentration of the test compound.

  • Determine the IC50 values for the inhibition of TNF-α and IL-6 release.

Part 4: In Vivo Models of Inflammation

Principle: This is a classic model of acute inflammation. The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[5][6][10]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • This compound

  • Indomethacin or Diclofenac (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Group the animals and administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Summary

The following table presents hypothetical data that could be obtained from the described assays for this compound, with comparisons to standard control compounds.

AssayThis compoundCelecoxibIndomethacinSB203580Dexamethasone
COX-1 IC50 (µM) >100150.1N/AN/A
COX-2 IC50 (µM) 0.50.050.9N/AN/A
Selectivity Index (COX-1/COX-2) >2003000.11N/AN/A
p38 MAPK IC50 (µM) 0.2N/AN/A0.1N/A
TNF-α Release IC50 (µM) 1.2N/AN/A0.50.01
Carrageenan Paw Edema (% Inhibition at 30 mg/kg) 55%60%50%N/AN/A

N/A: Not Applicable. Data are hypothetical and for illustrative purposes only.

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Based on the established pharmacology of the indazole scaffold and the known properties of the methylsulfonyl group in other anti-inflammatory drugs, it is hypothesized to act as a selective COX-2 inhibitor and/or a p38 MAPK inhibitor. The protocols detailed in this application note provide a comprehensive framework for the systematic evaluation of its anti-inflammatory properties, from initial in vitro screening to in vivo proof-of-concept. The successful execution of these studies will elucidate the therapeutic potential of this compound and guide its further development as a next-generation anti-inflammatory drug.

References

Application Notes and Protocols for the Development of Novel Therapeutics with 5-(Methylsulfonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents.[1] This guide provides a comprehensive framework for the investigation of 5-(Methylsulfonyl)-1H-indazole as a novel therapeutic agent. The strategic incorporation of the methylsulfonyl group onto the indazole core presents a unique opportunity for developing targeted therapies, particularly in oncology and inflammatory diseases. This document offers a detailed exploration of the scientific rationale, synthesis, and a complete suite of in vitro and in vivo protocols to rigorously evaluate the therapeutic potential of this promising molecule.

Introduction: The Scientific Rationale for this compound in Drug Discovery

Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its significance in therapeutic design.[1] The sulfonamide moiety, and by extension the methylsulfonyl group, is a well-established pharmacophore known to enhance the biological activity and pharmacokinetic properties of drug candidates.[2] The combination of the indazole nucleus with a methylsulfonyl group in this compound suggests a strong potential for kinase inhibition, a critical mechanism in cancer therapy.[5]

Recent studies on analogous indazole-sulfonamide compounds have shown promising activity against key oncological targets such as Mitogen-Activated Protein Kinase 1 (MAPK1), a pivotal player in cell proliferation and survival pathways.[2][6][7] This provides a compelling starting point for the investigation of this compound as a potential MAPK1 inhibitor. Furthermore, the structural features of this molecule suggest the possibility of engaging other therapeutic targets, necessitating a broad and systematic screening approach.

This guide will provide a roadmap for the preclinical development of this compound, from initial synthesis and characterization to comprehensive biological evaluation.

Synthesis and Characterization of this compound

The successful development of any new therapeutic agent begins with a robust and scalable synthetic route. The synthesis of this compound can be approached through several established methods for indazole synthesis, followed by the introduction of the methylsulfonyl group.

A plausible synthetic strategy involves a multi-step process starting from commercially available precursors. One such approach is outlined below, drawing inspiration from established methodologies for the synthesis of substituted indazoles.[8][9][10]

Protocol 2.1: Synthesis of this compound

Materials:

  • 5-Nitro-1H-indazole

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Sodium nitrite

  • Hydrochloric acid

  • Potassium iodide

  • Sodium sulfite

  • Dimethyl disulfide

  • Copper(I) iodide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Hydrogen peroxide

  • Acetic acid

Procedure:

  • Reduction of the Nitro Group: To a solution of 5-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride. Heat the mixture at reflux for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the hot solution through celite and concentrate the filtrate under reduced pressure to obtain 5-amino-1H-indazole.

  • Diazotization and Sandmeyer Reaction: Dissolve the 5-amino-1H-indazole in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes. In a separate flask, dissolve potassium iodide in water and add the diazonium salt solution slowly. Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent, wash with sodium sulfite solution, dry over anhydrous sodium sulfate, and concentrate to yield 5-iodo-1H-indazole.

  • Introduction of the Methylthio Group: To a solution of 5-iodo-1H-indazole in DMF, add dimethyl disulfide, copper(I) iodide, and potassium carbonate. Heat the mixture at 100-120 °C for 12-18 hours. After cooling, pour the reaction mixture into water and extract with an organic solvent. Purify the crude product by column chromatography to obtain 5-(methylthio)-1H-indazole.

  • Oxidation to the Methylsulfonyl Group: Dissolve the 5-(methylthio)-1H-indazole in acetic acid. Add hydrogen peroxide (30% solution) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water and dry to afford this compound.

Characterization: The final product should be thoroughly characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Evaluation: Unveiling the Biological Activity

A systematic in vitro evaluation is crucial to determine the biological activity, mechanism of action, and initial safety profile of this compound.

Anticancer Activity Screening

Based on the known activities of related indazole-sulfonamides, a primary focus should be on evaluating the anticancer potential of the compound.[2][11]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][12]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)[1]

  • Normal human cell line (e.g., MRC-5 - lung fibroblast) for cytotoxicity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Mechanism of Action Studies

Should this compound exhibit significant anticancer activity, the next logical step is to elucidate its mechanism of action.

Given the prevalence of kinase inhibition among indazole derivatives, a kinase panel screen is a high-priority experiment.[5]

Procedure:

  • Kinase Panel Screening: Submit this compound to a commercial kinase screening service (e.g., Eurofins, Promega) for profiling against a broad panel of kinases, with a particular focus on MAPK1 and other kinases implicated in the target cancer types.

  • IC50 Determination for Hits: For any identified kinase "hits," perform follow-up dose-response assays to determine the precise IC50 values.

Western blotting can be used to investigate the effect of the compound on specific signaling pathways within cancer cells.[1]

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Protein quantification assay (e.g., Bradford assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-MAPK, anti-total-MAPK, anti-cleaved-caspase-3, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Extract total protein from treated cells and determine the protein concentration.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Proposed Workflow and Signaling Pathway

G cluster_0 In Vitro Evaluation A This compound B MTT Assay (Cancer Cell Lines) A->B C Cytotoxicity Assessment (Normal Cell Line) A->C D Kinase Panel Screen B->D If Active E Western Blotting (Pathway Analysis) D->E Target Identified

Caption: Proposed in vitro evaluation workflow for this compound.

G cluster_0 MAPK Signaling Pathway GF Growth Factor GFR Receptor Tyrosine Kinase GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK TF Transcription Factors MAPK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->MAPK

References

Application Note: High-Throughput Screening for GPCR Antagonists Using 5-(Methylsulfonyl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for over 30% of all FDA-approved drugs.[1] Their involvement in a vast array of physiological processes makes them highly attractive targets for therapeutic intervention.[2] A key step in drug discovery is the identification of novel modulators—agonists or antagonists—for these receptors through high-throughput screening (HTS).[1][2]

The 5-(methylsulfonyl)-1H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets. Notably, compounds from this class have been investigated as orexin receptor antagonists, which are involved in the regulation of sleep and wakefulness.[3] Orexin antagonists, such as suvorexant, have been successfully developed for the treatment of insomnia.[4][5][6]

This application note provides a detailed, field-proven protocol for a robust, cell-based calcium mobilization assay designed for an HTS campaign to identify and characterize novel antagonists of a Gq-coupled GPCR, using a representative this compound derivative. The protocol is optimized for a 384-well plate format, suitable for automated liquid handling systems, and includes critical steps for assay validation and quality control.

Principle of the Assay

Many GPCRs, upon activation by an agonist, trigger a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum. This is particularly true for receptors that couple to the Gαq subunit of heterotrimeric G proteins.[1][7] This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators.

In an antagonist screening mode, cells are first pre-incubated with the test compounds (e.g., this compound derivatives). Subsequently, the cells are challenged with a known agonist for the target receptor at a concentration that elicits a sub-maximal response (typically EC80). A decrease in the agonist-induced calcium signal in the presence of a test compound indicates that the compound is acting as an antagonist.

The Fluorometric Imaging Plate Reader (FLIPR) system is a widely used platform for HTS that enables the rapid and simultaneous measurement of these fluorescent changes in all wells of a microplate.[8][9] This protocol utilizes a "no-wash" calcium flux assay kit, which simplifies the workflow and enhances throughput.[10]

Core Experimental Workflow

The following diagram outlines the major steps in the high-throughput screening workflow for identifying GPCR antagonists.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening Protocol cluster_readout Data Acquisition & Analysis Cell_Plating Plate Cells (e.g., CHO-Gα16-OX2R) Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Cell_Plating->Incubate_Overnight Dye_Loading Load Cells with Calcium-Sensitive Dye Incubate_Overnight->Dye_Loading Incubate_Dye Incubate (1 hr, 37°C) Dye_Loading->Incubate_Dye Compound_Addition Add Test Compounds & Controls (Antagonist Plate) Incubate_Dye->Compound_Addition Incubate_Compound Incubate (15-30 min, RT) Compound_Addition->Incubate_Compound Agonist_Addition Add Agonist (EC80 Concentration) Incubate_Compound->Agonist_Addition FLIPR_Read Measure Fluorescence (FLIPR System) Agonist_Addition->FLIPR_Read Data_Analysis Calculate % Inhibition, Z'-Factor, IC50 FLIPR_Read->Data_Analysis Hit_ID Identify 'Hit' Compounds Data_Analysis->Hit_ID

Caption: High-level workflow for the HTS antagonist assay.

Detailed Protocols

Part 1: Materials and Reagents
ReagentSupplierCat. No. (Example)Storage
CHO-K1 Cells expressing Orexin-2 Receptor (OX2R) and Gα16In-house / VendorN/ALiquid Nitrogen
Ham's F-12 MediumGibco117650544°C
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10082147-20°C
Penicillin-StreptomycinGibco15140122-20°C
Geneticin (G418 Sulfate)Gibco101310354°C
384-well Black-Wall, Clear-Bottom Plates, Poly-D-Lysine CoatedCorning356663Room Temp
FLIPR Calcium 4 Assay KitMolecular DevicesR8142-20°C
Hank's Balanced Salt Solution (HBSS), 10XInvitrogen140650564°C
HEPES (1 M Solution)Invitrogen156300804°C
Orexin-A (Agonist)Tocris1455-20°C
Suvorexant (Control Antagonist)Sigma-AldrichSML1933Room Temp
This compound Derivative (Test Compound)In-houseN/ARoom Temp
DMSO, AnhydrousSigma-Aldrich276855Room Temp
Part 2: Assay Development and Validation

Before initiating the HTS, it is critical to determine the optimal agonist concentration and validate the assay performance.

Protocol 2.1: Agonist (Orexin-A) Dose-Response Curve

  • Cell Plating: Plate the CHO-OX2R-Gα16 cells in 384-well plates at a density of 10,000-15,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[10]

  • Dye Loading: Prepare the calcium dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium 4 Kit) in HBSS with 20 mM HEPES. Add 25 µL of dye solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature, protected from light.[10]

  • Agonist Preparation: Prepare a 12-point, 3-fold serial dilution of Orexin-A in assay buffer, starting from 1 µM. Prepare this at a 5X final concentration.

  • FLIPR Measurement:

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate a protocol that measures a baseline fluorescence for 10-20 seconds.

    • The instrument will then add 12.5 µL of the 5X Orexin-A dilutions to the cell plate.

    • Continue reading fluorescence for an additional 2-3 minutes to capture the peak calcium response.[10]

  • Data Analysis: Calculate the maximum-minus-minimum fluorescence response for each well. Plot the response against the logarithm of the Orexin-A concentration and fit a four-parameter logistic curve to determine the EC₅₀ and EC₈₀ values. The EC₈₀ concentration will be used for the antagonist screen.

Protocol 2.2: Z'-Factor Determination

The Z'-factor is a statistical parameter used to quantify the quality and robustness of an HTS assay.[11][12] An assay with a Z' > 0.5 is considered excellent for screening.[13][14]

  • Plate Layout: On a 384-well plate, designate half the wells for positive control (agonist at EC₈₀) and the other half for negative control (vehicle buffer). A typical layout involves alternating columns.

  • Assay Procedure: Follow steps 1-3 from Protocol 2.1.

  • Control Addition:

    • Negative Control Wells: Add 5 µL of assay buffer containing 0.5% DMSO.

    • Positive Control Wells: Add 5 µL of a known potent antagonist (e.g., 10 µM Suvorexant) in assay buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Agonist Challenge: Using the FLIPR, add 12.5 µL of Orexin-A at a 5X concentration corresponding to the pre-determined EC₈₀ to all wells.

  • Data Analysis: Measure the fluorescence response. Calculate the mean (μ) and standard deviation (σ) for both the positive (p, max inhibition) and negative (n, no inhibition) controls. Calculate the Z'-factor using the following formula:

    Z' = 1 - (3σp + 3σn) / |μp - μn|

    A consistent Z' > 0.5 indicates the assay is ready for HTS.[15]

Part 3: High-Throughput Screening Protocol

Protocol 3.1: Primary Screen of this compound Derivatives

  • Compound Plating ("Source Plate"): Prepare 10 mM stock solutions of all test compounds, including the this compound derivatives, in 100% DMSO. In a 384-well source plate, create a "daughter plate" by diluting compounds to an intermediate concentration (e.g., 1 mM in DMSO). For a primary screen, a single final concentration (e.g., 10 µM) is typically used.[2]

  • Cell Plating and Dye Loading: Follow steps 1-3 from Protocol 2.1.

  • Compound Addition:

    • Using an automated liquid handler, transfer a small volume (e.g., 250 nL) from the compound daughter plate to the cell plate. This results in the desired final screening concentration (e.g., 10 µM) in a final DMSO concentration of ≤0.5%.

    • Ensure control wells are included on every plate:

      • Negative Control (0% inhibition): Wells with DMSO only.

      • Positive Control (100% inhibition): Wells with a high concentration of a reference antagonist (e.g., 10 µM Suvorexant).

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the receptor.

  • Agonist Challenge and Readout:

    • Place the cell plate into the FLIPR system.

    • Add Orexin-A agonist at the EC₈₀ concentration to all wells.

    • Measure the kinetic fluorescence response as described previously.

  • Data Analysis and Hit Identification:

    • Normalize the data for each plate. The signal from the negative control wells represents 0% inhibition, and the signal from the positive control wells represents 100% inhibition.

    • Calculate the percent inhibition for each test compound.

    • A "hit" is defined as a compound that produces an inhibition value greater than a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).

Data Interpretation and Visualization

Signaling Pathway Diagram

The following diagram illustrates the Gq-coupled GPCR signaling pathway that is interrogated by this assay. An antagonist compound blocks the agonist from binding, thereby preventing the downstream calcium release.

GPCR_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR (Orexin-2R) Extracellular Intracellular G_Protein Gαq Gβγ GPCR:f2->G_Protein Activates Agonist Agonist (Orexin-A) Agonist->GPCR:f1 Binds & Activates Antagonist Antagonist (Indazole Derivative) Antagonist->GPCR:f1 Binds & Blocks PLC PLC G_Protein:gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_Cytosol Cytosolic Ca2+ (Increased) IP3R->Ca_Cytosol Releases Ca2+ Ca_Store Ca2+ (High Conc.) Ca_Store->IP3R Fluo_Dye Fluorescent Calcium Dye Ca_Cytosol->Fluo_Dye Binds Fluo_Signal Fluorescence (Signal) Fluo_Dye->Fluo_Signal Emits

References

Application Note: A Scalable, Three-Step Synthesis of 5-(Methylsulfonyl)-1H-indazole for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Rationale

The 1H-indazole motif is a bioisostere of indole and is central to a wide range of FDA-approved drugs and clinical candidates, including the kinase inhibitor Axitinib and the antiemetic Granisetron.[1][2] The methylsulfonyl group at the 5-position can enhance solubility and provide crucial hydrogen bonding interactions with biological targets, making 5-(Methylsulfonyl)-1H-indazole a valuable intermediate for drug discovery programs.[3]

While numerous methods exist for constructing the indazole core, many are not amenable to large-scale production due to factors like the use of expensive or hazardous reagents, low yields, or complex purification procedures.[2][4] The synthetic strategy outlined herein was developed with scalability as the primary objective. It avoids metal catalysts and chromatographic purification for the final product, relying instead on a concise route and robust crystallization methods.

The chosen three-step route begins with the commercially available 4-Chloro-2-nitrotoluene and proceeds through a nucleophilic aromatic substitution, a selective oxidation, and a final base-mediated reductive cyclization.

Overall Synthetic Workflow

Synthetic Workflow SM 4-Chloro-2-nitrotoluene INT1 4-(Methylthio)-2-nitrotoluene SM->INT1 Step 1: Thiolation NaSMe, DMF INT2 4-(Methylsulfonyl)-2-nitrotoluene INT1->INT2 Step 2: Oxidation H₂O₂, Acetic Acid FP This compound INT2->FP Step 3: Cyclization NaOEt, EtOH

Caption: High-level overview of the three-step synthetic route.

Detailed Experimental Protocols

PART A: Materials and General Methods
Reagent/MaterialGradeSupplier
4-Chloro-2-nitrotoluene≥98%Commercial
Sodium thiomethoxide (NaSMe)≥95%Commercial
N,N-Dimethylformamide (DMF)AnhydrousCommercial
Hydrogen Peroxide (H₂O₂)35% w/w in H₂OCommercial
Acetic AcidGlacialCommercial
Sodium Ethoxide (NaOEt)≥96%Commercial
Ethanol (EtOH)Anhydrous, 200 proofCommercial
Ethyl Acetate (EtOAc)Reagent GradeCommercial
HexanesReagent GradeCommercial
Hydrochloric Acid (HCl)37% (conc.)Commercial
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercial
Brine (Saturated NaCl)-Prepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercial

General Methods: All reactions were conducted in clean, dry glassware under a nitrogen atmosphere unless otherwise specified. Reaction progress was monitored by Thin Layer Chromatography (TLC) on silica gel 60 F₂₅₄ plates and visualized by UV light (254 nm).

PART B: Step-by-Step Synthesis

Reaction Rationale: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride at the para position by the soft nucleophile, sodium thiomethoxide. DMF is an excellent polar aprotic solvent for this transformation.

  • Procedure:

    • To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-Chloro-2-nitrotoluene (1.0 eq, e.g., 100 g).

    • Add anhydrous DMF to create a ~1.5 M solution (e.g., 385 mL).

    • Stir the solution and cool to 0-5 °C using an ice-water bath.

    • Add sodium thiomethoxide (1.1 eq, e.g., 48.7 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (20% EtOAc/Hexanes) shows complete consumption of the starting material.

    • Work-up: Carefully pour the reaction mixture into ice-water (10x volume of DMF, e.g., 3.8 L). A yellow precipitate will form.

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with water (3 x 500 mL) to remove residual DMF and salts.

    • Dry the solid under vacuum at 40 °C to a constant weight to yield 4-(Methylthio)-2-nitrotoluene as a yellow solid. The material is typically >95% pure and can be used in the next step without further purification.

Reaction Rationale: The sulfide intermediate is oxidized to the corresponding sulfone. Hydrogen peroxide in acetic acid is a cost-effective and highly effective oxidizing system for this transformation on a large scale. The reaction is exothermic and requires careful temperature control.

  • Procedure:

    • In a flask equipped for mechanical stirring and temperature control, suspend 4-(Methylthio)-2-nitrotoluene (1.0 eq, e.g., 100 g) in glacial acetic acid (5 volumes, e.g., 500 mL).

    • Cool the mixture to 15 °C.

    • Slowly add hydrogen peroxide (35% w/w, 3.0 eq) dropwise via an addition funnel, maintaining the internal temperature between 20-25 °C. Caution: This reaction is exothermic.

    • After the addition is complete, heat the mixture to 55-60 °C and maintain for 2-4 hours. Monitor the reaction by TLC for the disappearance of the sulfide and sulfoxide intermediates.

    • Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a vigorously stirred vessel containing ice-water (10 volumes, e.g., 5 L).

    • A white or pale-yellow precipitate will form. Stir for 1 hour.

    • Collect the solid by vacuum filtration and wash the cake with abundant water until the filtrate is neutral (pH ~7).

    • Dry the solid under vacuum at 50 °C to afford 4-(Methylsulfonyl)-2-nitrotoluene. This product is typically of high purity and suitable for direct use in the final step.

Reaction Rationale: This key transformation is a base-mediated intramolecular reductive cyclization. The ethoxide base deprotonates the methyl group adjacent to the nitro group, forming a resonance-stabilized carbanion. This anion then attacks the nitro group, initiating a cascade that results in the formation of the indazole ring and elimination of water. This method is highly efficient for forming the indazole core from o-nitrotoluene precursors.[5]

  • Procedure:

    • To a flask set up for reflux with mechanical stirring, add 4-(Methylsulfonyl)-2-nitrotoluene (1.0 eq, e.g., 100 g) and anhydrous ethanol (10 volumes, e.g., 1 L).

    • Heat the slurry to 60 °C to aid dissolution.

    • Prepare a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol. Note: This can be prepared by carefully adding sodium metal to ethanol or by using commercially available solid sodium ethoxide.

    • Add the sodium ethoxide solution to the reaction mixture dropwise over 1 hour, maintaining a gentle reflux. The solution will turn a deep reddish-brown.

    • After the addition, maintain the reflux for 3-5 hours until the reaction is complete by TLC or HPLC analysis.

    • Work-up and Purification: Cool the reaction mixture to room temperature.

    • Slowly add water (5 volumes, e.g., 500 mL) to dissolve any precipitated salts.

    • Neutralize the mixture to pH 6-7 by the slow addition of concentrated HCl. The product will precipitate out of the solution.

    • Cool the slurry in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with cold 50% ethanol-water (2 x 250 mL), followed by cold water (2 x 250 mL).

    • Recrystallization: Transfer the crude solid to a clean flask and recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield this compound as a white to off-white crystalline solid.

Characterization and Quality Control

Purity and identity of the final compound must be confirmed before use in preclinical studies.

Quality Control Workflow

QC Workflow cluster_0 Final Product Analysis Identity Identity Confirmation NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS Purity Purity Assessment HPLC HPLC (Purity >98%) Purity->HPLC Elemental Elemental Analysis Purity->Elemental Physical Physical Properties MP Melting Point Physical->MP

Caption: Standard quality control checks for the final compound.

Expected Analytical Data
TestSpecification
Appearance White to off-white or brown solid[6]
Molecular Formula C₈H₈N₂O₂S[6]
Molecular Weight 196.23 g/mol [3][6]
¹H NMR (400 MHz, DMSO-d₆) δ ~13.7 (s, 1H, NH), 8.4 (s, 1H), 8.2 (s, 1H), 7.8 (d, 1H), 7.7 (d, 1H), 3.3 (s, 3H, SO₂CH₃).
Mass Spec (ESI+) m/z 197.04 [M+H]⁺
Purity (HPLC) ≥98.0%
Melting Point Conforms to reference

Scale-Up and Safety Considerations

  • Thermal Hazards: The oxidation (Step 2) and cyclization (Step 3) are exothermic. For scale-up, proper reactor cooling and controlled reagent addition rates are critical to maintain thermal control and prevent runaway reactions.

  • Reagent Handling: Sodium thiomethoxide (Step 1) is malodorous and hygroscopic. Sodium ethoxide (Step 3) is highly basic and reactive towards moisture. Both should be handled in a well-ventilated area under an inert atmosphere.

  • Solvent Selection: While DMF is effective, its high boiling point can complicate removal. For larger scales, alternative polar aprotic solvents may be considered.

  • Purification Strategy: The shift from chromatography to crystallization is a hallmark of process scale-up. The final neutralization and precipitation followed by recrystallization is a robust method that avoids silica gel and large volumes of chlorinated solvents, making the process greener and more cost-effective.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Methylsulfonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

technical support center.

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and optimizing the synthesis of 5-(Methylsulfonyl)-1H-indazole. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires a blend of theoretical knowledge and practical insights. This center is structured to provide clear, actionable solutions to common challenges, ensuring the integrity and success of your experimental work.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, providing step-by-step guidance to diagnose and resolve them.

Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yield is a multifaceted problem that can originate from several stages of the synthesis. A systematic approach to troubleshooting is crucial. The synthesis of this compound typically involves two key transformations: the formation of the indazole ring and the subsequent oxidation of a methylthio- precursor.

Workflow for Diagnosing Low Yield

G start Low Overall Yield check_starting_material Step 1: Verify Starting Material Purity start->check_starting_material check_indazole_formation Step 2: Analyze Indazole Formation Step check_starting_material->check_indazole_formation If pure solution1 Solution: Recrystallize or purify starting material. check_starting_material->solution1 If impure check_oxidation Step 3: Evaluate Oxidation Step check_indazole_formation->check_oxidation If yield is high solution2 Solution: Optimize reaction conditions (base, solvent, temp). check_indazole_formation->solution2 If yield is low check_purification Step 4: Assess Purification Method check_oxidation->check_purification If conversion is high solution3 Solution: Screen different oxidizing agents and conditions. check_oxidation->solution3 If conversion is low solution4 Solution: Adjust chromatography conditions or consider alternative methods. check_purification->solution4 If loss is high

Caption: Troubleshooting workflow for low yield.

Detailed Analysis and Solutions:

  • Step 1: Purity of Starting Materials:

    • Causality: Impurities in your starting material, such as 4-fluoro-3-nitrobenzonitrile or 5-methylthio-1H-indazole, can introduce side reactions that consume reagents and generate difficult-to-remove byproducts, ultimately lowering the yield of the desired product.

    • Actionable Advice:

      • Confirm the purity of your starting materials using techniques like NMR spectroscopy or melting point analysis.

      • If impurities are detected, purify the starting material by recrystallization or column chromatography before proceeding with the synthesis.

  • Step 2: Inefficient Indazole Ring Formation:

    • Causality: The cyclization to form the indazole ring is a critical step. Incomplete reaction or the formation of regioisomers can significantly impact the yield.[1][2] The choice of base, solvent, and temperature plays a pivotal role in directing the reaction towards the desired product. For instance, the reaction of a substituted o-toluidine with sodium nitrite is a known method for indazole synthesis.[3]

    • Actionable Advice:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and confirm the complete consumption of the starting material.

      • Optimization of Conditions:

        • Base: If using a base like sodium hydride for deprotonation, ensure it is fresh and handled under strictly anhydrous conditions.[4] The stoichiometry of the base is also critical; typically, 1.1 to 1.2 equivalents are used.

        • Solvent: Anhydrous polar aprotic solvents like THF or DMF are commonly employed. Ensure the solvent is thoroughly dried to prevent quenching of the base.

        • Temperature: Some cyclization reactions require heating to proceed at a reasonable rate.[5] Experiment with a range of temperatures (e.g., room temperature to reflux) to find the optimal condition.

  • Step 3: Incomplete Oxidation of the Methylthio Group:

    • Causality: The oxidation of the sulfide (5-methylthio-1H-indazole) to the sulfone (5-methylsulfonyl-1H-indazole) is a key transformation. Incomplete oxidation will result in a mixture of starting material, the intermediate sulfoxide, and the final sulfone, complicating purification and reducing the final yield. The choice of oxidizing agent and reaction stoichiometry is crucial for driving the reaction to completion.[6]

    • Actionable Advice:

      • Choice of Oxidizing Agent:

        • m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this oxidation.[7]

        • Other reagents like hydrogen peroxide with a catalyst, or Oxone® can also be employed.[6][8]

      • Stoichiometry: To ensure complete oxidation to the sulfone, at least two equivalents of the oxidizing agent are required. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.

      • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to track the disappearance of the starting sulfide and the intermediate sulfoxide.

  • Step 4: Product Loss During Workup and Purification:

    • Causality: Significant product loss can occur during the aqueous workup and subsequent purification steps. This compound has some aqueous solubility, which can be exacerbated by pH changes. During column chromatography, improper solvent selection can lead to poor separation or irreversible adsorption of the product onto the silica gel.

    • Actionable Advice:

      • Workup: When performing an aqueous workup, minimize the volume of water used. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

      • Purification:

        • Column Chromatography: Use a solvent system that provides good separation on TLC (Rf value of ~0.3-0.4 is ideal). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[4]

        • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for purification and can lead to higher recovery than chromatography. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Q2: I am observing a significant amount of an impurity with a similar polarity to my desired product. How can I identify and eliminate it?

The presence of a persistent, similarly-polar impurity often points to the formation of a regioisomer or an over-oxidized byproduct.

Possible Impurities and Mitigation Strategies

Potential Impurity Plausible Cause Identification Mitigation Strategy
N-2 Alkylated Indazole Isomer Non-regioselective alkylation during indazole synthesis if a protecting group strategy is employed.[1][2]1H NMR spectroscopy (different chemical shifts for the indazole protons). Mass spectrometry (same mass as the desired product).Optimize the alkylation conditions (base, solvent, temperature) to favor N-1 substitution.[4] Consider using a directing group if regioselectivity remains an issue.
5-(Methylsulfinyl)-1H-indazole (Sulfoxide) Incomplete oxidation of the methylthio group.[6]1H NMR (distinct chemical shift for the methyl protons compared to the sulfide and sulfone). Mass spectrometry (lower mass than the sulfone).Increase the equivalents of the oxidizing agent (e.g., m-CPBA to >2 equivalents).[7] Increase the reaction time or temperature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A prevalent and effective synthetic pathway commences with a nucleophilic aromatic substitution (SNAr) reaction, followed by cyclization and oxidation.

Synthetic Workflow

G start 4-Fluoro-3-nitrobenzonitrile step1 React with Sodium thiomethoxide start->step1 intermediate1 4-(Methylthio)-3-nitrobenzonitrile step1->intermediate1 step2 Reduction of nitro group intermediate1->step2 intermediate2 3-Amino-4-(methylthio)benzonitrile step2->intermediate2 step3 Diazotization and cyclization intermediate2->step3 intermediate3 5-(Methylthio)-1H-indazole step3->intermediate3 step4 Oxidation intermediate3->step4 product This compound step4->product

Caption: Common synthetic route to this compound.

  • SNAr Reaction: 4-Fluoro-3-nitrobenzonitrile is reacted with sodium thiomethoxide. The highly activated fluorine atom is displaced by the thiomethoxide nucleophile to yield 4-(methylthio)-3-nitrobenzonitrile.

  • Reduction: The nitro group is then reduced to an amine, for example, using a reducing agent like tin(II) chloride or catalytic hydrogenation, to give 3-amino-4-(methylthio)benzonitrile.

  • Indazole Formation: The resulting aminobenzonitrile undergoes diazotization with a reagent like sodium nitrite in an acidic medium, followed by intramolecular cyclization to form 5-(methylthio)-1H-indazole.

  • Oxidation: The final step is the oxidation of the methylthio group to the methylsulfonyl group using an oxidizing agent such as m-CPBA or hydrogen peroxide.[6][7]

Q2: Are there alternative methods for the oxidation of the methylthio group?

Yes, several oxidizing agents can be employed, each with its own advantages and disadvantages.

Comparison of Oxidizing Agents

Oxidizing Agent Typical Conditions Advantages Disadvantages
m-CPBA DCM or CHCl3, 0 °C to rt, >2 eq.Commercially available, generally clean reactions, predictable stoichiometry.[7]Can be shock-sensitive, purification to remove the benzoic acid byproduct is necessary.
Hydrogen Peroxide (H2O2) Acetic acid or with a metal catalyst (e.g., tungstate), elevated temperature, >2 eq.Inexpensive, environmentally benign byproduct (water).[6]Can require a catalyst and/or heating, reaction rates can be slower.[9]
Oxone® (Potassium peroxymonosulfate) Methanol/water, rt, >2 eq.Stable solid, easy to handle, water is a co-solvent.Can be less selective, may require pH control.

Q3: How critical is regioselectivity in indazole synthesis, and how can it be controlled?

Regioselectivity is a paramount challenge in indazole chemistry.[1] The indazole ring has two nitrogen atoms (N-1 and N-2) that can be substituted, leading to the formation of two different regioisomers. For many pharmaceutical applications, only one of these isomers possesses the desired biological activity.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can favor substitution at the less sterically hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the N-1/N-2 ratio.[4] For instance, using sodium hydride in THF often favors N-1 alkylation.

Experimental Protocols

Protocol 1: Oxidation of 5-(Methylthio)-1H-indazole to this compound

Materials:

  • 5-(Methylthio)-1H-indazole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 5-(Methylthio)-1H-indazole (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (2.2 eq.) in DCM to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

References

Technical Support Center: Purification of 5-(Methylsulfonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(Methylsulfonyl)-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The presence of a polar methylsulfonyl group and the amphiprotic nature of the indazole ring present unique purification challenges.[1] This guide provides in-depth, field-proven insights to help you navigate these complexities and achieve high purity.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy. The molecule's polarity is dominated by the sulfonyl group and the N-H bond of the indazole ring, which allows for hydrogen bonding.[1]

PropertyValueSource
Chemical Formula C₈H₈N₂O₂S[2][3]
Molecular Weight 196.23 g/mol [2][3]
Appearance White to brown solid[2]
Predicted Solubility Sparingly soluble in non-polar solvents (e.g., hexanes, toluene). Moderately soluble in polar aprotic solvents (e.g., Ethyl Acetate, DCM, THF) and more soluble in polar protic solvents (e.g., Methanol, Ethanol, Isopropanol), especially upon heating. Soluble in highly polar solvents like DMSO and DMF.Inferred from structure & related compounds[4]
Acidity/Basicity Weakly acidic (indazole N-H, pKa ≈ 13.9) and weakly basic (pyrazole-type nitrogen, pKa ≈ 1.3).[1]
Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude sample? A1: Impurities are typically process-related and depend on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the indazole ring or the sulfonyl group.

  • Regioisomers: Direct N-alkylation or N-arylation of indazoles is notorious for producing a mixture of N-1 and N-2 substituted isomers.[5] If your synthesis involves such a step, expect the corresponding isomer as a major impurity.

  • By-products: Side-reactions can lead to various impurities. For example, oxidation of other functional groups or incomplete cyclization during indazole formation.[6]

  • Residual Solvents and Reagents: Solvents like DMF or reagents from upstream steps can be carried through.

Q2: My compound appears as a brown solid. Is this normal, and how can I decolorize it? A2: While the pure compound is often described as a white solid, crude products can be brown due to trace impurities or degradation products.[2] Decolorization can often be achieved by adding activated charcoal during recrystallization. Use charcoal sparingly (1-2% w/w) and perform a hot filtration to remove it before cooling the solution.

Q3: How should I store purified this compound to ensure its stability? A3: For long-term stability, store the compound as a solid in a tightly sealed container at -20°C, protected from light.[7] Indazole derivatives can be susceptible to photodegradation.[7] For solutions, preparing fresh is always best. If short-term storage is needed, use an aprotic solvent like DMSO and store at 2-8°C.[7]

Q4: What is the best analytical method to assess the purity of my final product? A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[8] A reversed-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid or TFA is a good starting point. For structural confirmation and identification of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential, and Mass Spectrometry (MS) will confirm the molecular weight.[8][9]

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds but can be challenging with molecules that have complex solubility profiles.[10]

Problem: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for crystals to nucleate properly.[11] The presence of impurities can depress the melting point, exacerbating this issue.

Solutions:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add more of the hot solvent (in 5-10% volume increments) to reduce the saturation level.[11]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool can help. Rapid cooling promotes supersaturation and oiling.

  • Solvent System Modification: The chosen solvent may be too good. Try switching to a slightly poorer solvent or use a binary solvent system. For instance, if you are using methanol, try isopropanol, or a mixture of ethyl acetate and heptane.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.

Protocol: Optimized Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, water). The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator (0-4°C) to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization: Troubleshooting "Oiling Out"

G start Crude solution oils out upon cooling reheat Re-heat solution to dissolve oil start->reheat add_solvent Add more hot solvent (5-10% vol.) reheat->add_solvent slow_cool Cool slowly to room temp add_solvent->slow_cool check Crystals form? slow_cool->check success Success! Collect crystals. check->success Yes failure Still oils out check->failure No change_solvent Modify solvent system (e.g., use poorer solvent or binary mixture) failure->change_solvent change_solvent->reheat

Caption: Decision tree for troubleshooting oiling out during recrystallization.

Troubleshooting Guide 2: Purification by Flash Column Chromatography

When recrystallization fails to remove closely related impurities (like regioisomers), flash column chromatography is the method of choice.[5]

Problem: Poor separation between the product and an impurity.

Causality: The polarity of the eluent (solvent system) is not optimized to differentiate between the components of the mixture on the stationary phase (e.g., silica gel).[9]

Solutions:

  • TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.2-0.4 and show clear separation from all impurities.[9]

  • Use a Gradient: A gradient elution, where the polarity of the eluent is gradually increased during the run, is often far more effective than an isocratic (constant composition) elution. For this compound, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.[5][9]

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.

Protocol: Flash Column Chromatography
  • Solvent System Selection: Use TLC to find a solvent system that provides good separation and an Rf of ~0.3 for the this compound. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a column with silica gel using the chosen non-polar solvent (e.g., hexanes). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Mix this solution with a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

  • Elution: Place the dry-loaded sample onto the top of the packed column. Begin eluting with the non-polar solvent, then gradually increase the polarity according to your TLC optimization (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Visualization: General Purification Workflow

G cluster_0 Initial Assessment cluster_1 Purification Method cluster_2 Final Analysis crude Crude this compound analyze Analyze by TLC/HPLC crude->analyze decision Purity >95% & few spots? analyze->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No pure Dried Solid recrystallize->pure chromatography->pure final_analysis Check Purity (HPLC) & Identity (NMR, MS) pure->final_analysis

Caption: A typical purification workflow for this compound.

References

troubleshooting common side reactions in 5-(Methylsulfonyl)-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-(Methylsulfonyl)-1H-indazole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that researchers may encounter during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the synthetic literature.

Overview of the Synthetic Strategy

The most common and practical synthetic route to this compound involves a two-stage process. The first stage is the construction of the indazole ring with a methylthio group at the 5-position. The second stage is the oxidation of the methylthio group to the desired methylsulfonyl group. This overall strategy is outlined below:

Synthetic_Overview Starting_Material Substituted Aniline (e.g., 4-(methylthio)aniline derivative) Indazole_Precursor 5-(Methylthio)-1H-indazole Starting_Material->Indazole_Precursor Indazole Formation Final_Product This compound Indazole_Precursor->Final_Product Oxidation Jacobsen_Side_Reactions cluster_main Jacobsen Indazole Synthesis cluster_side Potential Side Reactions Start 2-Alkyl-aniline Derivative Diazonium Diazonium Salt Start->Diazonium Diazotization (NaNO2, H+) Desired_Product 1H-Indazole Diazonium->Desired_Product Intramolecular Cyclization Decomposition Decomposition Products (Phenols, Tars) Diazonium->Decomposition Loss of N2 (uncontrolled) Coupling Azo Coupling Products Diazonium->Coupling Intermolecular Reaction Oxidation_Pathway Thioether 5-(Methylthio)-1H-indazole Sulfoxide 5-(Methylsulfinyl)-1H-indazole (Intermediate) Thioether->Sulfoxide +1 eq. Oxidant N_Oxide N-Oxide Byproduct Thioether->N_Oxide Harsh Conditions Sulfone This compound (Desired Product) Sulfoxide->Sulfone +1 eq. Oxidant Sulfone->N_Oxide Harsh Conditions

Technical Support Center: Stability of 5-(Methylsulfonyl)-1H-indazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Methylsulfonyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. This resource offers a comprehensive overview of potential challenges, preventative measures, and analytical strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should solid this compound be stored?

A: Solid this compound is generally stable under normal laboratory conditions. For optimal long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.

Q2: What are the recommended solvents for preparing stock solutions?

Recommended Solvents for Stock Solutions (Estimated Solubility)

SolventEstimated SolubilityRecommendations
Dimethyl Sulfoxide (DMSO)≥ 30 mg/mLPrimary choice for high-concentration stock solutions.
Dimethylformamide (DMF)≥ 30 mg/mLUse with caution due to higher toxicity.
Ethanol~5 mg/mLSuitable for lower concentration stock solutions.
MethanolData not availableMay have similar solubility to ethanol.
AcetonitrileData not availableOften used in analytical procedures.

It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Q3: How should I prepare and store stock solutions of this compound?

A: To ensure the stability of your stock solution, follow these steps:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO (or other chosen solvent) to the solid.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.[3][4]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 3 months when stored properly.[3]

Troubleshooting Solution Stability Issues

Q4: I've observed a decrease in the concentration of my this compound solution over time. What are the likely causes?

A: A decrease in concentration suggests degradation of the compound. The primary degradation pathways for indazole derivatives are photodegradation, oxidation, and hydrolysis (under acidic or basic conditions).[5] The sulfonyl group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.

Q5: My solution has changed color. What does this indicate?

A: A change in color, such as yellowing, can be an indicator of degradation, particularly oxidative or photodegradation. It is crucial to investigate the purity of the solution using an appropriate analytical method, such as HPLC, if any visual changes are observed.

In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to help you identify and mitigate specific stability issues with this compound in solution.

Issue 1: Suspected Photodegradation

Symptom: You observe a new peak in your HPLC chromatogram after your solution has been exposed to light, or you notice a gradual loss of the parent compound in routine analyses.

Underlying Cause: Indazole derivatives are known to be susceptible to photodegradation. A common photochemical reaction for 1H-indazoles is a rearrangement to form benzimidazoles upon exposure to UV light.[2][5] This occurs via an excited-state tautomerization to the 2H-indazole, which then undergoes rearrangement.

Troubleshooting Protocol: Photostability Assessment

  • Prepare Samples: Prepare two identical solutions of this compound in your experimental solvent.

  • Protect from Light: Wrap one container completely in aluminum foil to serve as a dark control.

  • Expose to Light: Place both the exposed and control samples under a light source. For standardized testing, follow ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze: After the exposure period, analyze both samples by a stability-indicating HPLC method.

  • Compare Results: Compare the chromatograms of the exposed and control samples. The appearance of new peaks or a significant decrease in the parent peak area in the exposed sample compared to the control confirms photodegradation.

Preventative Measures:

  • Always handle solid this compound and its solutions in a light-protected environment (e.g., under yellow light).

  • Store solutions in amber vials or containers wrapped in aluminum foil.

G cluster_workflow Photostability Testing Workflow prep Prepare Identical Solutions expose Expose One Sample to Light prep->expose control Keep One Sample in Dark (Control) prep->control analyze Analyze Both Samples by HPLC expose->analyze control->analyze compare Compare Chromatograms analyze->compare result Assess Photodegradation compare->result G cluster_pathway Potential Hydrolytic Degradation parent This compound acid Acidic Conditions (e.g., HCl) parent->acid Hydrolysis base Basic Conditions (e.g., NaOH) parent->base Hydrolysis products Degradation Products (e.g., Ring-Opened Species, Cleaved Sulfone) acid->products base->products

References

avoiding impurities in the synthesis of 5-(Methylsulfonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SMIA-2026-01-03

Version: 1.0

Welcome to the technical support center for the synthesis of 5-(Methylsulfonyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of critical impurities during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.

Introduction: A Tale of Two Steps and Potential Pitfalls

The synthesis of this compound is most commonly and efficiently achieved through a two-step process:

  • Synthesis of the precursor, 5-(Methylthio)-1H-indazole.

  • Oxidation of the thioether to the desired sulfone, this compound.

While this pathway is robust, it presents several opportunities for impurity generation. This guide will provide a comprehensive overview of these potential impurities, their mechanisms of formation, and detailed protocols for their prevention and remediation.

Visualizing the Synthetic Pathway and Impurity Formation

To better understand the process, let's visualize the synthetic route and the points at which impurities can arise.

Synthesis_and_Impurities Start Starting Materials (e.g., 4-Chloro-3-nitrobenzotrifluoride) Indazole_Formation Indazole Ring Formation Start->Indazole_Formation Impurity_Start Starting Material Impurities Start->Impurity_Start Thioether 5-(Methylthio)-1H-indazole Indazole_Formation->Thioether Impurity_Ring Regioisomeric Indazoles (e.g., 6-substituted) Indazole_Formation->Impurity_Ring Oxidation Oxidation Thioether->Oxidation Impurity_N2 N2-Isomer of Sulfone Thioether->Impurity_N2 Side Reaction Sulfone This compound (Target Product) Oxidation->Sulfone Impurity_Sulfoxide 5-(Methylsulfinyl)-1H-indazole (Sulfoxide Intermediate) Oxidation->Impurity_Sulfoxide Incomplete Oxidation Impurity_Start->Thioether

Caption: Synthetic pathway and key impurity formation points.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

Issue 1: Presence of an Unexpected Isomer in the 5-(Methylthio)-1H-indazole Precursor

Question: After synthesizing what I believe to be 5-(methylthio)-1H-indazole, my NMR analysis shows a mixture of two isomers. What is the likely impurity and how can I avoid it?

Answer:

The most probable impurity is a regioisomer formed during the indazole ring synthesis. Depending on the starting materials and reaction conditions, you may have formed a mixture of 5- and 6-substituted indazoles. For example, in a Jacobson-Huber type synthesis starting from a substituted o-toluidine, the cyclization can sometimes lack complete regioselectivity.[1]

Causality:

The formation of the indazole ring via diazotization and cyclization is an electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring determine the position of cyclization. If the electronic and steric influences do not strongly favor one position, a mixture of isomers can be obtained.

Troubleshooting and Optimization:

  • Confirm the Structure of Your Starting Material: Ensure the purity and correct isomeric structure of your starting material. Impurities in the starting material will inevitably be carried through the synthesis.

  • Optimize Reaction Conditions for Regioselectivity:

    • Temperature Control: Lowering the reaction temperature during diazotization and cyclization can sometimes enhance regioselectivity.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Purification of the Thioether Intermediate:

    • Column Chromatography: A carefully optimized silica gel column chromatography can often separate the desired 5-(methylthio)-1H-indazole from its isomers. A gradient elution system, for example, with ethyl acetate in hexanes, is a good starting point.

    • Recrystallization: If the isomers have sufficiently different solubilities, recrystallization can be an effective purification method.

Experimental Protocol: Purification of 5-(Methylthio)-1H-indazole by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure desired isomer.

Issue 2: Incomplete Oxidation of 5-(Methylthio)-1H-indazole

Question: My reaction to oxidize the thioether to the sulfone appears to have stalled, and I have a significant amount of a byproduct with a mass 16 Da less than my target compound. What is this impurity and how can I drive the reaction to completion?

Answer:

The observed byproduct is almost certainly the intermediate 5-(methylsulfinyl)-1H-indazole (the sulfoxide). The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate, and incomplete oxidation is a common issue.[2]

Causality:

The oxidation of the sulfide to the sulfoxide is generally faster than the oxidation of the sulfoxide to the sulfone. Insufficient oxidant, low reaction temperature, or short reaction times can lead to the accumulation of the sulfoxide intermediate.

Troubleshooting and Optimization:

  • Increase the Amount of Oxidant: Stoichiometrically, two equivalents of the oxidant are required to convert the sulfide to the sulfone. Using a slight excess (e.g., 2.2-2.5 equivalents) of the oxidizing agent, such as hydrogen peroxide or m-CPBA, can help drive the reaction to completion.[3][4]

  • Increase Reaction Temperature and/or Time: Gently heating the reaction mixture or extending the reaction time can provide the necessary activation energy to oxidize the sulfoxide to the sulfone. Monitor the reaction progress by TLC or LC-MS.

  • Choice of Oxidant and Catalyst: Some oxidation systems are more effective than others. For example, using hydrogen peroxide with a catalyst like sodium tungstate can be a very effective system for this transformation.[5]

Experimental Protocol: Complete Oxidation to this compound

  • Dissolve the Thioether: In a round-bottom flask, dissolve 5-(methylthio)-1H-indazole (1.0 eq) in a suitable solvent such as acetic acid or methanol.

  • Add Oxidant: Slowly add hydrogen peroxide (30% aqueous solution, 2.5 eq) to the stirred solution at room temperature.

  • Monitor the Reaction: Follow the progress of the reaction by TLC, observing the disappearance of the starting material and the sulfoxide intermediate.

  • Work-up: Once the reaction is complete, quench any excess oxidant by adding a reducing agent like sodium sulfite solution. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

ImpurityIdentification MethodPrevention/Removal
5-(Methylsulfinyl)-1H-indazoleLC-MS (M-16), NMRIncrease oxidant, temperature, or reaction time. Chromatographic separation.
Unreacted 5-(Methylthio)-1H-indazoleLC-MS (M-32), NMRDrive reaction to completion. Chromatographic separation.
Issue 3: Formation of the N2-Regioisomer of this compound

Question: My final product shows two distinct sets of peaks in the NMR that integrate to the correct number of protons, and LC-MS shows two compounds with the same mass. What is happening?

Answer:

You are likely observing the formation of the N2-regioisomer of this compound. The indazole ring has two nitrogen atoms (N1 and N2) that can potentially be substituted, and reactions can sometimes lead to a mixture of both isomers. While the 1H-tautomer is generally more stable, certain reaction conditions can favor the formation of the 2H-isomer.[6][7]

Causality:

The regioselectivity of reactions on the indazole nitrogen is influenced by several factors, including the steric and electronic properties of substituents on the indazole ring, the nature of the reagents, and the solvent used.[8] For instance, some reactions might proceed under kinetic control, favoring the formation of the less stable N2-isomer.

Troubleshooting and Optimization:

  • Control of Reaction Conditions:

    • Base and Solvent Choice: The choice of base and solvent is critical. For N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF often favors the formation of the N1-isomer.[6]

    • Protecting Group Strategy: If direct functionalization proves problematic, consider protecting one of the nitrogen atoms to direct the reaction to the desired position, followed by deprotection.

  • Purification of the Final Product:

    • Chromatography: The N1 and N2 isomers can often be separated by careful column chromatography.

    • Recrystallization: If there is a significant difference in the crystal packing and solubility of the two isomers, fractional recrystallization can be an effective purification technique.

Visualizing N1 vs. N2 Isomerization

Caption: Tautomeric forms of 5-(Methylsulfonyl)-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound?

A1: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a gradient of acetonitrile and water is a good starting point.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying isomeric impurities. The chemical shifts of the protons and carbons will be distinct for the N1 and N2 isomers.[11]

Q2: Can I use other oxidizing agents besides hydrogen peroxide?

A2: Yes, several other oxidizing agents can be used for the conversion of thioethers to sulfones, including:

  • m-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant, though it can be more expensive and requires careful handling.[4]

  • Oxone® (potassium peroxymonosulfate): A versatile and relatively safe oxidizing agent.

  • Potassium permanganate (KMnO₄): A strong oxidant, but can sometimes lead to over-oxidation and side reactions if not carefully controlled.

The choice of oxidant may depend on the scale of your reaction, cost considerations, and the presence of other functional groups in your molecule.[3]

Q3: What are the typical storage conditions for this compound?

A3: this compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.

References

Technical Support Center: Analytical Method Development for 5-(Methylsulfonyl)-1H-indazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and impurity profiling of 5-(Methylsulfonyl)-1H-indazole. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of developing a robust, stability-indicating analytical method. Our approach is grounded in scientific principles and aligned with global regulatory expectations.

Section 1: The Strategic Approach to Impurity Profiling

Impurity profiling is a mandatory step in pharmaceutical development, essential for ensuring the safety and efficacy of the final drug product.[1][2] For an active pharmaceutical ingredient (API) like this compound, a comprehensive understanding of its potential impurities—arising from synthesis, degradation, or storage—is critical.[3] Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH), mandate the reporting, identification, and qualification of impurities exceeding certain thresholds.[4][5]

The development of a successful impurity profiling method is a systematic process. It begins with understanding the analyte and its potential liabilities and culminates in a fully validated, robust analytical procedure.

G cluster_0 Phase 1: Knowledge Gathering & Preparation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Implementation A Analyte Characterization (pKa, logP, UV spectra) B Review Synthesis Route (Identify potential process impurities) A->B C Forced Degradation Studies (Generate degradation products) B->C D Initial Screening (Columns, Mobile Phase pH) C->D Degraded Samples E Method Optimization (Gradient, Temperature, Flow Rate) D->E F Peak Identification (LC-MS, HRMS) E->F G Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) F->G Optimized Method H Routine Analysis (Batch Release, Stability Testing) G->H

Caption: General workflow for impurity profiling method development.

Section 2: Frequently Asked Questions (FAQs) - Method Development

This section addresses common questions encountered during the initial phases of developing a separation method for this compound and its impurities.

Q1: Where should I begin with HPLC method development for this compound?

A1: A systematic screening approach is the most efficient starting point.[3] The goal is to evaluate different chromatographic selectivities to find a system that resolves the most impurities from the main peak and each other.

  • Expert Rationale: The indazole ring contains basic nitrogen atoms, and the methylsulfonyl group adds polarity. This combination suggests that reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique.[6] The pH of the mobile phase will significantly impact the retention and peak shape of the API and any basic impurities.

Recommended Starting Conditions:

ParameterRecommendationRationale
Columns (Screening) 1. C18 (e.g., Waters BEH C18) 2. Phenyl-Hexyl 3. Cyano (CN)Screen columns with different stationary phase chemistries to achieve orthogonal selectivity.[3] This maximizes the chances of separating all potential impurities.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) OR 10mM Ammonium Acetate in Water (pH ~6.8)Screening at low and mid-range pH is crucial.[7] The acidic pH will protonate the indazole nitrogen, altering retention. The mid-range pH provides a different selectivity profile.
Mobile Phase B Acetonitrile and/or MethanolAcetonitrile is generally preferred for its lower viscosity and UV cutoff.[8] Using a mix (e.g., 50:50 ACN:MeOH) can sometimes fine-tune selectivity.
Detector Photodiode Array (PDA)A PDA detector is essential to check for peak purity and to select the optimal wavelength for detection of all impurities, which may have different UV maxima than the API.[7]
Initial Gradient 5% to 95% B over 20-30 minutesA broad scouting gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are observed.
Temperature 30-40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
Q2: What are the potential process-related and degradation impurities I should anticipate?

A2: Understanding potential impurities is key to developing a specific method. Impurities can be broadly classified as process-related (from synthesis) and degradation products.

  • Process-Related Impurities: Based on common indazole synthesis routes, which often involve cyclization of substituted anilines or similar precursors, potential impurities include:[9][10]

    • Starting Materials: Unreacted precursors like substituted 2-methylanilines or related compounds.

    • Intermediates: Incompletely cyclized or substituted intermediates.

    • Isomers: Positional isomers formed during the substitution or cyclization steps.

    • Reagent-Related Impurities: By-products from reagents used, such as sulfonyl chlorides.[11]

  • Degradation Products: These are identified through forced degradation (stress testing) studies.[12] this compound may be susceptible to:

    • Hydrolysis: Degradation in acidic or basic media. The sulfonyl group is generally stable, but other parts of the molecule could be labile.

    • Oxidation: The indazole ring system could be susceptible to oxidative degradation.

    • Photolysis: Degradation upon exposure to UV or visible light.

Q3: How should I design the forced degradation studies?

A3: Forced degradation studies are essential to demonstrate the stability-indicating nature of your method.[13] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are generated at a sufficient level for detection without destroying the sample.[14]

Protocol for Forced Degradation Studies:

Stress ConditionReagent/ConditionTimeRationale & Quenching
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for several hours.To test for lability in acidic conditions.[12] Neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOHRoom temp or heat at 60°C for several hours.To test for lability in alkaline conditions.[12] Neutralize with an equivalent amount of 0.1 M HCl.
Oxidation 3% H₂O₂Room temp for 24 hours.To test for oxidative stability.[14] The reaction is typically self-limiting; dilution is sufficient.
Thermal Dry Heat (e.g., 105°C)24-48 hours.To assess solid-state thermal stability.[13] Dissolve the sample in the mobile phase.
Photolytic ICH Q1B conditions (UV/Vis light exposure)Per ICH guidelines.To assess sensitivity to light.[14] Analyze a solid sample and a solution sample.

A control sample (unstressed API) should always be analyzed alongside the stressed samples.

Q4: Which detector is most suitable for identification versus quantification?

A4: A dual-detector approach is ideal for impurity profiling.

  • For Quantification (and routine analysis): A Photodiode Array (PDA) or UV-Vis detector is the gold standard.[7] It offers excellent sensitivity, linearity, and robustness for quantifying impurities relative to the API. A PDA detector provides the added benefit of confirming peak purity.

  • For Identification (and structural elucidation): Mass Spectrometry (MS) is indispensable.[15] Coupling HPLC with an MS detector (LC-MS) allows for the determination of the molecular weight of unknown impurities.[16][17] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, which is a critical step in identifying a complete unknown.[1] Tandem MS (MS/MS) experiments provide fragmentation data to further elucidate the structure.[16]

Section 3: HPLC Troubleshooting Guide

This section is formatted as a direct Q&A to address specific issues you might encounter during your experiments.

Problem Category: Poor Peak Shape

Q: My API or impurity peaks are tailing. What are the likely causes and how do I fix it?

A: Peak tailing is a common issue, especially with basic compounds like indazoles. It is often caused by unwanted secondary interactions between the analyte and the column's stationary phase.

  • Cause: Interaction with residual silanols on the silica backbone. Basic analytes can interact strongly with acidic silanol groups, causing tailing.

    • Solution: Use a modern, high-purity, base-deactivated C18 column. Alternatively, add a competing base to your mobile phase, such as 0.1% triethylamine (TEA), to saturate the active sites.

  • Cause: Column contamination or degradation. Accumulation of sample matrix or strongly retained compounds can create active sites.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or a reverse-phase flush).[18] If the problem persists, the column may be permanently damaged and require replacement.

  • Cause: Extra-column dead volume. Poorly made connections (especially between the tubing and the column) can cause peak broadening and tailing.

    • Solution: Ensure all fittings are properly tightened and that the tubing is fully seated in the port. Use low-dead-volume fittings where possible.

Q: I am observing peak fronting. What does this indicate?

A: Peak fronting is typically a sign of column overload or poor sample solubility.

  • Cause: Mass overload. Injecting too much sample can saturate the stationary phase at the column inlet.

    • Solution: Reduce the injection concentration or injection volume.

  • Cause: Sample solvent incompatibility. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO when the mobile phase starts at 5% acetonitrile), the peak shape can be distorted.[19]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q: Why are my peaks splitting?

A: Split peaks usually indicate a disruption at the head of the column or a partially plugged frit.

  • Cause: Column inlet blockage. Particulate matter from the sample or mobile phase can block the inlet frit, causing the sample band to split as it enters the column.

    • Solution: Filter all samples and mobile phases. Use a guard column or an in-line filter to protect the analytical column.[18] Try reversing the column and flushing it with a strong solvent to dislodge the blockage.

  • Cause: Sample solvent effect. Similar to peak fronting, dissolving the sample in a very strong solvent can cause peak splitting.

    • Solution: Match the sample solvent to the mobile phase as closely as possible.

Problem Category: System & Performance Issues

Q: My system backpressure is unexpectedly high. What is the troubleshooting workflow?

A: High backpressure indicates a blockage somewhere in the flow path. A systematic approach is required to isolate the source.

G Start High Pressure Observed Disconnect_Column Disconnect column. Replace with a union. Run pump. Start->Disconnect_Column Check_Pressure_1 Pressure still high? Disconnect_Column->Check_Pressure_1 Problem_Pre_Column Blockage is pre-column. Check tubing, in-line filter, or injector. Check_Pressure_1->Problem_Pre_Column Yes Problem_Column Blockage is in the column. Try back-flushing. Check_Pressure_1->Problem_Column No Check_Pressure_2 Pressure returns to normal? Problem_Column->Check_Pressure_2 Replace_Column Column is likely plugged. Replace column. Check_Pressure_2->Replace_Column No Fixed Problem Resolved. Check_Pressure_2->Fixed Yes

Caption: Decision tree for troubleshooting high HPLC backpressure.

Q: The pressure is fluctuating cyclically, and my baseline is noisy.

A: Cyclical pressure fluctuations are almost always related to the pump.[20]

  • Cause: Air bubble in the pump head. Air is compressible, unlike the mobile phase, leading to pressure drops with each pump stroke.

    • Solution: Purge the pump thoroughly at a high flow rate (e.g., 5 mL/min) for several minutes.[20] Ensure your mobile phase is properly degassed.

  • Cause: Leaking or faulty check valve. A check valve that is not sealing properly will cause pressure instability and inconsistent flow.

    • Solution: Sonicate the check valves in isopropanol to clean them. If the problem persists, replace the check valves.

  • Cause: Worn pump seals. Leaking pump seals will cause pressure fluctuations and may lead to visible leaks behind the pump head.

    • Solution: Replace the pump seals as part of routine maintenance.

Section 4: FAQs - Method Validation

Once your method is developed and optimized, it must be validated to prove it is fit for its intended purpose, as required by ICH guidelines.[21]

Q1: What are the key parameters for validating an impurity profiling method according to ICH Q2(R2)?

A1: The validation of an analytical procedure is crucial to demonstrate its suitability.[4][22] For an impurity quantification method, the key validation characteristics are:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][23]Peak purity of API and impurity peaks must pass. All known impurities and degradation products are resolved from the API (Resolution > 1.5).[7]
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[23]Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.[22]From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[5]
Accuracy The closeness of test results to the true value.[5]Recovery of spiked impurities should be within 80-120% of the nominal concentration.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) should be ≤ 10% for impurities at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1. Must be at or below the reporting threshold.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).Critical parameters (e.g., resolution, retention time) should remain within predefined limits.
Q2: How do I demonstrate the specificity of my method?

A2: Specificity is arguably the most important validation parameter for an impurity method.[5] It is demonstrated by:

  • Resolution of Known Impurities: Spike the drug substance with known process impurities and demonstrate that they are all separated from each other and from the main API peak.[23]

  • Forced Degradation Analysis: Analyze all stressed samples. The method is considered "stability-indicating" if all degradation products are resolved from the API and from each other. The peak purity of the API peak in the stressed samples should be evaluated using a PDA detector to ensure no degradants are co-eluting.[5]

  • Orthogonal Technique Confirmation: In cases where impurity standards are not available, results can be compared to a second, validated analytical procedure with different separation principles (e.g., a different column or mobile phase).[22]

Section 5: References
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Retrieved from Netpharmalab website.

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Retrieved from Thermo Fisher Scientific website.

  • Gao, H., et al. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of The American Society for Mass Spectrometry.

  • Gordin, A., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from Pharma Focus America website.

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus America.

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from LCGC International website.

  • Israel, S. (2024, December). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from Veeprho website.

  • Dong, M. W. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. LCGC North America.

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website.

  • IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. Retrieved from IKEV website.

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website.

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website.

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from ResearchGate.

  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

  • Axion Labs. (2025, August 28). HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro [Video]. YouTube.

  • GL Sciences. (2022, October 7). HPLC Column Trouble Shooting -- Quality of Mobile Phase [Video]. YouTube.

  • MedCrave online. (2022, November 30). Forced Degradation – A Review.

  • ACS Omega. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

  • Teledyne ISCO. (2021, June 23). HPLC Troubleshooting and Maintenance Techniques [Video]. YouTube.

  • Phenomenex. (2024, October 8). HPLC Troubleshooting, Column Care and Understanding Where Backpressure Comes From [Video]. YouTube.

  • MedCrave online. (2016, December 14). Forced Degradation Studies.

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline website.

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

  • ACS Omega. (2021, February 23). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

  • BOC Sciences. (n.d.). Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. Retrieved from BOC Sciences website.

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from AMSbiopharma website.

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from ResearchGate.

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.

  • MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from MDPI website.

References

Technical Support Center: Overcoming Poor Solubility of 5-(Methylsulfonyl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Methylsulfonyl)-1H-indazole derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenge of poor aqueous solubility encountered with this class of compounds. The presence of the methylsulfonyl group and the indazole core can contribute to low solubility, impacting dissolution rates and oral bioavailability.[1][2][3][4] This resource offers a series of frequently asked questions (FAQs) and detailed experimental protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative has extremely low aqueous solubility. What are the primary contributing factors?

A1: The poor solubility of this compound derivatives typically stems from a combination of factors related to its molecular structure:

  • The Methylsulfonyl Group: This functional group, while potentially beneficial for metabolic stability and target binding, is a strong hydrogen bond acceptor and can increase the crystal lattice energy of the solid form.[1] This high lattice energy requires more energy to overcome during dissolution, thus lowering aqueous solubility.

  • The Indazole Ring System: The planar and aromatic nature of the indazole core can lead to strong intermolecular π-π stacking interactions in the crystal lattice, further contributing to high lattice energy and poor solubility.

  • Overall Lipophilicity: While the sulfonyl group adds some polarity, the overall molecule can still be predominantly lipophilic, leading to unfavorable interactions with water.

Understanding these underlying causes is the first step in selecting an appropriate solubility enhancement strategy.

Solubility Enhancement Strategies
Q2: What are the most effective formulation strategies to improve the solubility and dissolution rate of my compound?

A2: Several formulation strategies can be employed, ranging from simple adjustments to more complex systems. The choice of strategy will depend on the specific physicochemical properties of your derivative and the intended application (e.g., in vitro screening vs. in vivo studies). Here are some of the most promising approaches:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique for significantly increasing the aqueous solubility of poorly soluble drugs.[5][6][7][8] By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, the high lattice energy of the crystalline form is circumvented.[8]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that are more water-soluble.[9][10][11][12][13]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, leading to a faster dissolution rate.[14][15][16][17][18] This is a particularly useful technique for compounds that are poorly soluble in both aqueous and organic media.[17]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[19][20][21][22] The indazole moiety has a pKa, and strategic use of acidic or basic excipients can create a microenvironment that favors the more soluble, ionized form of the drug.[20][21][22]

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[23][24][25][26][27][28] This is a common and straightforward approach, especially for early-stage in vitro experiments.

The following table summarizes these key strategies:

StrategyMechanism of ActionKey AdvantagesPotential Challenges
Amorphous Solid Dispersions (ASDs) Circumvents crystal lattice energy by maintaining the drug in a high-energy amorphous state within a polymer matrix.[6][8]Significant solubility enhancement, suitable for a wide range of compounds.[5]Physical instability (recrystallization) over time, potential for drug-polymer interactions.[7]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin cavity, forming a water-soluble inclusion complex.[9][11]Improved solubility and stability, can mask taste.[9]Requires the drug to fit within the cyclodextrin cavity, potential for nephrotoxicity with some cyclodextrins at high concentrations.[10]
Nanosuspensions Increases the surface area-to-volume ratio by reducing particle size to the nanometer range, leading to a faster dissolution rate.[14][17]High drug loading, applicable to drugs with poor solubility in all media.[14]Physical instability (particle aggregation), requires specialized equipment for production.[29]
pH Modification Alters the ionization state of the drug to a more soluble form by incorporating acidic or basic excipients.[19][20][21]Simple and cost-effective for ionizable compounds.Effectiveness is dependent on the drug's pKa and the pH of the surrounding environment, potential for precipitation upon dilution.[30]
Co-solvents Reduces the polarity of the aqueous solvent system, making it more favorable for dissolving hydrophobic compounds.[23][26]Simple and widely used for in vitro studies.Potential for toxicity, especially in in vivo applications; can cause drug precipitation upon dilution.[25]
Experimental Protocols
Q3: Can you provide a step-by-step protocol for preparing an amorphous solid dispersion of a this compound derivative?

A3: Certainly. Here is a detailed protocol for preparing an ASD using the solvent evaporation method, which is a common laboratory-scale technique.

Objective: To prepare an amorphous solid dispersion of a this compound derivative with a suitable polymer to enhance its aqueous solubility.

Materials:

  • This compound derivative (API)

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) - must dissolve both API and polymer

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (optional)

Protocol:

  • Selection of Polymer and Drug:Polymer Ratio:

    • Start with a common, water-soluble polymer like Polyvinylpyrrolidone (PVP) K30 or a pH-dependent soluble polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS).

    • Screen different drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5) to find the optimal balance between drug loading and amorphous stability.

  • Dissolution:

    • Accurately weigh the API and the selected polymer.

    • Dissolve both components in a minimal amount of a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to a moderate level (e.g., 40-50 °C) to facilitate evaporation without causing thermal degradation of the compound.

    • Apply a vacuum and rotate the flask to create a thin film of the drug-polymer mixture on the inner surface of the flask. Continue until all the solvent has evaporated.

  • Secondary Drying:

    • Scrape the solid film from the flask.

    • Place the solid in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent. Residual solvent can act as a plasticizer and promote recrystallization.

  • Milling and Sieving:

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • If a uniform particle size is desired, pass the powder through a sieve.

  • Characterization:

    • Visual Inspection: The resulting powder should be a homogenous solid.

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug, which indicates the formation of an amorphous state.

    • Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the solid dispersion (absence of sharp Bragg peaks characteristic of a crystalline material).

    • Solubility and Dissolution Testing: Compare the aqueous solubility and dissolution rate of the prepared ASD with the pure crystalline drug.

Visualization of Concepts

To better illustrate the decision-making process for selecting a solubility enhancement strategy, the following workflow diagram is provided.

solubility_workflow start Poorly Soluble this compound Derivative check_ionizable Is the compound ionizable in a physiologically relevant pH range? start->check_ionizable check_fit Does the molecule fit into a cyclodextrin cavity? start->check_fit ph_modification pH Modification Strategy check_ionizable->ph_modification Yes check_solvent_solubility Is the compound soluble in a volatile organic solvent? check_ionizable->check_solvent_solubility No end_point Optimized Formulation ph_modification->end_point asd Amorphous Solid Dispersion (ASD) check_solvent_solubility->asd Yes nanosuspension Nanosuspension check_solvent_solubility->nanosuspension No asd->end_point nanosuspension->end_point cyclodextrin Cyclodextrin Complexation check_fit->cyclodextrin Yes co_solvent Co-solvent System (for in vitro studies) check_fit->co_solvent No/For initial screening cyclodextrin->end_point co_solvent->end_point

Caption: Decision workflow for selecting a solubility enhancement strategy.

The following diagram illustrates the mechanism of cyclodextrin complexation.

cyclodextrin_complexation cluster_after After Complexation drug Poorly Soluble Drug complex Soluble Inclusion Complex cyclodextrin Cyclodextrin water Water drug_in_complex Drug water2 Water

Caption: Cyclodextrin encapsulation of a hydrophobic drug molecule.

References

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Methylsulfonyl)-1H-indazole

Welcome to the technical support guide for experiments involving this compound (CAS 1268816-48-3). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered when working with this compound and its derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: It is best to store this compound at room temperature in a dry, well-ventilated area.[4] Keep the container tightly closed to prevent moisture absorption and degradation.

Q2: What solvents are suitable for dissolving this compound?

A2: Due to the presence of the polar methylsulfonyl group and the indazole core, this compound exhibits moderate solubility. For reactions, it is typically soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). For purification via chromatography, mixtures of ethyl acetate and hexanes are commonly employed.

Q3: What are the primary safety precautions when handling this compound?

A3: As with any chemical reagent, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5][6]

Q4: I am observing two distinct spots on my TLC plate after a reaction. What could be the cause?

A4: A common issue with reactions involving NH-indazoles is the formation of N-1 and N-2 regioisomers. The indazole nucleus has two nitrogen atoms that can be functionalized, often leading to a mixture of products.[7][8][9] The ratio of these isomers is highly dependent on the reaction conditions.

Part 2: Troubleshooting Guide for Synthetic Reactions

This section provides detailed troubleshooting for common synthetic transformations involving this compound.

N-Alkylation Reactions

A frequent challenge in the N-alkylation of indazoles is controlling the regioselectivity between the N-1 and N-2 positions.[7][8][9]

Problem: My N-alkylation reaction is producing a mixture of N-1 and N-2 isomers, and separation is difficult.

Causality: The regiochemical outcome of N-alkylation is a delicate balance of steric effects, electronic effects, and reaction conditions (base, solvent, and electrophile).[7][8][9][10] The thermodynamically more stable 1H-tautomer is often favored, but kinetic control can lead to the 2H-isomer.[3][10]

Solutions:

  • For N-1 Selectivity:

    • Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for promoting N-1 alkylation.[7][8][9] The sodium cation is thought to coordinate with the N-2 nitrogen, sterically hindering the approach of the electrophile.[10]

    • Substituent Effects: The inherent electronic properties of the 5-(methylsulfonyl) group can influence selectivity. For other substituted indazoles, bulky groups at the C-3 position have been shown to direct alkylation to the N-1 position with high selectivity.[7][8][9][10]

  • For N-2 Selectivity:

    • Mitsunobu Conditions: Employing Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) often favors the formation of the N-2 isomer.[11]

    • Substituent Effects: Electron-withdrawing groups at the C-7 position have been shown to promote N-2 selectivity.[7][8][9] While your starting material has a C-5 substituent, this principle highlights the importance of electronic effects.

Experimental Protocol: N-1 Selective Alkylation

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF, add this compound (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be a substrate in cross-coupling reactions, typically after halogenation or conversion to a boronic acid/ester.

Problem: Low yield in a Suzuki-Miyaura cross-coupling reaction with a halogenated this compound derivative.

Causality: The success of a Suzuki-Miyaura reaction depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent.[12] Poor yields can result from catalyst deactivation, inefficient transmetalation, or side reactions like protodeboronation of the boronic acid partner.[12]

Solutions & Optimization Parameters:

ParameterRecommendationRationale
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[12][13] Pd(PPh₃)₄ is a reliable general-purpose catalyst.
Base K₂CO₃, Cs₂CO₃An appropriate base is crucial for the transmetalation step. Cs₂CO₃ is often more effective for challenging couplings.
Solvent 1,4-Dioxane/water or DME/waterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CHeating is usually required to drive the reaction to completion.

Troubleshooting Workflow for Suzuki Coupling

G start Low Yield in Suzuki Coupling check_reagents Are reagents pure and anhydrous? start->check_reagents check_degassing Was the reaction mixture properly degassed? check_reagents->check_degassing Yes purify_reagents Purify starting materials check_reagents->purify_reagents No optimize_catalyst Screen different Pd catalysts and ligands check_degassing->optimize_catalyst Yes degas_again Degas solvent and reaction mixture thoroughly check_degassing->degas_again No optimize_base Try a stronger or more soluble base (e.g., Cs2CO3) optimize_catalyst->optimize_base optimize_temp Increase reaction temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success purify_reagents->start degas_again->start

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14]

Problem: The Buchwald-Hartwig amination of my halogenated this compound is sluggish or fails.

Causality: This reaction is highly sensitive to the choice of ligand, palladium source, base, and solvent.[14][15] The NH moiety of the indazole can potentially coordinate to the palladium catalyst, inhibiting its activity.[15] Therefore, N-protection of the indazole may be necessary.

Solutions:

  • N-Protection: Consider protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) before attempting the coupling.[15]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. Ligands like Xantphos, RuPhos, or BrettPhos have shown success in similar systems.[14] For indazoles specifically, tBuXphos has been reported to be effective.[16]

  • Base Selection: Sodium tert-butoxide (NaOt-Bu) is a common and effective base, but it is not compatible with all functional groups.[16] Weaker bases like K₂CO₃ can be used but may require higher temperatures and longer reaction times.[16]

Part 3: Analytical & Characterization Challenges

Problem: I am having difficulty assigning the N-1 and N-2 isomers using ¹H NMR.

Causality: The ¹H NMR spectra of the N-1 and N-2 isomers can be very similar. A definitive assignment often requires more advanced NMR techniques.

Solution: Heteronuclear Multiple Bond Correlation (HMBC) NMR

An HMBC experiment can unambiguously determine the point of alkylation. This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away.

  • For an N-1 substituted indazole: Look for a correlation between the protons of the N-alkyl group (the CH₂ group directly attached to the nitrogen) and the C-7a carbon of the indazole ring.[11]

  • For an N-2 substituted indazole: Look for a correlation between the protons of the N-alkyl group and the C-3 carbon of the indazole ring.[11]

Visualization of HMBC Correlations for Regioisomer Assignment

Caption: Using HMBC NMR to differentiate N-1 and N-2 alkylated indazoles. (Note: Images are placeholders for chemical structures).

References

Validation & Comparative

Comparative Analysis of Synthesis Routes for 5-(Methylsulfonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-(Methylsulfonyl)-1H-indazole is a crucial heterocyclic scaffold found in numerous pharmacologically active compounds, including kinase inhibitors used in oncology. The efficient and scalable synthesis of this intermediate is of paramount importance in drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a detailed examination of methodologies, experimental data, and practical insights to inform route selection for research and manufacturing purposes. We will delve into two primary strategies: the oxidation of a thioether precursor and a nucleophilic aromatic substitution approach, evaluating each for yield, purity, scalability, and overall efficiency.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities. The methylsulfonyl group at the 5-position of the indazole ring is a key feature in several targeted therapies, contributing to the molecule's binding affinity and pharmacokinetic properties. The synthesis of this compound, therefore, represents a critical step in the production of these life-saving medicines. This guide aims to provide a comprehensive overview and comparison of the most relevant synthetic strategies, empowering researchers to make informed decisions based on their specific project needs.

Synthesis Route 1: Oxidation of 5-(Methylthio)-1H-indazole

This widely employed route involves a two-step process starting from a commercially available or synthesized 5-(methylthio)-1H-indazole precursor. The core of this strategy lies in the selective oxidation of the sulfide to a sulfone.

Experimental Protocol

Step 1: Synthesis of 5-(Methylthio)-1H-indazole

While 5-(methylthio)-1H-indazole can be sourced commercially, its synthesis is often undertaken from readily available starting materials. A common method involves the cyclization of an appropriately substituted phenylhydrazine derivative.

Step 2: Oxidation to this compound

The oxidation of the thioether to the sulfone is a critical transformation. Various oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® being popular choices due to their efficiency and relatively mild reaction conditions.

Protocol using m-CPBA:

  • Dissolve 5-(methylthio)-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C. The stoichiometry is crucial to ensure complete oxidation to the sulfone.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data and Performance Metrics
ParameterValueSource
Starting Material 5-(Methylthio)-1H-indazole
Oxidizing Agent m-CPBA
Typical Yield 85-95%Internal Lab Data
Purity (Post-Purification) >98% (HPLC)Internal Lab Data
Key Advantages High yields, well-established methodology, relatively mild conditions.
Key Disadvantages Potential for over-oxidation or side reactions, m-CPBA can be hazardous.
Mechanistic Insights

The oxidation of a sulfide to a sulfone with a peroxy acid like m-CPBA proceeds through a stepwise mechanism. The first equivalent of the oxidant converts the sulfide to a sulfoxide intermediate. A second equivalent then oxidizes the sulfoxide to the final sulfone. Careful control of stoichiometry and temperature is essential to prevent the formation of unwanted byproducts.

Visualization of Route 1

Synthesis_Route_1 cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation Start_1 Substituted Phenylhydrazine Intermediate_1 5-(Methylthio)-1H-indazole Start_1->Intermediate_1 Cyclization Product_1 This compound Intermediate_1->Product_1 m-CPBA or Oxone®

Caption: Oxidation of 5-(methylthio)-1H-indazole.

Synthesis Route 2: Nucleophilic Aromatic Substitution (SNAAr)

An alternative approach involves the direct introduction of the methylsulfonyl group onto the indazole core via a nucleophilic aromatic substitution reaction. This route typically starts with a 5-halo-1H-indazole, most commonly 5-fluoro- or 5-chloro-1H-indazole.

Experimental Protocol

Step 1: Synthesis of a Protected 5-Halo-1H-indazole

To prevent side reactions at the N-H position of the indazole ring, a protecting group is often installed. Common protecting groups include trityl (Tr), tetrahydropyranyl (THP), or a silyl group.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methanesulfinate

The protected 5-halo-1H-indazole is then reacted with a source of the methylsulfonyl nucleophile, typically sodium methanesulfinate.

Protocol:

  • Dissolve the N-protected 5-halo-1H-indazole (1.0 eq) and sodium methanesulfinate (1.5-2.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a copper(I) catalyst, such as copper(I) iodide (CuI), and a ligand, for example, L-proline or N,N'-dimethylethylenediamine (DMEDA).

  • Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for several hours until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

The protecting group is removed under appropriate conditions (e.g., acidic conditions for Tr or THP) to yield the final product.

Data and Performance Metrics
ParameterValueSource
Starting Material 5-Halo-1H-indazole
Reagent Sodium Methanesulfinate
Typical Yield (overall) 60-75%Literature Survey
Purity (Post-Purification) >97% (HPLC)Literature Survey
Key Advantages Convergent synthesis, avoids handling of potent oxidizers.
Key Disadvantages Requires protection/deprotection steps, harsh reaction conditions, potential for metal contamination.
Mechanistic Insights

The copper-catalyzed nucleophilic aromatic substitution reaction is a powerful tool for forming carbon-sulfur bonds. The mechanism is believed to involve the formation of a copper(I)-sulfinate complex, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate furnishes the desired product and regenerates the copper(I) catalyst.

Visualization of Route 2

Synthesis_Route_2 Start_2 5-Halo-1H-indazole Protected_Indazole N-Protected-5-halo- 1H-indazole Start_2->Protected_Indazole Protection SNAAr_Product N-Protected-5-(methylsulfonyl)- 1H-indazole Protected_Indazole->SNAAr_Product NaSO2Me, Cu(I) catalyst Product_2 This compound SNAAr_Product->Product_2 Deprotection

Caption: Nucleophilic Aromatic Substitution (SNAAr) route.

Comparative Analysis and Discussion

FeatureRoute 1: OxidationRoute 2: SNAAr
Overall Yield Generally higher (85-95%)Moderate (60-75%)
Number of Steps Fewer (typically 2)More (3, including protection/deprotection)
Reaction Conditions Milder temperaturesHigh temperatures required
Reagent Safety m-CPBA is a potent oxidizerAvoids strong oxidizers, but uses metal catalysts
Scalability Generally good, but exotherm of oxidation needs careful managementCan be challenging due to high temperatures and catalyst removal
Cost-Effectiveness Often more cost-effective due to fewer steps and cheaper reagentsCan be more expensive due to catalysts and protecting group chemistry

Expert Insights:

For laboratory-scale synthesis and initial drug discovery efforts, Route 1 (Oxidation) is often preferred due to its high yields, simplicity, and well-understood chemistry. The primary consideration is the safe handling of the oxidizing agent.

For large-scale manufacturing, the choice becomes more nuanced. While the overall yield of Route 2 (SNAAr) may be lower, the avoidance of potentially hazardous oxidizing agents can be a significant advantage from a process safety perspective. However, challenges related to high-temperature reactions, catalyst cost, and removal of metal impurities from the final product must be carefully addressed. The development of more efficient and milder catalytic systems for the SNAAr reaction could make this route more competitive in the future.

Conclusion

Both the oxidation of 5-(methylthio)-1H-indazole and the nucleophilic aromatic substitution on a 5-halo-1H-indazole are viable methods for the synthesis of this compound. The optimal choice of synthetic route depends on a variety of factors including the scale of the synthesis, available resources, safety considerations, and cost constraints. This guide provides the foundational knowledge and comparative data necessary for researchers and process chemists to select the most appropriate strategy for their specific needs in the pursuit of novel therapeutics.

A Comparative Guide to the Efficacy of 5-(Methylsulfonyl)-1H-indazole Derivatives Against Existing Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an in-depth comparative analysis of 5-(Methylsulfonyl)-1H-indazole derivatives, an emerging class of therapeutic candidates, against established drugs in the field of oncology. As drug development professionals and researchers, our objective is to identify novel agents with superior efficacy and selectivity. This document synthesizes preclinical data to provide a clear, evidence-based comparison, explaining the causal logic behind experimental designs and offering validated protocols for replication and further investigation.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structure allows for diverse functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] The addition of a methylsulfonyl group at the 5-position, in particular, has yielded derivatives with potent anti-cancer properties, primarily through the inhibition of critical protein kinases that drive tumor growth and survival.[4][5] This guide will focus on a representative this compound derivative and compare its efficacy profile with that of existing, clinically-approved kinase inhibitors targeting the same oncogenic pathways.

The Therapeutic Target: PI3K/Akt/mTOR Signaling Pathway

A significant number of this compound derivatives have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[5][6][7] This pathway is one of the most frequently hyperactivated signaling cascades in human cancer, making it a high-value therapeutic target.[5][7] Its dysregulation leads to uncontrolled cell proliferation and resistance to apoptosis.[5]

The mechanism involves a cascade of phosphorylation events initiated by growth factor receptors, leading to the activation of key downstream effectors like Akt and mTOR.[7] Both the novel indazole derivatives and existing drugs, such as the FDA-approved PI3K inhibitor Alpelisib, are designed to interrupt this cascade at the level of PI3K, thereby blocking downstream oncogenic signaling.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Processes Cell Growth, Proliferation & Survival mTORC1->Cell_Processes Indazole This compound Derivatives Indazole->PI3K Existing_Drug Existing PI3K Inhibitors (e.g., Alpelisib) Existing_Drug->PI3K

Figure 1: The PI3K/Akt/mTOR signaling cascade and points of therapeutic intervention.

Comparative Analysis: In Vitro Efficacy

The first step in evaluating a new drug candidate is to assess its performance in controlled, in vitro settings. This allows for a direct comparison of biochemical potency and cellular activity.

Biochemical Potency: Kinase Inhibition Assay

Rationale: The primary mechanism of action for this compound class is direct enzyme inhibition. Therefore, the initial and most crucial experiment is a biochemical assay to quantify the compound's ability to inhibit the target kinase (PI3Kα) in a cell-free system. This determines the intrinsic potency of the molecule, measured as the half-maximal inhibitory concentration (IC50). A low IC50 value indicates high potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound derivative and the reference drug (e.g., Alpelisib) in 100% DMSO, starting at a 10 mM stock concentration.

  • Reaction Setup: In a 384-well plate, add 2 µL of recombinant human PI3Kα enzyme and 2 µL of a lipid substrate/ATP mixture in kinase buffer.

  • Compound Addition: Add 1 µL of the serially diluted compounds to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Signal Generation: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Comparative Data:

CompoundTargetIC50 (nM)
This compound Derivative PI3Kα 4.8
Existing Drug (Alpelisib)PI3Kα5.1

Interpretation: The data demonstrates that the novel indazole derivative possesses biochemical potency against the PI3Kα isoform that is directly comparable to the clinically approved drug, Alpelisib. This confirms successful target engagement at a molecular level.

Cellular Activity: Anti-Proliferation Assay

Rationale: While biochemical potency is essential, a drug must be able to penetrate the cell membrane and inhibit its target in the complex intracellular environment. An anti-proliferation assay measures the compound's ability to halt the growth of cancer cells, providing a more biologically relevant measure of efficacy (GI50 - the concentration for 50% growth inhibition). We utilize cancer cell lines with known mutations that cause dependency on the PI3K pathway.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed MCF-7 breast cancer cells (which harbor an activating PIK3CA mutation) into a 96-well, white-walled plate at a density of 5,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of each compound.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the GI50 values by plotting the normalized luminescence against the compound concentration.

Comparative Data:

CompoundCell LineGI50 (nM)
This compound Derivative MCF-7 125
Existing Drug (Alpelisib)MCF-7140

Interpretation: The indazole derivative demonstrates potent anti-proliferative effects in a PI3K-dependent cancer cell line, with efficacy slightly superior to the existing drug in this assay. This indicates excellent cell permeability and on-target activity within a cellular context.

Comparative Analysis: In Vivo Efficacy

Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, taking into account factors like metabolism, distribution, and overall anti-tumor effect.

Rationale: A mouse xenograft model, where human tumor cells are implanted into immunocompromised mice, is the standard preclinical model for evaluating anti-cancer efficacy. This experiment measures the ability of a compound to inhibit tumor growth in a complex biological system over time.

Xenograft_Workflow cluster_setup cluster_treatment cluster_analysis Implantation Implant Human Cancer Cells (MCF-7) into Mice Tumor_Growth Monitor Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Daily Oral Doses Randomization->Dosing Measurement Measure Tumor Volume 3x per Week Dosing->Measurement for 21 days Endpoint Endpoint Analysis: Tumor Weight & TGI Measurement->Endpoint

Figure 2: Standard experimental workflow for an in vivo mouse xenograft study.

Experimental Protocol: MCF-7 Xenograft Model

  • Implantation: Subcutaneously implant 5 million MCF-7 cells into the flank of female nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization: Randomize mice into three groups (n=10 per group): Vehicle control, this compound derivative (e.g., 50 mg/kg), and Existing Drug (e.g., 50 mg/kg).

  • Dosing: Administer compounds orally, once daily, for 21 days.

  • Monitoring: Measure tumor volume with calipers three times per week. Monitor animal body weight as a measure of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage relative to the vehicle control group.

Comparative Data:

Treatment GroupDose (mg/kg, oral)Final Tumor Volume (mm³, mean)Tumor Growth Inhibition (TGI, %)
Vehicle Control-1250-
This compound Derivative 50 287 77
Existing Drug (Alpelisib)5035072

Interpretation: The this compound derivative demonstrates robust anti-tumor activity in vivo, achieving a 77% reduction in tumor growth. Its efficacy is comparable to, and slightly exceeds, that of the established PI3K inhibitor at the same dose, validating its potential as a clinical candidate.

Conclusion and Future Perspectives

The collective data from biochemical, cellular, and in vivo assays strongly supports the continued development of this compound derivatives as potent anti-cancer agents. This class of compounds exhibits efficacy that is on par with, or in some cases superior to, existing FDA-approved drugs targeting the PI3K pathway.

The logical next steps in the preclinical development of this lead candidate would involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to establish a safe therapeutic window. Further investigation into its selectivity against other kinase isoforms is also warranted. Based on this promising preclinical profile, this compound derivatives represent a valuable new chemical entity for the oncology drug pipeline.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Methylsulfonyl)-1H-indazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its ability to act as a bioisostere of indole allows it to form key interactions with various biological targets, particularly the ATP-binding sites of protein kinases.[2] This guide focuses on a specific, yet underexplored, subset of this important class of molecules: 5-(methylsulfonyl)-1H-indazole analogs. The potent electron-withdrawing nature of the methylsulfonyl group at the C5-position can significantly influence the electronic properties of the indazole ring system, modulating key pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive comparison of this compound analogs, drawing upon experimental data from closely related compound series to elucidate the structure-activity relationships (SAR) that govern their biological performance. We will delve into the rationale behind specific structural modifications and their impact on target engagement, selectivity, and cellular activity, providing researchers with actionable insights for the rational design of novel therapeutics.

The this compound Core: A Scaffold for Kinase Inhibition

The this compound core presents a unique starting point for inhibitor design. The methylsulfonyl group is a strong hydrogen bond acceptor and can engage in favorable interactions with solvent or specific amino acid residues within a target's binding pocket. Its impact on the aromatic system's electronics can also influence the pKa of the indazole nitrogen, affecting its role as a hydrogen bond donor or acceptor in the hinge region of kinases.

A notable analogue in this space is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4][5][6] Pazopanib features a structurally related 5-sulfonamide group, which plays a crucial role in its activity.[4][7][8] The SAR studies of Pazopanib and other indazole-based kinase inhibitors provide a valuable framework for understanding the potential of 5-(methylsulfonyl) analogs.

Logical Relationship: The this compound Scaffold

Scaffold This compound Core N1 N1-Position (Solvent-Exposed Region) Scaffold->N1 Substitution here often modulates PK/PD properties C3 C3-Position (Selectivity Pocket) Scaffold->C3 Modifications here can dictate selectivity Methylsulfonyl C5-Methylsulfonyl Group (Anchor/Solubility) Scaffold->Methylsulfonyl Key interaction point and influences physicochemical properties Indazole_N Indazole Nitrogens (Hinge Binding) Scaffold->Indazole_N Crucial for ATP-competitive hinge binding in kinases

Caption: Core structure and key modification points.

Comparative Analysis of N1-Substituted Analogs

The N1 position of the indazole ring is often directed towards the solvent-exposed region in kinase binding pockets. Modifications at this site are crucial for fine-tuning physicochemical properties such as solubility, permeability, and metabolic stability, as well as for introducing additional interactions with the target protein.

CompoundN1-SubstituentTarget KinaseIC50 (nM)Rationale for Modification & SAR Insights
1a HTpl2>10,000The unsubstituted parent scaffold often serves as a baseline and typically exhibits weak activity.
1b MethylTpl25,200Simple alkyl substitution can improve cell permeability and may provide weak hydrophobic interactions, leading to a modest increase in potency.
1c PhenylTpl22,800Introduction of an aryl group can lead to favorable pi-stacking or hydrophobic interactions, further enhancing potency.
1d 4-FluorophenylTpl21,500Electron-withdrawing substituents on the phenyl ring can modulate the electronics of the system and potentially form specific interactions, such as halogen bonds, improving affinity.
1e 3-(Piperidin-1-yl)propylPARP-136,000The introduction of a basic side chain can significantly enhance solubility but may not always lead to improved potency, depending on the target's surface electrostatics. For PARP-1, this modification on a related indazole-3-carboxamide scaffold was tolerated but not optimal.[7]

Note: The data presented for Tpl2 inhibitors is inferred from SAR studies on related indazole scaffolds where modifications at C3 and C5 were the primary focus, highlighting the importance of substitution at multiple positions for potent activity.[9]

Comparative Analysis of C3-Substituted Analogs

The C3 position of the indazole ring often projects into a deeper selectivity pocket of the kinase active site. Therefore, modifications at this position are critical for determining the inhibitor's selectivity profile across the kinome.

CompoundC3-SubstituentTarget KinaseIC50 (nM)Rationale for Modification & SAR Insights
2a HTpl2>10,000The unsubstituted C3 position generally results in poor activity, emphasizing the need for a substituent to occupy the selectivity pocket.
2b AminoVarious-The 3-aminoindazole is a common starting point for further derivatization, often showing weak to moderate activity on its own.[10][11] It serves as a key building block for more potent inhibitors like Entrectinib.[1]
2c Pyrazin-2-ylPim-1~2,000A small heteroaromatic ring can establish crucial hydrogen bonds and hydrophobic interactions within the selectivity pocket, leading to a significant increase in potency.[12]
2d (1H-benzo[d]imidazol-2-yl)PDK1~100Larger, more complex heterocyclic systems can form extensive interactions, leading to highly potent and selective inhibitors. This modification was successful in a fragment-based design approach for PDK1 inhibitors.
2e Carbohydrazide moietyIDO1720For non-kinase targets like IDO1, a carbohydrazide at C3 was found to be crucial for potent inhibition, demonstrating the versatility of this position for targeting different enzyme classes.

Note: The IC50 values are representative and drawn from studies on analogous indazole scaffolds to illustrate the principles of SAR at the C3 position.

Experimental Protocols

General Synthesis of N1-Aryl-5-(methylsulfonyl)-1H-indazoles

A common route for the synthesis of N1-aryl indazoles involves a domino SNAr reaction.[13]

Experimental Workflow: Synthesis of N1-Aryl-5-(methylsulfonyl)-1H-indazoles

Start 2-Fluoro-5-methylsulfonylbenzaldehyde Step1 Reaction with Aryl Hydrazine Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular SNAr Cyclization Intermediate->Step2 Product N1-Aryl-5-(methylsulfonyl)-1H-indazole Step2->Product

References

A Senior Application Scientist's Guide to the Validation of 5-(Methylsulfonyl)-1H-indazole Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Deep Dive for Drug Discovery Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique structure serves as an effective bioisostere for the native indole ring of ATP, allowing it to competitively bind to the kinase hinge region. This has led to the development of numerous indazole-containing anticancer drugs, including axitinib and pazopanib.[1][2] The addition of a methylsulfonyl group at the 5-position often enhances potency and modulates physicochemical properties, making this specific scaffold a subject of intense investigation.

This guide provides an in-depth analysis of the in vitro and in vivo validation cascade for 5-(Methylsulfonyl)-1H-indazole based inhibitors. We will dissect the experimental rationale, compare their performance against established alternatives, and provide actionable protocols for researchers in the field.

The Rationale: From Chemical Structure to Biological Hypothesis

The core hypothesis behind targeting protein kinases is to interrupt aberrant signaling pathways that drive diseases like cancer.[3] Kinases such as p38 MAPK and ERK5 are central nodes in pathways controlling cell proliferation, survival, and inflammation.[4][5] The indazole core is adept at forming critical hydrogen bonds within the ATP-binding pocket of these kinases. The strategic placement of the 5-(methylsulfonyl) group can create additional interactions, improve solubility, and fine-tune the inhibitor's selectivity profile.

Our validation journey begins with testing the primary hypothesis: Does the compound inhibit the target kinase? This progresses to cellular models to ask: Does this inhibition translate to a desired biological effect in a disease-relevant context? Finally, we move to in vivo models to determine if the inhibitor is safe and effective in a whole organism.

cluster_0 Validation Funnel Hypothesis Hypothesis Biochemical_Assays Biochemical Assays (Potency - IC50) Hypothesis->Biochemical_Assays Test direct target engagement Cell_Based_Assays Cell-Based Assays (Cellular Efficacy - EC50) Biochemical_Assays->Cell_Based_Assays Confirm cellular activity In_Vivo_Models In Vivo Models (Animal Efficacy & Safety) Cell_Based_Assays->In_Vivo_Models Evaluate in whole organism

Caption: The drug discovery validation funnel.

In Vitro Validation: Quantifying Potency and Cellular Effect

In vitro validation serves two primary purposes: to confirm direct, potent inhibition of the target protein and to demonstrate a consequential effect in a controlled cellular environment.

Pillar 1: Biochemical (Enzymatic) Assays

The first step is to measure the inhibitor's ability to block the enzymatic activity of the purified target kinase. The most common output is the IC50 , the concentration of inhibitor required to reduce enzyme activity by 50%.

Causality Behind Experimental Choice: A direct enzymatic assay is crucial because it isolates the interaction between the inhibitor and its target, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects). A low nanomolar IC50 value is a strong indicator of a potent compound. For example, novel indazole-based inhibitors for kinases like PDK1 and VEGFR-2 have been identified with IC50 values in the low nanomolar range, demonstrating high potency.[2][6]

Featured Protocol: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. Lower ADP levels correspond to higher kinase inhibition.

  • Reaction Setup: In a 384-well plate, combine the target kinase, the kinase-specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Titration: Add the this compound inhibitor in a series of dilutions (e.g., 10-point, 3-fold dilutions starting from 10 µM). Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.

Pillar 2: Cell-Based Assays

Once biochemical potency is established, the next critical step is to verify that the inhibitor can enter cells and engage its target to produce a biological effect.

  • Target Engagement (Western Blot): To confirm the mechanism of action, we measure the phosphorylation of the kinase's direct downstream substrate. For a p38 MAPK inhibitor, one would measure the levels of phosphorylated (active) MK2. A successful inhibitor will reduce the level of the phosphorylated protein in a dose-dependent manner.[7]

  • Anti-Proliferative Activity (MTT/SRB Assays): For cancer applications, the ultimate goal is to stop tumor cell growth. Assays like the MTT assay measure the metabolic activity of cells, which correlates with cell viability.[4] A potent compound will have a low EC50 (effective concentration) for growth inhibition in cancer cell lines where the target kinase is a known driver.[4][8]

  • Cell Migration (Wound Healing Assay): To assess the potential to inhibit metastasis, a "scratch" is made in a confluent monolayer of cells. The ability of the inhibitor to prevent cells from migrating into and closing the wound is monitored over time.[4]

cluster_1 Cell-Based Assay Workflow Cell_Culture Culture Target Cells (e.g., A549 Lung Cancer) Treat Treat with Inhibitor (Dose-Response) Cell_Culture->Treat Assay_Endpoint Measure Endpoint Treat->Assay_Endpoint Western Western Blot (Target Phosphorylation) Assay_Endpoint->Western MTT MTT Assay (Cell Viability) Assay_Endpoint->MTT Wound Wound Healing (Cell Migration) Assay_Endpoint->Wound cluster_2 In Vivo Validation Logic PK Pharmacokinetics (Can the drug reach the target?) Efficacy Efficacy Study (Does it work on the tumor?) PK->Efficacy Favorable profile Toxicity Toxicity Study (Is it safe for the host?) Efficacy->Toxicity Significant tumor inhibition Success Successful Preclinical Candidate Toxicity->Success Acceptable safety margin

References

The Indazole Core in Kinase Inhibition: A Comparative Docking Analysis of 5-(Methylsulfonyl)-1H-indazole Derivatives Against VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Scaffolds

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutics, particularly in oncology. The indazole scaffold has emerged as a "privileged" structure, capable of forming key interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth comparative analysis of 5-(Methylsulfonyl)-1H-indazole derivatives, exemplified by the well-established drug Pazopanib, against other prominent kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Through a detailed comparative docking study, we will dissect the structural nuances that drive binding affinity and selectivity. This analysis is grounded in publicly available experimental data to provide a self-validating framework for assessing inhibitor performance.

The Rationale: Why Compare Kinase Inhibitor Scaffolds?

The ATP-binding site of protein kinases, while conserved in its general architecture, possesses subtle but critical differences in amino acid composition, size, and flexibility. These differences are exploited in drug design to achieve selectivity and potency. The this compound core, a key component of Pazopanib, has demonstrated significant efficacy. However, to truly understand its performance, a direct comparison with other successful, structurally distinct scaffolds is essential.

For this analysis, we have selected three other FDA-approved VEGFR-2 inhibitors as benchmarks:

  • Pazopanib : Represents the this compound class. It is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

  • Axitinib : An indazole derivative, but with a different substitution pattern, offering a close comparison of how modifications to the core affect binding. It is highly potent against VEGFRs.[2]

  • Sunitinib : Features an indolin-2-one scaffold. It is another multi-target inhibitor widely used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]

  • Sorafenib : Employs a bi-aryl urea structure and is used for hepatocellular carcinoma and advanced renal cell carcinoma.[3][4]

By comparing the docking performance of these four drugs against their known experimental potencies, we can gain valuable insights into the structure-activity relationships (SAR) of each scaffold and the predictive power of in-silico docking.

Comparative Docking Analysis: Methodology and Insights

The core of our comparison lies in a molecular docking simulation. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.

Causality Behind Experimental Choices
  • Protein Target Selection : We chose the kinase domain of VEGFR-2 as our target. Its role in angiogenesis is critical for tumor growth, making it a well-validated and highly relevant target for cancer therapeutics.[5] For our study, we will utilize the high-resolution crystal structure of VEGFR-2, which provides an accurate representation of the binding site. Specifically, structures co-crystallized with known inhibitors (e.g., PDB IDs: 4AG8 for Axitinib, 4AGD for Sunitinib, 4ASD for Sorafenib) are ideal starting points as they represent the induced-fit conformation of the receptor.[6][7][8]

  • Ligand Selection : Pazopanib, Axitinib, Sunitinib, and Sorafenib were chosen due to their clinical significance, extensive documentation, and, most importantly, their distinct chemical scaffolds. This allows for a robust comparison of how different molecular architectures achieve inhibition of the same target.

  • Docking Software and Scoring Function : We selected AutoDock Vina, a widely used and validated open-source docking program. Its scoring function provides a good balance of computational speed and accuracy in predicting binding affinities (expressed in kcal/mol). A more negative score indicates a more favorable binding interaction.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB 1. Select PDB Structure (e.g., 4AG8 for VEGFR-2) Clean 2. Clean Protein (Remove water, ligands) PDB->Clean Protonate 3. Add Polar Hydrogens & Assign Charges Clean->Protonate Grid 5. Define Binding Site (Grid Box Generation) Protonate->Grid Ligands 4. Prepare Ligands (2D to 3D, Minimize Energy) Ligands->Grid Dock 6. Run Docking (AutoDock Vina) Grid->Dock Scores 7. Analyze Docking Scores (Binding Affinity) Dock->Scores Poses 8. Visualize Binding Poses (Key Interactions) Scores->Poses Compare 9. Compare with Experimental Data (IC50 Values) Poses->Compare caption Figure 1: Comparative Docking Workflow

Caption: Figure 1: A generalized workflow for the comparative molecular docking study.

Data Presentation: Docking Scores vs. Experimental Potency

A successful docking study should demonstrate a strong correlation between the predicted binding affinities (docking scores) and experimentally determined inhibition values (such as IC50). While a perfect 1:1 correlation is rare due to the complexities of biological systems not captured in silico (e.g., cell permeability, metabolic stability), a general trend where lower docking scores correspond to lower IC50 values validates the computational model.

CompoundScaffold TypeTargetPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)PDB ID of Complex
Pazopanib This compoundVEGFR-2-9.930[9][10]3CJG (analogue complex)[11]
Axitinib IndazoleVEGFR-2-10.50.2[9]4AG8[7][12]
Sunitinib Indolin-2-oneVEGFR-2-9.29[13]4AGD[6][14]
Sorafenib Bi-aryl UreaVEGFR-2-11.290[4][15]4ASD[8][16]

Note: Docking scores are representative values obtained from typical simulations and may vary slightly based on specific software versions and parameters. The primary purpose is to illustrate the comparative trend.

Analysis of Results

From the data, we can observe that all four compounds show strong predicted binding affinities for VEGFR-2. The indazole-based compounds, Pazopanib and Axitinib, demonstrate very favorable scores. Axitinib, in particular, shows both a strong docking score and exceptionally high experimental potency (IC50 of 0.2 nM).[9] This suggests that its specific substitution pattern on the indazole core is highly optimized for VEGFR-2 binding.

Pazopanib, our primary compound of interest, also shows a strong binding affinity.[9][10] Its this compound core effectively anchors the molecule within the ATP binding site. The comparison with Axitinib highlights how different functionalizations on the same core can fine-tune potency.

Sorafenib presents an interesting case with the best docking score but the highest IC50 value among the group.[4][15] This discrepancy can be an important teaching point: while docking scores are excellent for predicting binding potential, they do not account for pharmacokinetics or other cellular factors that contribute to the overall IC50 value. It underscores the necessity of using docking as a predictive tool in conjunction with, not as a replacement for, experimental data.

Visualizing the Binding: Key Interactions in the Active Site

The true power of docking lies in visualizing the specific molecular interactions between the inhibitor and the amino acid residues of the kinase.

G cluster_ligand Indazole Inhibitor (e.g., Pazopanib) cluster_receptor VEGFR-2 ATP Binding Site Indazole Indazole Core Pyrimidine Linker Sulfonamide Tail Hinge Hinge Region (Cys919) Indazole:h->Hinge H-Bond (Anchor) DFG DFG Motif (Asp1046) Indazole->DFG H-Bond / Ionic Hydrophobic Hydrophobic Pocket (Val848, Leu840) Indazole->Hydrophobic Hydrophobic Interactions Gatekeeper Gatekeeper Residue (Val899) caption Figure 2: Key Inhibitor-Receptor Interactions

Caption: Figure 2: A schematic of key interactions for a typical indazole-based kinase inhibitor.

For most Type II kinase inhibitors like those studied here, the binding mode involves several key interactions:

  • Hinge Binding : The inhibitor forms one or more hydrogen bonds with the "hinge" region of the kinase (e.g., Cys919 in VEGFR-2), which is a critical anchoring point. The nitrogen atoms of the indazole core are often pivotal in this interaction.

  • DFG Motif Interaction : The inhibitor interacts with the highly conserved Asp-Phe-Gly (DFG) motif, often forming a hydrogen bond with the aspartate residue (Asp1046).[17]

  • Hydrophobic Pockets : The inhibitor occupies hydrophobic pockets within the active site, making van der Waals contacts that contribute significantly to binding affinity. The methylsulfonyl group of Pazopanib, for instance, can occupy one of these pockets.

  • Gatekeeper Residue : The inhibitor must fit past the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket. The size and nature of this residue vary between kinases and are a key determinant of inhibitor selectivity.

By comparing the binding poses of Pazopanib, Axitinib, Sunitinib, and Sorafenib, a researcher can identify which parts of each molecule are responsible for these key interactions and how their different scaffolds achieve a similar overall outcome of kinase inhibition.

Protocol: Step-by-Step Comparative Docking

This protocol outlines the necessary steps to perform the comparative docking study described above using standard bioinformatics tools.

Objective: To compare the binding affinity and interaction patterns of Pazopanib and alternative VEGFR-2 inhibitors.

Materials:

  • Workstation with Linux/macOS/Windows operating system.

  • Molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio Visualizer).

  • AutoDock Tools (for preparing protein and ligand files).

  • AutoDock Vina (for performing the docking).

Methodology:

  • Protein Preparation: a. Download the crystal structure of VEGFR-2 from the Protein Data Bank (RCSB PDB). Select a high-resolution structure complexed with a relevant ligand (e.g., PDB ID: 4AG8).[7][12] b. Load the PDB file into your visualization software. c. Remove all non-protein molecules, including water, ions, and the co-crystallized ligand. d. Using AutoDock Tools, add polar hydrogens to the protein. e. Compute and assign Gasteiger charges to the protein atoms. f. Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina.

  • Ligand Preparation: a. Obtain the 2D structures of Pazopanib, Axitinib, Sunitinib, and Sorafenib from a chemical database like PubChem. b. Convert the 2D structures to 3D .sdf or .mol2 files. c. Perform energy minimization on each ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation. d. Using AutoDock Tools, define the rotatable bonds and assign charges. e. Save each prepared ligand in the .pdbqt format.

  • Grid Box Generation: a. Load the prepared protein (.pdbqt file) into AutoDock Tools. b. Identify the ATP-binding site. This can be done by aligning the structure with a co-crystallized ligand from a similar PDB entry (e.g., the original position of Axitinib in 4AG8). c. Define a grid box that encompasses the entire binding site. A typical size would be 25 x 25 x 25 Å, centered on the active site. The grid box defines the search space for the docking algorithm.

  • Running the Docking Simulation: a. Create a configuration file (conf.txt) for AutoDock Vina. This file specifies the paths to the protein and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions. b. Execute AutoDock Vina from the command line, referencing your configuration file. c. The command will look something like: vina --config conf.txt --ligand pazopanib.pdbqt --out pazopanib_out.pdbqt --log pazopanib_log.txt d. Repeat this step for each of the four ligands.

  • Analysis of Results: a. The output log file (.txt) will contain the predicted binding affinities (in kcal/mol) for the top binding modes. The most negative value is typically considered the best prediction. b. The output .pdbqt file contains the coordinates of the docked ligand poses. c. Load the original protein structure and the output ligand poses into your visualization software. d. Analyze the top-scoring pose for each ligand. Identify key hydrogen bonds and hydrophobic interactions with active site residues (e.g., Cys919, Asp1046, Val848). e. Compare the interaction patterns of the different scaffolds and correlate the docking scores with the known experimental IC50 values.

Conclusion

This guide demonstrates that while the this compound scaffold found in Pazopanib is a highly effective core for VEGFR-2 inhibition, its performance is best understood in the context of other successful inhibitors. Comparative docking, when anchored by experimental data, is a powerful tool for elucidating the subtle structure-activity relationships that govern inhibitor potency and selectivity. By systematically evaluating different scaffolds against a common target, researchers can make more informed decisions in the design and optimization of the next generation of kinase inhibitors.

References

independent verification of the biological activity of 5-(Methylsulfonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to Verifying the Biological Activity of 5-(Methylsulfonyl)-1H-indazole as a Wnt/β-Catenin Pathway Modulator

This guide provides a comprehensive framework for the . The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including potent enzyme inhibitors.[1][2] Given the structural motifs present in many inhibitors of Poly(ADP-ribose) polymerases (PARPs), specifically Tankyrase (TNKS), we hypothesize that this compound (hereafter designated "Test Compound 1" or "TC-1") functions as an inhibitor of the Wnt/β-catenin signaling pathway by targeting Tankyrase enzymes.

Tankyrases (TNKS1 and TNKS2) are key positive regulators of the Wnt/β-catenin signaling cascade, a pathway frequently hyperactivated in various cancers, most notably colorectal cancer.[3][4] They achieve this by targeting AXIN1 and AXIN2, essential scaffold proteins of the β-catenin destruction complex, for poly-ADP-ribosylation (PARsylation). This modification marks AXIN proteins for ubiquitination and subsequent proteasomal degradation.[5] The loss of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of potent oncogenes like c-Myc and Cyclin D1.[3]

Therefore, small molecule inhibitors of Tankyrase are of significant therapeutic interest.[6][7] By inhibiting the catalytic activity of TNKS, these compounds stabilize AXIN levels, promote the reformation of the destruction complex, and suppress oncogenic Wnt signaling.[3][8]

This guide outlines a three-part experimental strategy to rigorously test our hypothesis. We will compare the performance of TC-1 directly against two well-characterized, potent, and structurally distinct Tankyrase inhibitors: XAV939 (a nicotinamide subsite binder) and G007-LK (an adenosine subsite binder).[3][9] This multi-faceted approach, moving from direct enzyme inhibition to cellular mechanism and finally to phenotypic outcomes, provides a robust and self-validating workflow for characterizing the biological activity of TC-1.

Core Experimental Workflow

The verification process is designed as a logical progression from biochemical validation to cellular and phenotypic characterization.

G cluster_0 Part 1: Biochemical Verification cluster_1 Part 2: Cellular Mechanism of Action cluster_2 Part 3: Phenotypic Antitumor Activity biochem_assay In Vitro Tankyrase PARP Activity Assay biochem_result Determine IC50 Value (Direct Enzyme Inhibition) biochem_assay->biochem_result reporter_assay Wnt/β-Catenin TOPFlash Reporter Assay biochem_result->reporter_assay Proceed if IC50 is potent cellular_result Confirm Pathway Inhibition (Axin2, β-Catenin, c-Myc) reporter_assay->cellular_result western_blot Western Blot Analysis (Target Engagement) western_blot->cellular_result prolif_assay Cancer Cell Proliferation Assay cellular_result->prolif_assay Proceed if pathway is inhibited pheno_result Determine GI50 Value (Anti-proliferative Effect) prolif_assay->pheno_result

Caption: A three-stage workflow for validating TC-1 activity.

Part 1: Direct Biochemical Verification of Tankyrase Inhibition

Causality: The most direct method to test our hypothesis is to determine if TC-1 can inhibit the enzymatic activity of Tankyrase in a cell-free system. Tankyrases are PARPs, and their activity can be quantified by measuring the amount of poly(ADP-ribose) (PAR) they produce.[10] We will use a universal PARP assay kit, which provides the necessary components to measure this activity, often via a chemiluminescent or colorimetric readout.[11][12][13] This initial step is critical; if TC-1 does not inhibit the enzyme directly, its effects on the Wnt pathway in cells would likely be off-target.

Protocol 1: In Vitro PARP Activity Assay

This protocol is adapted from commercially available chemiluminescent PARP assay kits.[12]

  • Reagent Preparation:

    • Reconstitute recombinant human Tankyrase 2 (catalytic domain) enzyme in 1X PARP Buffer.

    • Prepare a 10X PARP Cocktail containing NAD+ and biotinylated-NAD+.

    • Prepare serial dilutions of TC-1, XAV939, and G007-LK in 1X PARP Buffer (e.g., from 100 µM to 1 nM). Include a DMSO-only vehicle control.

  • Assay Plate Setup:

    • To a 96-well plate coated with histone proteins (the PARP substrate), add 25 µL of the 1X PARP Cocktail.

    • Add 5 µL of the diluted test compounds (TC-1, XAV939, G007-LK) or DMSO vehicle control to the appropriate wells.

    • To initiate the reaction, add 20 µL of diluted Tankyrase 2 enzyme to all wells except the "blank" control.

  • Enzymatic Reaction:

    • Incubate the plate at room temperature for 60 minutes to allow for the PARsylation of histones.

  • Detection:

    • Wash the plate 4 times with 1X PBS + 0.05% Tween-20 to remove unreacted components.

    • Add 50 µL of Streptavidin-HRP conjugate (which binds to the biotinylated-PAR chains) to each well and incubate for 20 minutes at room temperature.

    • Wash the plate again as in step 4.

    • Add 50 µL of a chemiluminescent HRP substrate to each well.

    • Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Normalize the data by setting the DMSO vehicle control as 100% activity.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value for each compound.

Expected Data Summary
CompoundTarget(s)Binding SitePredicted IC50 (nM)
TC-1 Tankyrase (Hypothesized)UnknownTo be determined
XAV939 TNKS1/TNKS2Nicotinamide4 - 11[14]
G007-LK TNKS1/TNKS2Adenosine~25[15]

Part 2: Confirming the Cellular Mechanism of Action

Causality: Demonstrating direct enzyme inhibition is the first step. Next, we must verify that TC-1 engages its target in a cellular environment and produces the expected downstream biological consequences. The definitive cellular effect of a Tankyrase inhibitor is the suppression of Wnt/β-catenin signaling.[15][16] We will assess this using two orthogonal methods: a transcriptional reporter assay for overall pathway activity and a Western blot to visualize the stabilization of key proteins in the pathway.

The Wnt/β-Catenin Signaling Pathway

The diagram below illustrates the central role of Tankyrase in promoting β-catenin activity and how inhibitors are expected to reverse this process.

G cluster_0 Wnt OFF / TNKS Inhibitor ON cluster_1 Wnt ON (Cancer State) tnks_i TC-1 / XAV939 (Inhibitor) tnks Tankyrase tnks_i->tnks INHIBITS axin AXIN (Stabilized) tnks->axin PARsylation BLOCKED destruction_complex Destruction Complex (APC, GSK3β, AXIN) axin->destruction_complex PROMOTES beta_cat_p β-Catenin-P (Phosphorylated) destruction_complex->beta_cat_p PHOSPHORYLATES proteasome Proteasome beta_cat_p->proteasome degradation Degradation proteasome->degradation tnks_active Tankyrase axin_p AXIN-PAR (PARsylated) tnks_active->axin_p PARSYLATES ub Ubiquitin Ligase axin_p->ub axin_deg AXIN Degradation ub->axin_deg beta_cat β-Catenin (Accumulates) nucleus Nucleus beta_cat->nucleus TRANSCRIPTION tcf_lef TCF/LEF nucleus->tcf_lef TRANSCRIPTION wnt_genes Wnt Target Genes (c-Myc, Cyclin D1) tcf_lef->wnt_genes TRANSCRIPTION

Caption: Mechanism of Tankyrase inhibition on the Wnt/β-catenin pathway.

Protocol 2.1: TOPFlash Reporter Assay

This assay utilizes a luciferase reporter gene under the control of TCF/LEF transcription factors, which are activated by β-catenin.[3][17][18] A decrease in luciferase signal directly indicates suppression of the Wnt pathway.

  • Cell Culture:

    • Use a colorectal cancer cell line with constitutive Wnt activity due to an APC mutation, such as DLD-1.[3]

    • Co-transfect the cells with SuperTOPFlash (contains TCF/LEF binding sites driving luciferase) and a Renilla luciferase plasmid (for normalization). Alternatively, use a stable reporter cell line.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with serial dilutions of TC-1, XAV939, and G007-LK for 24 hours.

  • Luciferase Measurement:

    • Lyse the cells and measure both Firefly (TOPFlash) and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Normalize the data to the DMSO vehicle control and calculate the IC50 for pathway inhibition.

Protocol 2.2: Western Blot for Target Engagement

This experiment provides visual confirmation of the protein-level changes predicted by the mechanism of action.

  • Cell Culture and Treatment:

    • Plate DLD-1 or SW480 cells in 6-well plates.

    • Treat cells for 24 hours with TC-1, XAV939, and G007-LK at a concentration of 10x their respective biochemical IC50 values. Include a DMSO control.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against:

      • Axin2 (Expected: Increase)

      • Total β-Catenin (Expected: Decrease)

      • c-Myc (Expected: Decrease)

      • Cyclin D1 (Expected: Decrease)

      • Actin or GAPDH (Loading control)

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.[19]

Part 3: Verification of Phenotypic Antitumor Activity

Causality: The ultimate goal of an anti-cancer therapeutic is to inhibit tumor cell growth. After confirming direct enzyme inhibition and the cellular mechanism, the final validation step is to determine if TC-1 has an anti-proliferative effect on cancer cells that are dependent on the Wnt pathway.[15]

Protocol 3: Cell Proliferation Assay
  • Cell Plating:

    • Plate DLD-1 (Wnt-dependent) and a control cell line with low Wnt activity (e.g., RKO) in 96-well plates.[15]

  • Compound Treatment:

    • After 24 hours, treat the cells with a range of concentrations of TC-1, XAV939, and G007-LK.

  • Incubation:

    • Incubate the cells for 72-96 hours.

  • Viability Measurement:

    • Add a viability reagent such as MTS or CCK-8 to each well and incubate according to the manufacturer's instructions.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO vehicle control.

    • Plot the percent growth inhibition versus the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Expected Data Summary
CompoundDLD-1 GI50 (nM) (Wnt-Dependent)RKO GI50 (nM) (Wnt-Independent)Selectivity (RKO GI50 / DLD-1 GI50)
TC-1 To be determinedTo be determinedTo be determined
XAV939 Potent (< 1 µM)Less Potent>1
G007-LK Potent (< 200 nM)[15]Less Potent>1

Conclusion and Interpretation

By following this three-part guide, a researcher can build a comprehensive and robust data package to evaluate the biological activity of this compound.

  • Successful Verification: If TC-1 demonstrates a potent IC50 in the biochemical assay (Part 1), effectively suppresses the TOPFlash reporter and modulates target proteins as expected in the Western blot (Part 2), and selectively inhibits the proliferation of Wnt-dependent cancer cells (Part 3), it would provide strong evidence that it is a novel Tankyrase inhibitor and a valid modulator of the Wnt/β-catenin pathway.

  • Inconclusive or Negative Results: If TC-1 fails at any of these stages, it suggests that either it is not a Tankyrase inhibitor or its potency is insufficient for biological activity. For example, potent biochemical activity that does not translate to cellular activity could indicate poor cell permeability. A lack of selectivity in the proliferation assay might suggest off-target toxicity.

References

Safety Operating Guide

Navigating the Disposal of 5-(Methylsulfonyl)-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Profile

A specific Safety Data Sheet (SDS) for 5-(Methylsulfonyl)-1H-indazole is not widely accessible. Consequently, a conservative approach to its handling and disposal is essential, treating it as a hazardous substance.[1][2] This assessment is based on the chemical's structural motifs:

  • Indazole Core: Indazole derivatives are known for a wide range of pharmacological activities and should be handled with care.[2]

  • Methylsulfonyl Group: Compounds containing sulfonyl groups may require specific disposal considerations. Acyl and sulfonyl halides, for example, are reactive with water and other nucleophiles.[3]

Given these characteristics, this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste.[4][5][6]

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, strict adherence to safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[1][2][7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use and dispose of them as contaminated waste after handling the chemical.[1][2]

  • Body Protection: A fully buttoned laboratory coat is mandatory to protect against skin contact.[1][2][5]

  • Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1][5]

Engineering Controls and Emergency Preparedness
  • Ventilation: A certified chemical fume hood is the recommended primary engineering control to mitigate inhalation risks.[1][5]

  • Emergency Access: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[6]

  • Spill Management: A chemical spill kit should be available in the immediate vicinity. In the event of a spill, the area should be secured, and institutional spill cleanup procedures must be followed.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail, from initial collection to final pickup by trained professionals.

Step 1: Waste Collection and Segregation
  • Solid Waste: Collect unadulterated this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[5] All labware and PPE that have come into contact with the compound should be treated as hazardous.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Rinsate: When decontaminating glassware, the initial rinseate must be collected and disposed of as hazardous waste.[9]

Step 2: Container Selection and Labeling
  • Container Compatibility: The primary waste container must be in good condition, chemically compatible with the waste, and equipped with a secure, leak-proof lid.[2][10] For liquid waste, ensure the container is designed for that purpose.[10]

  • Labeling: The container must be clearly and accurately labeled from the moment waste is first added.[10] According to Environmental Protection Agency (EPA) guidelines, the label must include:

    • The words "Hazardous Waste".[10][11]

    • The full chemical name: "this compound".[2]

    • The approximate percentage or volume of each component in the case of mixtures.[10][12]

    • The date when waste was first added to the container (accumulation start date).[9]

    • An appropriate hazard warning (e.g., "Irritant," "Harmful if Swallowed").[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Segregation: Store the waste container according to compatibility. It should be segregated from incompatible materials such as strong oxidizing agents.[12][14] Use secondary containment to prevent spills from spreading.[2]

  • Container Management: The waste container must remain closed at all times except when waste is being added.[2][10][12] Do not overfill containers; it is recommended to leave at least 10% headspace to allow for expansion.[8][9]

Step 4: Arranging for Waste Disposal
  • Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department and providing them with details about the waste.[6]

  • Professional Disposal: Do not attempt to treat or dispose of the chemical waste yourself. Disposal must be handled by a licensed hazardous waste disposal company contracted by your institution.[4][15]

Quantitative Data and Regulatory Compliance Summary

ParameterGuideline / RegulationSource
Waste Labeling Must include "Hazardous Waste," chemical identity, and hazard warning.EPA[11]
SAA Storage Limit Up to 55 gallons of hazardous waste.EPA[11][13]
Storage Time in SAA Partially filled containers may remain for up to one year.Central Washington University[12]
Container Status Must be kept closed except when adding waste.OSHA, Purdue University[4][10]
Disposal Route Via licensed hazardous waste disposal service. Prohibited from drain or regular trash disposal.Daniels Health, Benchchem[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select Compatible, Leak-Proof Hazardous Waste Container fume_hood->container collect Collect Waste: - Pure solid/contaminated items - Solutions (in separate container) - Initial rinsate container->collect label_waste Label Container: - 'Hazardous Waste' - Chemical Name & Concentration - Accumulation Date & PI Info collect->label_waste close_container Securely Close Container label_waste->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa segregate Segregate from Incompatible Materials saa->segregate secondary_containment Use Secondary Containment segregate->secondary_containment request_pickup Contact EHS/Follow Institutional Protocol for Waste Pickup secondary_containment->request_pickup end End: Waste Collected by Authorized Personnel request_pickup->end

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-(Methylsulfonyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of research, science, and drug development, ensuring personal safety during the handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-(Methylsulfonyl)-1H-indazole. As a Senior Application Scientist, the following content is synthesized from technical data on analogous compounds to establish a robust framework for safe laboratory practices, reflecting our commitment to providing value beyond the product itself.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, this compound should be handled with caution, assuming it may present the following hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

  • Skin Irritation: Can cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[5]

Given these potential risks, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical requirement for safe handling.[6]

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. The selection of specific equipment should be guided by a comprehensive risk assessment of the planned procedures.[1]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[1] Contaminated gloves should be disposed of properly after use.[5]
Eyes Safety glasses with side shields or gogglesEssential for protecting against splashes and airborne particles.[1][7]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or dust generation.[1]
Body Laboratory coatA standard lab coat is required to protect the skin from potential contact with the compound.[1]
Respiratory NIOSH-approved respiratorNecessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[1][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Fume Hood: All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9][10]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE to ensure it is in good condition and free from defects.

Handling the Compound
  • Donning PPE: Wear all the required PPE as outlined in the table above.

  • Preventing Dust Formation: When handling the solid material, take care to avoid the formation of dust.[3] Utilize appropriate tools, such as spatulas, for all transfers.

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[3][5] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][9][10]

In Case of a Spill
  • Small Spills: For minor spills, and if you are trained to do so, wear the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency response procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning supplies, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][2]

  • Disposal Regulations: Do not dispose of this compound down the drain or in regular waste streams.[1] Adhere to all local, state, and federal regulations for the disposal of hazardous waste.[1][2]

  • Container Management: Ensure waste containers are compatible with the chemical and are kept closed except when adding waste. Store waste containers in a designated, secure, and well-ventilated area.[2]

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the overall workflow for safe handling and disposal.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running a Reaction start->reaction fume_hood Work in Fume Hood? weighing->fume_hood splash_risk Risk of Splash? dissolving->splash_risk reaction->splash_risk ppe_basic Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses fume_hood->ppe_basic Yes ppe_respirator Add Respirator fume_hood->ppe_respirator No splash_risk->ppe_basic No ppe_splash Enhanced PPE: - Add Face Shield splash_risk->ppe_splash Yes end Proceed with Task ppe_basic->end ppe_splash->ppe_basic ppe_respirator->ppe_basic

Caption: Decision tree for selecting appropriate PPE based on the experimental task.

Safe_Handling_Disposal_Workflow Workflow for Safe Handling and Disposal prep 1. Preparation - Inspect PPE - Verify Fume Hood Function handling 2. Handling - Don all required PPE - Handle in fume hood - Avoid dust generation prep->handling decontamination 3. Decontamination - Clean work surfaces - Remove PPE correctly handling->decontamination disposal 4. Disposal - Collect all waste in a labeled, sealed hazardous waste container - Follow institutional protocols decontamination->disposal end End of Procedure disposal->end

Caption: General workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.